Geraniol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPCOQZEFWAFX-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CO)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | GERANIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20432 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8026727 | |
| Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma | |
| Record name | GERANIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20432 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |
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| Record name | Geraniol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5416 | |
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| Record name | beta-Geraniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Geraniol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | GERANIOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/20432 | |
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| Record name | GERANIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | beta-Geraniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup) | |
| Record name | GERANIOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Solubility |
In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
| Record name | GERANIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | beta-Geraniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
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| Record name | Geraniol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885 | |
| Record name | GERANIOL | |
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| Record name | GERANIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Geraniol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.03 [mmHg] | |
| Record name | Geraniol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Colorless to pale-yellow, liquid oil, Oily liquid | |
CAS No. |
106-24-1, 624-15-7, 68311-14-8, 106-25-2 | |
| Record name | GERANIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20432 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Geraniol | |
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| Record name | Geraniol | |
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| Record name | Geraniol | |
| Source | DrugBank | |
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| Record name | nerol | |
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| Record name | GERANIOL | |
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| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |
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| Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |
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| Record name | Geraniol | |
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| Record name | GERANIOL | |
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| Record name | GERANIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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| Record name | beta-Geraniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
less than 5 °F (NTP, 1992), -15 °C, < -15 °C | |
| Record name | GERANIOL | |
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| Record name | GERANIOL | |
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| Record name | beta-Geraniol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Geraniol biosynthesis pathway in aromatic plants
An In-depth Technical Guide to the Geraniol Biosynthesis Pathway in Aromatic Plants
Introduction
This compound (C10H18O) is an acyclic monoterpenoid alcohol that constitutes a significant component of the essential oils of numerous aromatic plants, including rose, citronella, and geranium.[1] Its characteristic sweet, rose-like scent makes it invaluable in the fragrance, cosmetic, food, and pharmaceutical industries.[2][3] Beyond its aromatic properties, this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and insect-repellent effects.[4][5] Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at enhancing its production in both natural plant systems and heterologous microbial hosts.
This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in aromatic plants, focusing on the key enzymatic steps, regulatory mechanisms, and relevant quantitative data. It also includes detailed experimental protocols for researchers investigating this pathway and visual diagrams to clarify complex processes.
The Core Biosynthesis Pathway
The biosynthesis of this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids.
The key steps are as follows:
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Precursor Synthesis (MEP Pathway): The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, ultimately yielding both IPP and DMAPP.
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Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.
-
Conversion to this compound: The final step is the conversion of GPP to this compound. This is predominantly catalyzed by a specific monoterpene synthase called this compound Synthase (GES). GES facilitates the removal of the diphosphate group from GPP and the subsequent quenching of the resulting carbocation with a water molecule.
A Non-Canonical Pathway in Rose
While the GES-mediated pathway is common, research in Rosa species has identified an alternative, two-step mechanism. In this pathway, a nudix hydrolase, RhNUDX1, first converts GPP to geranyl monophosphate (GP). Subsequently, a phosphatase hydrolyzes GP to yield this compound. This highlights the metabolic diversity that can exist even for the synthesis of a single compound across different plant species.
Caption: Core this compound biosynthesis via the canonical GES pathway and an alternative NUDX1-mediated pathway.
Quantitative Data Summary
Quantitative analysis of enzyme kinetics and gene expression provides crucial insights into the efficiency and regulation of the this compound biosynthesis pathway.
Enzyme Kinetic Properties
The Michaelis-Menten constant (Km) indicates the substrate concentration at which an enzyme achieves half of its maximum velocity, providing a measure of substrate affinity.
| Enzyme | Plant Source | Substrate | Km (μM) | Required Cofactor(s) | Reference |
| CtGES | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | Mg²⁺, Mn²⁺ | |
| GES | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | Mn²⁺ | |
| GES | Ocimum basilicum (Sweet Basil) | Mn²⁺ | 51 | - |
Gene Expression Data
Relative gene expression analysis often reveals the tissues and developmental stages with the highest biosynthetic activity. Methyl jasmonate (MeJA) is a plant hormone known to induce defense responses, including the production of secondary metabolites like terpenes.
| Gene | Plant Source | Observation | Method | Reference |
| RdGES | Rosa damascena | Persistently expressed from bud to full open flower stages. | qRT-PCR | |
| UrGES | Uncaria rhynchophylla | Highest transcript levels in leaves compared to stems and roots. | qRT-PCR | |
| UrGES | Uncaria rhynchophylla | Significantly upregulated by MeJA treatment, correlating with increased alkaloid content. | qRT-PCR | |
| GES | Ocimum basilicum | Expressed in glandular trichomes but not in leaves. | RNA Gel Blot |
Experimental Protocols
The study of the this compound biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol: Cloning of a this compound Synthase (GES) Gene
This protocol describes a general workflow for identifying and cloning a candidate GES gene from a target aromatic plant.
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RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue with high suspected GES activity (e.g., young leaves, flowers, or glandular trichomes).
-
Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
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Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method.
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Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III) with an oligo(dT) primer.
-
-
Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):
-
Align known GES protein sequences from related species to identify conserved regions.
-
Design degenerate PCR primers based on these conserved domains.
-
Perform PCR on the synthesized cDNA to amplify a partial gene fragment.
-
Sequence the resulting PCR product to confirm its identity.
-
Use the sequence of the partial fragment to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequence.
-
-
Cloning into Expression Vector:
-
Amplify the full-length open reading frame (ORF) of the candidate GES gene using high-fidelity DNA polymerase.
-
Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a or pCRT7/CT-TOPO).
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α for plasmid maintenance, BL21(DE3) for protein expression).
-
Confirm the sequence of the cloned insert via Sanger sequencing.
-
Protocol: Recombinant GES Expression and Enzyme Assay
This protocol outlines the expression of the cloned GES protein and the subsequent assay to confirm its catalytic activity.
-
Protein Expression:
-
Inoculate a starter culture of E. coli BL21(DE3) harboring the GES expression vector in LB medium with the appropriate antibiotic.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.
-
Incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
-
-
Protein Extraction and Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, containing lysozyme and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
If using a His-tagged construct, purify the recombinant protein from the supernatant using Ni-NTA affinity chromatography.
-
-
Enzyme Activity Assay:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MnCl₂, 10% glycerol). Note: Divalent cations like Mn²⁺ or Mg²⁺ are often required.
-
In a glass vial, combine the assay buffer, a known amount of purified recombinant GES protein, and the substrate, geranyl diphosphate (GPP), at a final concentration of ~50 µM.
-
Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., hexane or methyl tert-butyl ether) to trap the volatile this compound product.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by vortexing vigorously to extract the products into the organic layer.
-
Separate the organic phase for analysis.
-
Protocol: Product Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile terpenes.
-
Sample Preparation:
-
Use the organic solvent layer from the enzyme assay directly.
-
For plant tissue analysis, extract volatile compounds using methods like headspace solid-phase microextraction (SPME) or solvent extraction followed by concentration.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a non-polar or semi-polar capillary column (e.g., HP-5MS) suitable for terpene separation.
-
Set up a temperature program, for example: initial temperature of 50°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C, hold for 5 min.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the product peak by comparing its retention time and mass spectrum to that of an authentic this compound standard.
-
Confirm the identity by matching the mass spectrum against a spectral library (e.g., NIST, Wiley).
-
Caption: A typical experimental workflow for identifying and functionally validating a this compound synthase gene.
Conclusion
The biosynthesis of this compound in aromatic plants is a well-defined process primarily governed by the MEP pathway for precursor supply and the catalytic action of this compound synthase. However, the discovery of alternative mechanisms, such as the NUDX1 pathway in rose, underscores the evolutionary adaptability of plant metabolic networks. For researchers in natural products and drug development, a thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential. This knowledge forms the basis for targeted metabolic engineering strategies to enhance the yield of this valuable monoterpenoid for commercial and therapeutic applications.
References
- 1. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]
- 2. Identification and Characterization of a Fungal Monoterpene Synthase Responsible for the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering Yarrowia lipolytica for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Geraniol: A Technical Guide to its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geraniol (C₁₀H₁₈O) is an acyclic monoterpene alcohol that plays a pivotal role in the interaction of plants with their environment. As a key secondary metabolite, it is a significant component of the essential oils of numerous aromatic plants, including rose, geranium, and palmarosa. Its functions are diverse, ranging from acting as a defense compound against pathogens and herbivores to serving as an attractant for pollinators. The biosynthesis of this compound is tightly regulated and originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This technical guide provides an in-depth overview of the biosynthesis, regulation, and multifaceted functions of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its study, and visualizations of the core biochemical and signaling pathways.
Biosynthesis of this compound
This compound is synthesized from geranyl diphosphate (GPP), the direct precursor for all monoterpenes.[1] The foundational C5 building blocks, IPP and its isomer DMAPP, are produced through two distinct pathways located in different cellular compartments.[2]
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA.[2][3]
-
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts with pyruvate and glyceraldehyde-3-phosphate.[2]
While both pathways produce IPP and DMAPP, the MEP pathway in the plastids is generally considered the primary source of precursors for monoterpene biosynthesis, including this compound.
The final steps in this compound biosynthesis are catalyzed by two key enzymes:
-
Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the head-to-tail condensation of DMAPP and IPP to form the C10 intermediate, GPP.
-
This compound Synthase (GES): A member of the terpene synthase (TPS) family, GES catalyzes the conversion of GPP into this compound. This reaction involves the removal of the diphosphate group, forming a carbocation intermediate, which is then captured by a water molecule to yield this compound. This mechanism distinguishes it from simple phosphatase activity.
Caption: this compound biosynthesis via the MVA and MEP pathways.
Regulation of this compound Biosynthesis
The production of this compound is a highly regulated process, often induced in response to environmental stimuli such as pathogen attack or herbivory. This regulation occurs primarily at the transcriptional level, involving complex signaling pathways.
The phytohormone Jasmonic Acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are key signaling molecules that can trigger the production of secondary metabolites, including terpenes. The JA signaling pathway is a well-characterized cascade:
-
Signal Perception: In response to stress, levels of the active form, jasmonoyl-isoleucine (JA-Ile), rise.
-
Derepression of Transcription: JA-Ile binds to its co-receptor complex, SCF-COI1, which then targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation via the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ proteins releases transcription factors (TFs) that they were repressing. Key TF families involved in regulating terpene biosynthesis include MYB and bHLH .
-
Gene Expression: These activated TFs then bind to the promoter regions of target genes, such as this compound Synthase (GES), initiating their transcription and leading to the synthesis of this compound.
Caption: Jasmonic acid signaling pathway regulating this compound synthesis.
Functions of this compound in Plants
This compound's chemical properties make it an effective agent in mediating a plant's interactions with its biotic environment.
Plant Defense
-
Antifungal Activity: this compound exhibits significant antifungal properties against a range of pathogenic fungi. Its mechanism of action involves disrupting the integrity of the fungal cell membrane by interfering with ergosterol biosynthesis and inhibiting the plasma membrane H+-ATPase.
-
Insecticidal and Repellent Activity: this compound is a potent insect repellent and insecticide. It can act as a neurotoxin in some insects and also functions by dehydrating the insect's cuticle. Studies have shown it to be more effective at repelling mosquitoes than other common natural compounds like citronella and linalool.
Pollinator Attraction
The pleasant, rose-like scent of this compound serves as a chemical cue to attract pollinators, such as bees, to flowers. This ensures successful pollination and plant reproduction. This compound is a key component of the floral scent of many species and is also a main constituent of the Nasanov pheromone, which worker bees use to orient other bees to sources of nectar.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biological activity and the enzymes involved in its synthesis.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |
|---|---|---|---|
| Candida albicans | 16 | >32 (Fungistatic at MIC) | |
| Candida tropicalis (Azole-Resistant) | 512 | 1024 | |
| Various Candida spp. | 30 - 130 | 2x MIC value | |
| Candida albicans | 225 (1.45 mM) | - | |
| Candida non-albicans spp. | 300 (1.94 mM) | - |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Insect Repellent and Insecticidal Activity of this compound
| Target Insect | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|
| Mosquitoes | Indoor Diffuser | Repellency Rate | 97% | |
| Mosquitoes | Outdoor Diffuser (3m) | Repellency Rate | 75% | |
| Aedes aegypti | Contact Toxicity | LC₅₀ (4h) | 58.41 µg/cm² | |
| Anopheles quadrimaculatus | Contact Toxicity | LC₅₀ (4h) | 25.24 µg/cm² | |
| Poultry Red Mites | Direct Application | Mortality (24h) | 100% (at 0.5-2% conc.) |
LC₅₀: Lethal Concentration for 50% of the population
Table 3: Kinetic Properties of this compound-Related Enzymes
| Enzyme | Source Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| This compound Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | |
| This compound Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - | |
| This compound Dehydrogenase (GeDH) | Carpoglyphus lactis | This compound | 51.0 | - | |
| This compound Dehydrogenase (GeDH) | Castellaniella defragrans | This compound | ~5 | - |
Kₘ: Michaelis Constant; kcat: Catalytic Constant/Turnover Number
Table 4: Concentration of this compound in Plant Tissues
| Plant Species | Tissue | Concentration (µg/g FW) | Reference |
|---|---|---|---|
| Feijoa sellowiana (Pineapple Guava) | Fruit | 0.20 | |
| Prunus armeniaca (Apricot) | Fruit | 0.102 | |
| Zingiber officinale (Ginger) | Rhizome | Not specified, but present | |
| Lonicera japonica (Honeysuckle) | Freshly opened flowers | 0.107 |
FW: Fresh Weight
Key Experimental Protocols
Protocol for Extraction and Quantification of this compound from Plant Tissue
This protocol describes a general method for solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation:
- Harvest fresh plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- Record the fresh weight of the tissue used for extraction.
2. Solvent Extraction:
- Transfer a known mass of powdered tissue (e.g., 100-500 mg) to a glass vial.
- Add a suitable organic solvent, such as hexane or a mixture of hexane and ethyl acetate, containing an internal standard (e.g., n-octane or nonyl acetate at a known concentration) for quantification. Use a volume sufficient to fully immerse the tissue (e.g., 1-2 mL).
- Vortex the mixture vigorously for 1 minute.
- Agitate the sample on a shaker at room temperature for 1-2 hours.
- Centrifuge the sample to pellet the plant debris.
- Carefully transfer the supernatant (the solvent extract) to a new vial. For enhanced purity, the extract can be passed through a small column of silica gel or anhydrous sodium sulfate to remove polar compounds and residual water.
3. GC-MS Analysis:
- Injection: Inject 1 µL of the extract into the GC-MS system.
- Gas Chromatograph (GC) Conditions:
- Column: Use a non-polar or semi-polar capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Temperature Program:
- Initial temperature: 50-60°C, hold for 2 min.
- Ramp: Increase temperature at a rate of 5-10°C/min to 240-280°C.
- Final hold: Maintain the final temperature for 5-10 min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
4. Data Analysis:
- Identification: Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic this compound standard and by matching the spectrum to a library (e.g., NIST, Wiley).
- Quantification: Calculate the concentration of this compound based on the peak area ratio of this compound to the internal standard, using a calibration curve generated with known concentrations of the this compound standard.
Protocol for In Vitro this compound Synthase (GES) Activity Assay
This assay measures the enzymatic conversion of GPP to this compound.
1. Enzyme Preparation:
- Extract total protein from plant tissue (e.g., glandular trichomes, where activity is highest) using an appropriate extraction buffer.
- Alternatively, use a heterologously expressed and purified GES protein.
2. Assay Reaction:
- Prepare the assay buffer in a glass vial: 50 mM Tris-HCl (pH 7.5-8.5), 10 mM MgCl₂, and 1 mM MnCl₂. Note: Divalent cations are critical cofactors; Mn²⁺ is often preferred for GES.
- Add the enzyme preparation to the buffer.
- Initiate the reaction by adding the substrate, geranyl diphosphate (GPP), to a final concentration of 20-50 µM.
- Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., 200 µL of hexane) to trap the volatile this compound product as it is formed.
- Incubate the reaction at 30-32°C for 30-60 minutes.
3. Product Extraction and Analysis:
- Stop the reaction by vortexing vigorously to transfer the enzymatic product into the hexane layer.
- Centrifuge to separate the phases.
- Remove the hexane layer and analyze it directly by GC-MS using the method described in Protocol 5.1.
- A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel to account for any non-enzymatic degradation of GPP.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, following CLSI guidelines.
1. Preparation of Materials:
- Fungal Inoculum: Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida). Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
- This compound Stock Solution: Prepare a concentrated stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO).
2. Microdilution Assay:
- In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to each well.
- Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
- Add 100 µL of the prepared fungal inoculum to each well. This will halve the concentration of this compound in each well and bring the inoculum to its final density.
- Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (sterile medium). A solvent control (inoculum with the highest concentration of DMSO used) should also be included.
3. Incubation and Reading:
- Incubate the plate at 35-37°C for 24-48 hours.
- Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible fungal growth compared to the positive control.
Caption: General workflow for plant volatile analysis.
Conclusion and Future Perspectives
This compound is a functionally versatile secondary metabolite with well-defined roles in plant defense and reproduction. Its biosynthesis from the core isoprenoid pathway and its regulation by stress-responsive signaling cascades like the JA pathway highlight its importance in plant adaptation. For researchers in drug development, this compound's potent antifungal and antimicrobial activities present a promising scaffold for the development of new therapeutic agents. Furthermore, understanding the regulatory networks that control its production can inform metabolic engineering strategies in both plants and microorganisms to enhance the yield of this high-value compound for industrial applications in the fragrance, food, and pharmaceutical sectors. Future research should focus on elucidating the complete regulatory networks across different plant species and exploring the synergistic effects of this compound with other metabolites and conventional drugs.
References
Initial Screening of Geraniol for Antimicrobial Properties: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Geraniol for its antimicrobial properties. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of key experimental workflows and biological pathways.
This compound, a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its potential as an alternative to conventional antimicrobial agents is an active area of research, particularly in the context of rising antimicrobial resistance.[1][3]
Data Presentation: Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for this compound against a variety of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | < 600 | [4] |
| Staphylococcus aureus | MRSA | 512 | |
| Escherichia coli | ATCC 25922 | < 600 | |
| Helicobacter pylori | - | 7325 | |
| Candida albicans | - | - | |
| Pseudomonas aeruginosa | PAO1 | - |
Table 2: Zone of Inhibition of this compound against various microorganisms.
| Microorganism | Strain | Zone of Inhibition (mm) | Reference |
| Escherichia coli | ATCC 25922 | 15.8 | |
| Escherichia coli | OXA-48 | 15.4 | |
| Klebsiella pneumoniae | NDM | 17.8 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial properties. The following are standard protocols for the initial screening of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
a. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
b. Preparation of Microtiter Plates:
-
Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve a range of concentrations.
c. Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to the final required concentration in the test wells (typically 5 x 10⁵ CFU/mL for bacteria).
d. Incubation:
-
Inoculate the microtiter plates with the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
e. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
b. Interpretation of Results:
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.
Agar Disk Diffusion Method
This method is used to assess the susceptibility of bacteria to an antimicrobial agent.
a. Inoculation of Agar Plates:
-
A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
b. Application of Disks:
-
Sterile paper disks are impregnated with a known concentration of this compound.
-
The impregnated disks are placed on the surface of the inoculated agar plate.
c. Incubation:
-
The plates are incubated under appropriate conditions.
d. Interpretation of Results:
-
The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disk.
Mandatory Visualization
Experimental Workflow for Antimicrobial Screening
References
Olfactory Receptor Response to Geraniol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to distinguish between stereoisomers of a chiral molecule is a critical feature of the olfactory system, influencing odor perception and quality. Geraniol, a monoterpene alcohol, exists as two enantiomers, (+)-geraniol and (-)-geraniol. While these molecules share identical physical and chemical properties, their interaction with chiral olfactory receptors can lead to distinct neural signals and perceptual outcomes. This technical guide provides an in-depth overview of the current understanding of olfactory receptor responses to this compound enantiomers, details the experimental methodologies used to investigate these interactions, and outlines the underlying signal transduction pathways.
Quantitative Data on Olfactory Receptor Responses
To illustrate how such data would be presented, the following table is a template that would be populated with experimental findings.
| Olfactory Receptor | Enantiomer | EC50 (µM) | Emax (% of maximum response) | Hill Slope |
| e.g., OR1G1 | (+)-Geraniol | Data Not Available | Data Not Available | Data Not Available |
| (-)-Geraniol | Data Not Available | Data Not Available | Data Not Available | |
| e.g., OR2W3 | (+)-Geraniol | Data Not Available | Data Not Available | Data Not Available |
| (-)-Geraniol | Data Not Available | Data Not Available | Data Not Available |
This table is a template awaiting experimental data. EC50 (half-maximal effective concentration) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. Emax represents the maximal response elicited by the ligand. The Hill Slope characterizes the steepness of the dose-response curve.
Experimental Protocols
To deorphanize olfactory receptors and quantitatively assess their response to this compound enantiomers, several key experimental methodologies are employed. These protocols are designed to express olfactory receptors in heterologous systems or to directly measure the response of native olfactory sensory neurons.
Heterologous Expression and Functional Screening
This is the most common approach for deorphanizing olfactory receptors and characterizing their ligand specificity. It involves expressing a specific olfactory receptor in a host cell line that does not endogenously express interfering receptors.
a) Calcium Imaging Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) that occurs upon G-protein coupled receptor (GPCR) activation.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured on poly-L-lysine-coated coverslips.[2] The cells are then transfected with a plasmid encoding the olfactory receptor of interest, along with a promiscuous G-protein subunit (e.g., Gα15/16 or a chimeric G-protein like Gα16gust44) to couple the receptor to the phospholipase C pathway, and a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fura-2 AM).[2][3] Transfection is typically performed 48-72 hours before the assay.
-
Odorant Stimulation: The transfected cells are washed with a recording buffer. A baseline fluorescence is recorded before the application of different concentrations of (+)-geraniol and (-)-geraniol.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time using a fluorescence microscope. The response is typically measured 15-30 seconds after odorant application. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the odorant concentration, from which EC50 and Emax values can be calculated.
b) Luciferase Reporter Gene Assay
This assay provides a quantitative measure of receptor activation by linking it to the expression of a reporter enzyme, luciferase.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with the olfactory receptor plasmid, a plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE), and often a receptor transport protein (RTP1S) to enhance receptor expression at the cell surface. Transfection is carried out 24 hours prior to the assay.
-
Odorant Stimulation: Transfected cells are stimulated with various concentrations of (+)-geraniol and (-)-geraniol for a period of 4-6 hours.
-
Data Acquisition and Analysis: After stimulation, the cells are lysed, and a luciferase substrate (luciferin) is added. The resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the level of cAMP produced upon receptor activation. Dose-response curves are then generated to determine EC50 and Emax values.
Electrophysiological Recordings from Olfactory Sensory Neurons (OSNs)
This technique directly measures the electrical activity of individual OSNs in response to odorants, providing a highly sensitive and physiologically relevant assessment of receptor function.
a) Whole-Cell Patch Clamp
-
Tissue Preparation: Acute slices of the olfactory epithelium are prepared from animal models or human biopsies.
-
Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single OSN. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Odorant Stimulation and Data Acquisition: The neuron is held at a constant voltage (voltage-clamp) or current (current-clamp) while solutions containing (+)-geraniol or (-)-geraniol at different concentrations are perfused over the slice. The resulting changes in membrane current or voltage are recorded.
b) Perforated Patch Clamp
This is a variation of the whole-cell technique that preserves the intracellular environment of the neuron.
-
Recording: The patch pipette contains an antibiotic (e.g., amphotericin B or gramicidin) that forms small pores in the cell membrane, allowing for electrical access without dialyzing the cell's contents.
-
Stimulation and Recording: Similar to the whole-cell patch clamp, odorant-evoked changes in membrane properties are recorded.
Visualization of Methodologies and Signaling Pathways
To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for heterologous expression assays.
Caption: Workflow for electrophysiological recordings.
Caption: The canonical olfactory signal transduction pathway.
Olfactory Signal Transduction Pathway
The perception of odorants, including this compound enantiomers, is initiated by the binding of these molecules to olfactory receptors located on the cilia of olfactory sensory neurons. This binding event triggers a cascade of intracellular events:
-
Receptor Activation: The binding of an odorant molecule to its specific G-protein coupled olfactory receptor induces a conformational change in the receptor.
-
G-protein Activation: The activated receptor then activates a heterotrimeric G-protein, typically the olfactory-specific G-protein, Golf. This involves the exchange of GDP for GTP on the α-subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of Golf dissociates and activates adenylyl cyclase type III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.
-
Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the ciliary membrane.
-
Depolarization: The opening of CNG channels allows for the influx of cations, primarily Ca2+ and Na+, into the cell. This influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.
-
Action Potential Generation: If the depolarization is sufficient to reach the neuron's threshold, it will fire an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.
Conclusion and Future Directions
While the methodologies for studying olfactory receptor responses are well-established, there remains a significant opportunity to apply these techniques to elucidate the specific interactions of this compound enantiomers with the vast repertoire of human olfactory receptors. Future research should focus on systematically screening a library of human olfactory receptors against (+)-geraniol and (-)-geraniol to identify responding receptors. Subsequent detailed characterization using dose-response analysis will provide the much-needed quantitative data, including EC50 and Emax values. Such studies will not only advance our fundamental understanding of chiral recognition in olfaction but also have implications for the flavor and fragrance industry, as well as for the development of novel therapeutics targeting olfactory receptors. The integration of these experimental findings with computational modeling will further refine our understanding of the structure-activity relationships that govern the perception of these and other chiral odorants.
References
- 1. The odorant receptor OR2W3 on airway smooth muscle evokes bronchodilation via a cooperative chemosensory tradeoff between TMEM16A and CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainvta.tech [brainvta.tech]
- 3. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources and Extraction of Pure Geraniol
Introduction
Geraniol is an acyclic monoterpene alcohol that is a primary component of various essential oils, prized for its characteristic sweet, floral, rose-like scent.[1][2] It is a key ingredient in the flavor and fragrance industries, utilized in perfumes, cosmetics, and as a flavoring agent in foods.[2][3][4] Beyond its aromatic properties, this compound has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties. This guide provides a detailed overview of the primary natural sources of this compound and the principal methods for its extraction and purification, intended for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound is naturally present in the essential oils of over 250 plant species. The concentration of this compound can vary significantly depending on the plant species, geographical location, climate, and harvesting time. The most commercially important sources are plants from the Cymbopogon and Pelargonium genera.
Table 1: Principal Natural Sources and this compound Content in Essential Oils
| Plant Source (Scientific Name) | Common Name | This compound Content (%) | Reference(s) |
| Cymbopogon martinii | Palmarosa | 75 - 95% | |
| Cymbopogon jwarancusa x C. nardus | Jamrosa | 80 - 89% | |
| Monarda fistulosa | Wild Bergamot | up to 95% | |
| Aeollanthus myrianthus | Ninde | ~66% | |
| Rosa damascena | Damask Rose | ~44.4% | |
| Cymbopogon winterianus | Java Citronella | 20 - 45% | |
| Pelargonium graveolens | Rose Geranium | 14 - 80% | |
| Cymbopogon flexuosus | Lemongrass | 79 - 85% |
Note: The this compound content in Java Citronella oil is often reported as a combined percentage with citronellol.
Extraction and Purification Methods
The extraction of pure this compound is typically a multi-step process. First, the essential oil is extracted from the plant material. Subsequently, this compound is isolated and purified from the complex mixture of compounds that constitute the essential oil.
Essential Oil Extraction
Steam distillation is the most traditional and widely used method for extracting essential oils from aromatic plants. This technique is effective for volatile compounds like this compound that are immiscible with water.
Experimental Protocol: Steam Distillation of Geranium Leaves
-
Preparation of Plant Material: Freshly harvested geranium leaves and stems are chopped into small pieces to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask (for generating steam), a biomass flask containing the chopped plant material, a condenser, and a collection vessel (e.g., a separatory funnel).
-
Distillation Process:
-
Steam is generated in the boiling flask and passed through the biomass flask.
-
The hot steam ruptures the plant's oil glands, causing the volatile this compound and other aromatic compounds to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
-
Condensation and Separation:
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid form.
-
The condensate, a mixture of water (hydrosol) and essential oil, is collected in the separatory funnel.
-
Due to its lower density and immiscibility with water, the essential oil forms a distinct layer on top of the hydrosol and can be easily separated.
-
-
Duration: The distillation process is typically carried out for 3 to 4 hours to ensure maximum oil recovery. However, prolonged distillation can sometimes lead to chemical changes in the essential oil components.
Workflow Diagram: Steam Distillation
Supercritical fluid extraction (SFE) is a more modern "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ offers advantages such as being non-toxic, non-flammable, and easily removable from the final product.
Experimental Protocol: SFE of Geranium Oil
-
Preparation: Dried and ground geranium leaves are packed into a high-pressure extraction vessel.
-
Apparatus Setup: An SFE system is used, which includes a CO₂ tank, a pump to pressurize the CO₂, a heater to control the temperature, the extraction vessel, and a separator.
-
Extraction Process:
-
Liquid CO₂ is pumped to a high pressure (e.g., 10-30 MPa) and heated to a supercritical temperature (e.g., 313-343 K or 40-70°C) to reach its supercritical state.
-
The supercritical CO₂ is then passed through the extraction vessel containing the plant material. Its unique properties allow it to effuse through the solid material like a gas while dissolving compounds like a liquid.
-
-
Separation:
-
The CO₂-oil mixture flows into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to lose its solvent power and return to a gaseous state, releasing the extracted oil.
-
The gaseous CO₂ can be recycled, and the solvent-free essential oil is collected.
-
-
Optimization: The yield and composition of the extracted oil can be optimized by adjusting pressure, temperature, and CO₂ flow rate. For instance, high pressure (30 MPa) and low temperature (313 K) were found to decrease the co-extraction of waxes from geranium, resulting in a purer oil.
Table 2: SFE Parameters and Yield for Geranium Oil
| Parameter | Range / Value | Effect on Extraction | Reference |
| Pressure | 10 - 30 MPa | Higher pressure can increase yield but may also increase wax co-extraction. Affects selectivity. | |
| Temperature | 313 - 343 K (40 - 70°C) | Higher temperature can increase vapor pressure but may decrease solvent density. | |
| CO₂ Flow Rate | Variable | Lower flow rate can increase extraction yield under optimal P/T conditions. | |
| Max Yield | ~2.53% | Achieved at 30 MPa, 313 K, with a decreased flow rate. |
Workflow Diagram: Supercritical Fluid Extraction (SFE)
Purification of this compound
Essential oils are complex mixtures. To obtain pure this compound, further purification steps are necessary.
Fractional distillation is the primary industrial method for isolating and purifying this compound from essential oils, such as those from palmarosa or citronella. This technique separates compounds based on differences in their boiling points. While effective, separating this compound (boiling point: ~230°C) from chemically similar compounds like citronellol or its isomer nerol can be challenging due to their close boiling points.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: A fractional distillation column (e.g., packed with Raschig rings or other structured packing to increase surface area) is set up between the boiling flask and the condenser. A vacuum system is attached to reduce the operating pressure.
-
Principle: Operating under a vacuum lowers the boiling points of the compounds, preventing thermal degradation of heat-sensitive molecules like this compound.
-
Process:
-
The this compound-rich essential oil is heated in the boiling flask.
-
The vapor mixture rises through the fractional column, undergoing multiple condensation-vaporization cycles.
-
With each cycle, the vapor becomes progressively enriched in the more volatile components (those with lower boiling points).
-
-
Fraction Collection:
-
Different fractions are collected at the top of the column as the temperature gradually increases.
-
For separating citronellal and this compound from citronella oil, a stepped pressure program can be effective. An initial pressure of 60 mmHg can be used to isolate citronellal, followed by a reduction to 20 mmHg to effectively recover the this compound fraction.
-
-
Purity Analysis: The purity of the collected this compound fraction is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Table 3: Example of this compound Purification from Citronella Oil
| Method | Initial this compound Content | Final Purity | This compound Recovery | Reference |
| Vacuum Fractional Distillation | 17.33% | 40.61% | 68.18% |
Workflow Diagram: Vacuum Fractional Distillation
Conclusion
The production of pure this compound from natural sources is a well-established process that relies on a combination of classical and modern extraction techniques. Palmarosa and Jamrosa oils stand out as the most concentrated natural sources of this compound. Steam distillation remains the workhorse for the initial extraction of essential oils, while supercritical fluid extraction offers a green alternative with high selectivity. For achieving high purity, vacuum fractional distillation is the indispensable final step, allowing for the separation of this compound from other closely related terpenoids. The choice of methodology depends on factors such as the desired purity, yield, operational scale, and environmental considerations. The protocols and data presented in this guide offer a technical foundation for researchers and developers working with this valuable natural compound.
References
Geraniol Metabolism in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniol, an acyclic monoterpene alcohol, is a natural product found in the essential oils of various aromatic plants. It is widely used in fragrances, flavors, and cosmetics. Understanding the metabolism of this compound in the human liver is crucial for assessing its safety, potential drug interactions, and pharmacokinetic profile. This technical guide provides an in-depth overview of this compound metabolism in human liver microsomes, summarizing the current knowledge on metabolic pathways, involved enzymes, and experimental methodologies for its investigation.
Metabolic Pathways
The metabolism of this compound in the human liver proceeds through two main phases: Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP450) enzymes, and Phase II conjugation reactions, primarily glucuronidation and sulfation, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[1]
Phase I: Oxidation
The initial step in this compound metabolism involves the oxidation of its primary alcohol group and hydroxylation at various positions on the carbon chain. These reactions are carried out by CYP450 enzymes located in the endoplasmic reticulum of hepatocytes. The primary oxidative metabolites of this compound identified in human and animal studies include:
-
Geranic acid
-
8-Hydroxythis compound
-
8-Carboxythis compound
-
Hildebrandt acid (a dicarboxylic acid derivative)
While the specific human liver CYP450 isoforms responsible for this compound oxidation have not been definitively identified in the literature, studies on similar compounds suggest the involvement of CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[5] However, quantitative kinetic data for these reactions in human liver microsomes are not currently available.
Phase II: Conjugation
Following oxidation, this compound and its Phase I metabolites can undergo conjugation reactions to increase their water solubility and facilitate their excretion.
-
Glucuronidation: The hydroxyl group of this compound and its hydroxylated metabolites can be conjugated with glucuronic acid by UGTs. While direct studies on this compound glucuronidation in human liver microsomes are limited, research on the structurally similar compound gingerol suggests that UGT1A9 and UGT2B7 are the primary isoforms responsible for this conjugation.
-
Sulfation: The sulfation of this compound, involving the transfer of a sulfonate group by SULTs, is another potential conjugation pathway. The major SULT isoforms expressed in the human liver include SULT1A1, SULT1B1, SULT1E1, and SULT2A1 , which are known to metabolize a wide range of xenobiotics. However, the specific SULTs involved in this compound sulfation have not been experimentally determined.
Data Presentation
Due to the limited availability of quantitative data in the published literature, a comprehensive table of kinetic parameters for this compound metabolism in human liver microsomes cannot be provided at this time. The table below summarizes the identified metabolites.
| Metabolite | Metabolic Pathway | Enzyme Family | Reference |
| Geranic acid | Oxidation | Cytochrome P450 | |
| 8-Hydroxythis compound | Oxidation | Cytochrome P450 | |
| 8-Carboxythis compound | Oxidation | Cytochrome P450 | |
| Hildebrandt acid | Oxidation | Cytochrome P450 | |
| 3-Hydroxycitronellic acid | Oxidation | Cytochrome P450 | |
| This compound Glucuronide | Glucuronidation | UGT (inferred) | |
| This compound Sulfate | Sulfation | SULT (inferred) |
Experimental Protocols
This section outlines a general protocol for studying the in vitro metabolism of this compound using human liver microsomes (HLM).
In Vitro Incubation for this compound Metabolism
Objective: To determine the formation of this compound metabolites in the presence of human liver microsomes and necessary cofactors.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) for CYP450-mediated reactions
-
UDPGA (uridine 5'-diphosphoglucuronic acid) for UGT-mediated reactions
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) for SULT-mediated reactions
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration.
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.2-1.0 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
For CYP450-mediated metabolism, add the NADPH regenerating system and MgCl₂ to the pre-incubated microsomes. For UGT-mediated metabolism, add UDPGA and MgCl₂. For SULT-mediated metabolism, add PAPS.
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM). The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Quantitative Analysis of this compound Metabolites by LC-MS/MS
Objective: To separate and quantify this compound and its metabolites from the in vitro incubation samples.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound and its more polar metabolites (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each of its metabolites. For example, for this compound, a potential transition could be m/z 155.3 > 73.1.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Construct calibration curves for this compound and its available metabolite standards.
-
Calculate the concentration of each metabolite in the samples based on the peak area ratios relative to the internal standard and the calibration curves.
-
Determine the rate of metabolite formation (e.g., pmol/min/mg protein).
Enzyme Kinetics Analysis
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound metabolites.
Procedure:
-
Perform the in vitro incubation as described in Protocol 1, using a range of this compound concentrations (e.g., 0.5 to 200 µM).
-
Ensure that the incubation time and protein concentration are within the linear range of the reaction.
-
Quantify the formation of each metabolite using the LC-MS/MS method described in Protocol 2.
-
Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Mandatory Visualizations
Caption: Overview of this compound Metabolism in the Human Liver.
Caption: Experimental Workflow for this compound Metabolism Assay.
References
- 1. This compound Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of urinary metabolites of this compound by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolism and Urinary Elimination Kinetics of the Fragrance this compound after Oral Dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound and linalool in the rat and effects on liver and lung microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Geraniol on Cell Lines: An In-depth Technical Guide
Introduction
Geraniol (GER) is an acyclic monoterpene alcohol naturally present in the essential oils of many aromatic plants, such as rose, lemon, and ginger.[1][2][3] It is widely used in the fragrance and flavor industries.[1][4] Beyond its aromatic properties, this compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly as an anticancer agent. Numerous in vitro and in vivo studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those of the lung, colon, breast, prostate, pancreas, and liver.
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, detailing experimental protocols, summarizing cytotoxic effects on various cell lines, and illustrating the molecular pathways involved. The content is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of natural compounds.
Data Presentation: Cytotoxic Effects of this compound
The cytotoxic activity of this compound has been evaluated against a range of cancer and normal cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The IC50 values and other cytotoxic effects of this compound are summarized in the tables below.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Human Lung Adenocarcinoma | 797.2 µM | Not Specified | |
| C666-1 | Nasopharyngeal Carcinoma | ~20 µM | 24 hours | |
| HepG2 | Human Hepatoma | Cytotoxic effects at lower concentrations compared to PBMC; significant viability decrease from 25 µg/mL. | 24 hours | |
| PC-3 | Prostate Cancer | Significant growth suppression at 1 mM | 72 hours | |
| MCF-7 | Breast Cancer | Significant viability reduction at concentrations from 4 to 500 µg/mL | 48 hours |
Table 2: Summary of this compound's Effects on Cell Viability and Apoptosis
| Cell Line | Effect | Observations | Reference |
| A549 | Induction of Apoptosis | This compound treatment led to a dose- and time-dependent growth inhibition and induced apoptosis. | |
| C666-1 | Induction of Apoptosis | Treatment with 20 µM this compound resulted in significant apoptotic events, as confirmed by dual staining techniques. | |
| PC-3 | Induction of Apoptosis & Autophagy | This compound potently increased the percentage of sub-G1 phase cells and elevated caspase-3 activity, indicating apoptosis. It also induces autophagy. | |
| PBMC (Normal) | Decreased Cell Viability | A drastic reduction in cell viability was observed at concentrations of 250 µg/mL and higher, with complete cell death at 1000 µg/mL. | |
| HepG2 | Decreased Cell Viability | Showed a significant reduction in viability at concentrations from 250 µg/mL onwards. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. The following sections describe standard protocols for assessing this compound's effect on cell lines.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as A549 (lung), C666-1 (nasopharyngeal), HepG2 (liver), PC-3 (prostate), and MCF-7 (breast) are commonly used. Peripheral blood mononuclear cells (PBMC) can be used as a non-metabolizing normal cell control.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) or a Tween 80 solution to create a stock solution, which is then diluted to final concentrations in the culture medium.
-
Treatment: Cells are seeded in multi-well plates (e.g., 96-well for viability assays, 6-well for apoptosis assays) and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control. Incubation times typically range from 24 to 72 hours.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours.
-
Treatment: Expose the cells to varying concentrations of this compound (e.g., 5-50 µM) for the desired duration (e.g., 24 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is determined from the dose-response curve.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., using an Annexin V-FITC/PI Apoptosis Detection Kit).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for in vitro cytotoxicity screening involves several key steps, from cell preparation to data interpretation.
Caption: General workflow for in vitro cytotoxicity screening of this compound.
Molecular Mechanisms and Signaling Pathways
This compound exerts its cytotoxic effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Studies have shown that this compound can inhibit this pathway.
-
Mechanism: In nasopharyngeal cancer C666-1 cells, this compound was found to inhibit the PI3K/Akt/mTOR signaling pathway. It has also been shown to suppress the mTOR signaling pathway by inhibiting AKT and activating AMPK in prostate cancer cells.
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound has been shown to induce apoptosis in various cancer cells.
-
Mechanism: this compound-induced apoptosis is often caspase-dependent. It can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. This leads to the activation of executioner caspases, such as caspase-3 and caspase-9, ultimately resulting in cell death.
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Mevalonate Pathway
The mevalonate pathway is essential for producing cholesterol and various non-sterol isoprenoids required for cell proliferation.
-
Mechanism: In A549 lung cancer cells, this compound was found to inhibit the mevalonate pathway by decreasing the levels of HMG-CoA reductase, the rate-limiting enzyme in this pathway. This inhibition is linked to reduced cell proliferation and increased apoptosis.
Conclusion
The preliminary cytotoxicity screening of this compound consistently demonstrates its potential as an anticancer agent across multiple cell lines. It exhibits dose- and time-dependent cytotoxic effects, primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and mevalonate pathways. However, a marked decrease in the viability of normal cells, such as PBMCs, at higher concentrations advises caution. Further research, including in vivo studies and mechanistic analyses, is warranted to fully elucidate its therapeutic potential and to establish safe dosage guidelines for its potential use in cancer chemotherapy.
References
- 1. funpecrp.com.br [funpecrp.com.br]
- 2. One Hundred Faces of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy/ Apoptosis Induced by this compound through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and genotoxic potential of this compound in peripheral blood mononuclear cells and human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Geraniol in Engineered Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategies and methodologies for the production of geraniol, a valuable acyclic monoterpene alcohol, in metabolically engineered Saccharomyces cerevisiae. This yeast has emerged as a promising chassis for the sustainable and scalable production of terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and its native mevalonate (MVA) pathway, which synthesizes the universal isoprenoid precursors.
Introduction to this compound Biosynthesis in Yeast
This compound is a monoterpene with wide applications in the fragrance, flavor, cosmetic, and pharmaceutical industries, and it also serves as a precursor for more complex molecules like monoterpene indole alkaloids.[1][2] In nature, this compound is produced in plants. In engineered S. cerevisiae, the biosynthesis of this compound is achieved by introducing a heterologous this compound synthase (GES) which converts the endogenous precursor, geranyl diphosphate (GPP), into this compound.[3] The native MVA pathway in yeast produces GPP, but the flux is often low and primarily directed towards the synthesis of farnesyl diphosphate (FPP) for sterol production, which is essential for cell viability.[4] Therefore, significant metabolic engineering efforts are required to enhance the GPP pool and efficiently channel it towards this compound production.
Core Metabolic Engineering Strategies
The overarching goal of engineering S. cerevisiae for this compound overproduction is to maximize the metabolic flux from central carbon metabolism to this compound while minimizing the diversion of precursors to competing pathways and mitigating the toxicity of this compound to the host cells.[5] Key strategies are outlined below.
The introduction of a GES is the primary step in establishing a this compound biosynthetic pathway. Several GES enzymes from different plant sources have been successfully expressed in yeast. The choice of GES can significantly impact the final this compound titer. Plant-derived monoterpene synthases often contain an N-terminal plastid transit peptide (PTS) that can lead to improper localization and reduced activity in yeast; therefore, truncated versions of these enzymes (tGES) are frequently used.
For instance, the truncated this compound synthase from Valeriana officinalis (tVoGES) has been shown to yield high this compound production. Other commonly used GES enzymes include those from Catharanthus roseus (CrGES) and Ocimum basilum (ObGES).
To increase the supply of the precursor GPP, the native MVA pathway is often upregulated. This is typically achieved by overexpressing key rate-limiting enzymes in the pathway. Common targets for overexpression include:
-
tHMG1 : A truncated version of HMG-CoA reductase, which is a major rate-limiting enzyme in the MVA pathway.
-
IDI1 : Isopentenyl diphosphate (IPP) isomerase, which catalyzes the interconversion of IPP and dimethylallyl diphosphate (DMAPP), the two building blocks of isoprenoids.
-
UPC2-1 : A global transcription factor that upregulates the expression of several genes in the ergosterol biosynthesis pathway.
In wild-type yeast, the endogenous farnesyl diphosphate synthase, encoded by the ERG20 gene, primarily catalyzes the condensation of GPP with an additional molecule of IPP to form FPP. To increase the availability of GPP for this compound synthesis, Erg20p is often engineered. A common strategy is to introduce point mutations that reduce its FPP synthase activity while maintaining or enhancing its GPP synthase activity. The ERG20(F96W-N127W) mutant, often referred to as Erg20ww, is a well-established variant that favors GPP accumulation.
To improve the efficiency of GPP conversion to this compound, fusion proteins of a GPP-favoring Erg20p mutant and a GES have been constructed. This strategy aims to create substrate channeling by bringing the enzyme that produces GPP into close proximity with the enzyme that consumes it, thereby potentially increasing the local concentration of the substrate and reducing its loss to competing pathways. For example, an Erg20p(F96W-N127W)-tVoGES fusion protein has been shown to significantly enhance this compound production.
This compound is toxic to S. cerevisiae, which can limit production titers. Strategies to address this issue include:
-
Compartmentalization : Localizing the this compound biosynthesis pathway within peroxisomes has been shown to increase this compound titers by potentially sequestering the toxic product.
-
Improving Host Tolerance : Engineering yeast strains with increased tolerance to this compound can also lead to higher production. This can be achieved through strategies like evolutionary adaptation or targeted gene deletions.
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various studies on this compound production in engineered S. cerevisiae.
| Strain ID / Description | Key Genetic Modifications | This compound Titer (mg/L) | Cultivation Method | Reference |
| Engineered S. cerevisiae | Overexpression of ERG20(F96W-N127W) and strengthening of the MVA pathway. | 293 | Fed-batch cultivation | |
| Engineered S. cerevisiae | Expression of Erg20p(F96W-N127W)-tVoGES fusion protein. | 66.2 | Not specified | |
| ypl062w::tCrGES | Integration of truncated CrGES from Catharanthus roseus. | 1.00 | Shake flask | |
| ypl062w::tCrGES MVA | Overexpression of tHMG1, IDI1, and ERG20(F96W-N127W) in the tCrGES strain. | ~1.66 (1.66-fold increase) | Shake flask | |
| Engineered S. cerevisiae | Screening of nine GESs; overexpression of tHMGR and IDI1. | 43.19 (with CrGES) | Shake flask | |
| Engineered S. cerevisiae | Truncated CrGES at S43 (t3CrGES). | 191.61 | Shake flask | |
| Engineered S. cerevisiae | Co-expression of reverse fusion of Erg20ww/t3CrGES and another copy of Erg20ww. | 523.96 | Shake flask | |
| Engineered S. cerevisiae | Fed-batch fermentation of the optimized strain. | 1680 | 2.0L fed-batch fermentation | |
| Engineered S. cerevisiae | Introduction of GES and optimization of the MVA pathway. | 36.04 | Not specified |
Experimental Protocols
This section provides generalized experimental protocols based on methodologies reported in the literature for the development of this compound-producing S. cerevisiae strains.
-
Gene Synthesis and Codon Optimization : Genes encoding heterologous enzymes such as GES and engineered Erg20p are typically synthesized and codon-optimized for expression in S. cerevisiae.
-
Plasmid Construction : The synthesized genes are cloned into yeast expression vectors, often under the control of strong constitutive or inducible promoters (e.g., TEF1, PGK1, GAL1).
-
Yeast Transformation : The constructed plasmids are transformed into the desired S. cerevisiae strain (e.g., BY4741) using standard methods like the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Genomic Integration : For stable expression, gene cassettes can be integrated into the yeast genome at specific loci (e.g., using CRISPR-Cas9 or homologous recombination).
-
Pre-culture Preparation : A single colony of the engineered yeast strain is inoculated into 5 mL of appropriate synthetic complete (SC) drop-out medium and grown overnight at 30°C with shaking (e.g., 220 rpm).
-
Main Culture Inoculation : The pre-culture is used to inoculate a larger volume (e.g., 10 mL) of fresh medium to an initial OD600 of 0.1.
-
Fermentation : The main culture is incubated at 30°C with shaking for a specified period (e.g., 5 days).
-
Fed-batch Fermentation : For higher titers, a fed-batch fermentation strategy is often employed in a bioreactor. This typically involves controlled feeding of a carbon source (e.g., glucose or ethanol) to maintain optimal growth and production conditions. A carbon restriction strategy, where the glucose concentration is kept low, can be beneficial.
-
Sample Preparation : The fermentation broth is centrifuged to separate the supernatant from the yeast cells.
-
Solvent Extraction : A known volume of the supernatant is mixed with an organic solvent (e.g., a mixture of acetone and ethyl acetate in a 1:3 ratio). The mixture is vortexed vigorously to extract the this compound.
-
Phase Separation : The mixture is centrifuged to separate the organic phase containing the this compound.
-
GC-MS Analysis : The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound. A standard curve of known this compound concentrations is used for accurate quantification.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the biosynthesis of this compound in engineered S. cerevisiae.
References
- 1. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Overproduction of this compound by enhanced precursor supply in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Production of the Fragrance this compound in Peroxisomes of a Product-Tolerant Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Geraniol: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Geraniol, a naturally occurring monoterpene alcohol found in the essential oils of several aromatic plants. This document summarizes key quantitative data, details common experimental protocols, and visualizes the signaling pathways implicated in this compound's neuroprotective mechanisms.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified across various in vitro models of neurotoxicity. The following tables summarize the key findings on its impact on cell viability, oxidative stress, inflammation, and apoptosis.
Table 1: Effect of this compound on Cell Viability in Neurotoxicity Models
| Cell Line | Neurotoxin | This compound Concentration | Incubation Time | Cell Viability (% of Control) | Reference |
| SH-SY5Y | Rotenone (100 nM) | 5 µM | 24 hours | ~80% | [1] |
| SH-SY5Y | 6-OHDA (150 µM) | Pretreatment | 24 hours | Significantly increased vs. 6-OHDA alone | [2] |
| PC12 | Glutamate (10 mM) | 4 µM | 24 hours | Significantly increased vs. Glutamate alone | [3] |
| PC12 | Glutamate (10 mM) | 8 µM | 24 hours | Significantly increased vs. Glutamate alone | [3] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | Inducer of Oxidative Stress | This compound Concentration | Outcome | Reference |
| SH-SY5Y | Rotenone | Not specified | Reduced ROS levels | [4] |
| SH-SY5Y | 6-OHDA | Not specified | More efficient in decreasing ROS than Linalool | |
| SH-SY5Y | High Glucose | 10 µM | Lowered ROS and hydrogen peroxide levels | |
| C. gloeosporioides | N/A | 2 MIC | Induced a burst of ROS |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cell Line | Stimulant | This compound Concentration | Cytokine | % Reduction | Reference |
| HMC-1 | PMACI | 40 µM | TNF-α, IL-1β, IL-6 | Significant inhibition | |
| HMC-1 | PMACI | 80 µM | TNF-α, IL-1β, IL-6 | Significant inhibition | |
| HMC-1 | PMACI | 160 µM | TNF-α, IL-1β, IL-6 | Significant inhibition | |
| MRSA-infected model | MRSA | High-dose | IL-1β, IL-6, TNF-α | Levels restored to normal range |
Table 4: Effect of this compound on Apoptotic Markers
| Cell Line | Apoptosis Inducer | This compound Concentration | Apoptotic Marker | Effect | Reference |
| C666-1 | N/A | 20 µM | Bax, Caspase-3, Caspase-9 | Increased expression | |
| C666-1 | N/A | 20 µM | Bcl-2 | Decreased expression | |
| Ishikawa | N/A | IC50 dose | Bax, Caspase-3, Caspase-8, Cytochrome C, Fas | Increased mRNA expression | |
| Ishikawa | N/A | IC50 dose | Bcl-2 | Decreased mRNA expression | |
| PC-3 | N/A | 1 mM | Caspase-3 activity | Strongly increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of this compound in vitro.
Cell Culture and Induction of Neurotoxicity
2.1.1. SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For differentiation into a mature neuron-like phenotype, SH-SY5Y cells are treated with 10 µM all-trans retinoic acid (RA) in a low-serum medium (1% FBS) for 6-7 days.
2.1.2. PC12 Cell Culture and Differentiation
-
Cell Culture: Rat pheochromocytoma PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a neuronal phenotype, PC12 cells are treated with 50-100 ng/mL of nerve growth factor (NGF) for 5-7 days.
2.1.3. Induction of Neurotoxicity
-
Rotenone-induced Toxicity: Differentiated SH-SY5Y cells are treated with 100 nM rotenone for 24 hours to induce mitochondrial dysfunction and oxidative stress.
-
6-Hydroxydopamine (6-OHDA)-induced Toxicity: Differentiated SH-SY5Y cells are exposed to 150 µM 6-OHDA for 24 hours to mimic dopaminergic neurodegeneration.
-
Glutamate-induced Excitotoxicity: Differentiated PC12 cells are treated with 10 mM glutamate for 24 hours to induce excitotoxicity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of neurotoxin and/or this compound for the specified duration.
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Plate cells in a 96-well black plate with a clear bottom.
-
After treatment with the neurotoxin and/or this compound, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody. Add standards and samples to the wells and incubate. After washing, add a detection antibody, followed by a substrate solution. Stop the reaction and measure the absorbance at 450 nm.
Caspase-3 Activity Assay
Caspase-3 activity is a hallmark of apoptosis.
-
After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in caspase-3 activity is determined by comparing the results from apoptotic cells with the untreated control.
Western Blotting
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, p38 MAPK, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's neuroprotective effects and a general experimental workflow.
References
- 1. Fisetin protects against rotenone-induced neurotoxicity through signaling pathway [imrpress.com]
- 2. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urolithin B protects PC12 cells against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linalool and this compound Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson’s Models - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Prowess of Geraniol: A Technical Guide to its Core Modulatory Pathways
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Potent Natural Anti-Inflammatory Agent
This technical guide offers an in-depth exploration of the anti-inflammatory pathways modulated by Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current scientific understanding of this compound's therapeutic potential in inflammation-related diseases.
This compound has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models.[5] Its therapeutic efficacy stems from its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory mediators. This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.
Key Anti-Inflammatory Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment has been observed to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. Furthermore, studies in animal models of acute lung injury have demonstrated that this compound can reduce the expression of Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway.
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
Figure 1: this compound's inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli. This compound has been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. In a model of traumatic spinal cord injury, this compound significantly inhibited the phosphorylation of p38 MAPK. This inhibition contributes to the reduction of downstream inflammatory events.
The following diagram illustrates this compound's modulation of the MAPK signaling pathway.
Figure 2: this compound's modulation of the MAPK pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). This enhancement of the cellular antioxidant capacity helps to mitigate the oxidative damage that often accompanies and exacerbates inflammatory conditions.
The diagram below depicts the activation of the Nrf2/HO-1 pathway by this compound.
Figure 3: this compound's activation of the Nrf2/HO-1 pathway.
Activation of PPARγ
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation. Some studies suggest that this compound can act as a PPARγ agonist, leading to the suppression of pro-inflammatory gene expression.
Quantitative Effects of this compound on Inflammatory Markers
The anti-inflammatory activity of this compound has been quantified in various studies. The following tables summarize the dose-dependent effects of this compound on key inflammatory mediators.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | Marker | This compound Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO | Dose-dependent | Suppression | |
| RAW 264.7 | LPS | PGE₂ | Dose-dependent | Suppression | |
| RAW 264.7 | LPS | iNOS | Dose-dependent | Decreased protein and mRNA expression | |
| RAW 264.7 | LPS | COX-2 | Dose-dependent | Decreased protein and mRNA expression | |
| RAW 264.7 | LPS | TNF-α | Dose-dependent | Reduced production | |
| RAW 264.7 | LPS | IL-1β | Dose-dependent | Reduced production | |
| RAW 264.7 | LPS | IL-6 | Dose-dependent | Reduced production | |
| - | - | COX-1 | - | IC₅₀: 11.17 µg/mL | |
| - | - | COX-2 | - | IC₅₀: 8.1 µg/mL |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Condition | Marker | This compound Dosage | Effect | Reference |
| Rat | Spinal Cord Injury | TNF-α | 250 mg/kg/day | Significantly suppressed increase | |
| Rat | Spinal Cord Injury | IL-1β | 250 mg/kg/day | Significantly suppressed increase | |
| Rat | Spinal Cord Injury | IL-6 | 250 mg/kg/day | Significantly suppressed increase | |
| Rat | CFA-Induced Arthritis | Paw Edema | 25, 50, 100 mg/kg | Significantly reduced | |
| Rat | CFA-Induced Arthritis | TNF-α mRNA | 25, 50, 100 mg/kg | Decreased expression | |
| Rat | CFA-Induced Arthritis | IL-1β mRNA | 25, 50, 100 mg/kg | Decreased expression | |
| Rat | CFA-Induced Arthritis | COX-2 mRNA | 25, 50, 100 mg/kg | Decreased expression | |
| Mouse | D-galactose-induced aging | TNF-α | 40 mg/kg | Significantly reduced | |
| Mouse | D-galactose-induced aging | IL-1β | 40 mg/kg | Significantly reduced | |
| Mouse | D-galactose-induced aging | IL-6 | 40 mg/kg | Significantly reduced | |
| Mouse | Acetic acid-induced writhing | Writhing | 12.5, 25, 50 mg/kg i.p. | Reduced number of writhes | |
| Mouse | Acetic acid-induced writhing | Writhing | 50, 200 mg/kg p.o. | Reduced number of writhes |
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
Objective: To assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting and RT-qPCR) and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway activation).
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: Quantify cytokine levels in the culture supernatant using ELISA kits.
-
Gene Expression (iNOS, COX-2): Isolate total RNA and perform quantitative real-time PCR (RT-qPCR) to measure mRNA levels.
-
Protein Expression (NF-κB, p38 MAPK): Prepare cell lysates and perform Western blot analysis to determine the expression and phosphorylation status of target proteins.
-
Below is a diagram of the experimental workflow for the in vitro anti-inflammatory assay.
Figure 4: In vitro anti-inflammatory experimental workflow.
In Vivo Anti-Inflammatory Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To evaluate the therapeutic effect of this compound on a model of chronic inflammation.
Protocol:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) (0.1 mL) into the sub-plantar region of the right hind paw.
-
This compound Administration: Begin oral or intraperitoneal administration of this compound at various doses (e.g., 25, 50, 100 mg/kg) on a set schedule (e.g., daily or every other day) starting from the day of or a few days after CFA injection. A vehicle control group and a positive control group (e.g., treated with a standard anti-inflammatory drug like indomethacin) should be included.
-
Assessment of Arthritis:
-
Paw Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Arthritic Score: Visually score the severity of arthritis in each paw based on a graded scale (e.g., 0-4 for erythema, swelling, and joint deformity).
-
-
Biochemical and Histological Analysis: At the end of the study, collect blood and tissue samples.
-
Serum Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Histopathology: Process the joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Gene and Protein Expression: Analyze joint tissues for the expression of inflammatory markers using RT-qPCR and Western blotting.
-
Conclusion
This compound presents a promising natural compound with potent anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, and the activation of the Nrf2 antioxidant response, underscores its therapeutic potential for a variety of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based anti-inflammatory therapies. Further investigation, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. Protective effect of this compound inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates LPS-induced acute lung injury in mice via inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates LPS-induced acute lung injury in mice via inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates inflammatory and antioxidant pathways to mitigate intestinal ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Geraniol: A Natural Compound with Promising Activity Against Neglected Tropical Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Neglected Tropical Diseases (NTDs) continue to pose a significant global health burden, disproportionately affecting impoverished populations. The limitations of current therapeutic options, including toxicity, emerging resistance, and complex treatment regimens, necessitate the urgent discovery and development of novel, safe, and effective drugs. Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a promising candidate due to its broad-spectrum antimicrobial and antiparasitic properties. This technical guide provides an in-depth exploration of this compound's activity against key NTDs, including leishmaniasis, Chagas disease, and schistosomiasis, with a focus on quantitative data, experimental methodologies, and elucidated mechanisms of action.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound and its derivatives against the causative agents of leishmaniasis, Chagas disease, and schistosomiasis has been evaluated in numerous in vitro studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency.
Table 1: In Vitro Activity of this compound and Related Compounds against Leishmania spp.
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Geranylthis compound | L. amazonensis | Intracellular Amastigotes | 60 | >680 (Human erythrocytes) | >11.3 | [1] |
| This compound Derivative 6 | L. infantum | Not Specified | 11.73 | Not Specified | Not Specified | [2] |
| This compound Derivative 14 | L. infantum | Not Specified | 8.14 | Not Specified | Not Specified | [2] |
Table 2: In Vitro Activity of this compound Derivatives against Trypanosoma cruzi
| Compound | Parasite Stage | IC50 (µM) | Reference |
| Hydrazinated this compound Derivative 6 | Intracellular Amastigotes | 5.14 | [2] |
| Hydrazinated this compound Derivative 14 | Intracellular Amastigotes | 6.30 | [2] |
| Hydrazinated this compound Derivative 15 | Intracellular Amastigotes | 4.90 |
Table 3: In Vitro Activity of this compound against Caenorhabditis elegans
| Compound | Organism | ED50 (µg/mL) | Reference |
| This compound | Caenorhabditis elegans | 66.7 |
Note: Data for Schistosoma mansoni is currently qualitative, focusing on effects on worm motility and tegument integrity from essential oils containing this compound.
Mechanism of Action: Unraveling the Antiparasitic Effects
This compound and its derivatives exert their antiparasitic effects through a multi-faceted mechanism of action, primarily targeting parasite cellular integrity and vital metabolic processes.
Induction of Apoptosis and Mitochondrial Dysfunction
A significant body of evidence points to this compound's ability to induce programmed cell death, or apoptosis, in parasitic organisms. Studies on a related compound, geranylthis compound, have demonstrated its capacity to disrupt mitochondrial function in both Leishmania amazonensis and Trypanosoma cruzi. This is characterized by a decrease in the mitochondrial membrane potential, leading to a cascade of events culminating in apoptosis-like cell death. The ultrastructural analysis of treated parasites reveals significant alterations, including intense mitochondrial swelling and abnormal chromatin condensation. Furthermore, this compound has been shown to induce a burst of reactive oxygen species (ROS) in various organisms, a key trigger for apoptosis.
Disruption of Tegument Integrity in Schistosoma mansoni
While quantitative data for this compound against Schistosoma mansoni is limited, studies on essential oils rich in this compound indicate a significant impact on the parasite's tegument. The tegument is a vital outer layer responsible for nutrient uptake, immune evasion, and protection. Disruption of its integrity leads to impaired motility and ultimately, worm death.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
This protocol is adapted from studies on the activity of compounds against intracellular amastigotes of Leishmania spp..
-
Cell Culture and Infection: Peritoneal macrophages are harvested from BALB/c mice and plated in 24-well plates. The macrophages are then infected with Leishmania promastigotes at a ratio of 10:1 (parasites:macrophage).
-
Compound Treatment: After 24 hours of infection, the cells are washed to remove non-internalized promastigotes. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Infection: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy. The 50% inhibitory concentration (IC50) is calculated by comparing the number of amastigotes in treated versus control wells.
In Vitro Anti-Trypanosoma cruzi Activity Assay
This protocol is a generalized procedure based on common methodologies for screening compounds against different life stages of T. cruzi.
-
Parasite Culture:
-
Epimastigotes: Cultured in liver infusion tryptose (LIT) medium.
-
Trypomastigotes and Amastigotes: Typically maintained in mammalian cell cultures (e.g., Vero cells).
-
-
Compound Treatment:
-
Epimastigotes: Parasites in the logarithmic growth phase are incubated with varying concentrations of this compound.
-
Trypomastigotes: Cell-derived trypomastigotes are incubated with this compound.
-
Amastigotes: Mammalian cells infected with trypomastigotes are treated with this compound.
-
-
Incubation: Incubation times and conditions vary depending on the parasite stage (e.g., 24-72 hours).
-
Viability/Proliferation Assessment: Parasite viability or proliferation is determined using methods such as direct counting with a Neubauer chamber, or colorimetric assays like the MTT assay. The IC50 is then calculated.
In Vitro Schistosomicidal Assay
This protocol is based on standard procedures for assessing the in vitro activity of compounds against adult Schistosoma mansoni worms.
-
Worm Recovery: Adult S. mansoni worms are recovered from experimentally infected mice by perfusion of the hepatic portal system.
-
Culture: Worm pairs are placed in 24-well plates containing RPMI-1640 medium supplemented with antibiotics and fetal bovine serum.
-
Compound Treatment: this compound is added to the wells at different concentrations.
-
Observation: Worms are observed under an inverted microscope at various time points (e.g., 24, 48, 72 hours) to assess motility, pairing status, and tegumental alterations. Mortality is also recorded.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent probe to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.
-
Parasite Treatment: Parasites are treated with this compound for a specified period.
-
Staining: The parasites are incubated with a fluorescent dye such as Rhodamine 123 or JC-1, which accumulates in mitochondria in a potential-dependent manner.
-
Flow Cytometry: The fluorescence intensity of the stained parasites is analyzed by flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Fixation and Permeabilization: Treated and control parasites are fixed and permeabilized to allow entry of the labeling reagents.
-
TdT Labeling: The parasites are incubated with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated labels are detected using a fluorescently labeled antibody or streptavidin conjugate.
-
Microscopy: The cells are visualized under a fluorescence microscope. TUNEL-positive cells exhibit bright fluorescence, indicating apoptosis.
Scanning Electron Microscopy (SEM) of Schistosoma mansoni Tegument
SEM is employed to visualize the ultrastructural changes in the tegument of adult worms after treatment.
-
Fixation: Treated and control worms are fixed in a suitable fixative, such as glutaraldehyde.
-
Dehydration: The worms are dehydrated through a graded series of ethanol concentrations.
-
Drying: The samples are critical-point dried to preserve their three-dimensional structure.
-
Coating: The dried worms are coated with a thin layer of a conductive metal, such as gold or palladium.
-
Imaging: The coated specimens are then examined under a scanning electron microscope.
Conclusion and Future Directions
This compound demonstrates significant potential as a lead compound for the development of new therapies against neglected tropical diseases. Its activity against Leishmania and Trypanosoma cruzi, coupled with a mechanism of action that involves the induction of apoptosis via mitochondrial dysfunction, presents a compelling case for further investigation. While data on its efficacy against Schistosoma mansoni is still emerging, the observed effects on the parasite's tegument are promising.
Future research should focus on:
-
In vivo efficacy studies: To validate the in vitro findings in relevant animal models of leishmaniasis, Chagas disease, and schistosomiasis.
-
Pharmacokinetic and toxicological profiling: To assess the safety and metabolic fate of this compound in vivo.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate more potent and selective this compound derivatives.
-
Elucidation of specific molecular targets: To precisely identify the parasite proteins and signaling pathways that are modulated by this compound.
The continued exploration of this compound and its derivatives holds the promise of delivering novel, effective, and accessible treatments for some of the world's most debilitating neglected diseases.
References
Methodological & Application
Protocol for Geraniol Nanoemulsion Formulation for Drug Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] However, its clinical application is often hampered by its poor water solubility, high volatility, and chemical instability.[1][3][4] Nanoemulsions are advanced drug delivery systems that can overcome these limitations by encapsulating this compound in small-sized droplets (typically 50-200 nm), enhancing its stability, bioavailability, and therapeutic efficacy. This document provides a detailed protocol for the formulation, characterization, and evaluation of this compound nanoemulsions for drug delivery applications.
Materials and Equipment
-
Materials:
-
This compound
-
Oil phase (e.g., Medium Chain Triglycerides - MCT, cholesterol)
-
Surfactant (e.g., Tween 80, soy phosphatidylcholine, Brij 58)
-
Co-surfactant (e.g., MCT)
-
Aqueous phase (e.g., deionized water, citrate buffer, phosphate buffer)
-
-
Equipment:
-
Magnetic stirrer
-
Homogenizer (High-pressure or High-shear) or Sonicator
-
Dynamic Light Scattering (DLS) instrument (for particle size, Polydispersity Index (PDI), and zeta potential measurement)
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
-
Dialysis membrane for in vitro release studies
-
Cell culture incubator and related equipment for cytotoxicity assays
-
Experimental Protocols
1. Formulation of this compound Nanoemulsion
Two primary methods are employed for the preparation of this compound nanoemulsions: low-energy (spontaneous emulsification) and high-energy methods.
1.1. Low-Energy Method: Spontaneous Emulsification
This method is advantageous due to its simplicity and lack of need for high-energy equipment.
-
Step 1: Preparation of the Oil Phase.
-
Mix this compound with the chosen oil (e.g., MCT) at the desired ratio. For example, a 4:6 weight ratio of this compound to MCT.
-
-
Step 2: Preparation of the Surfactant/Co-surfactant Mixture.
-
Combine the surfactant (e.g., Tween 80) and co-surfactant (if applicable) with the oil phase.
-
-
Step 3: Emulsification.
-
Heat the oil-surfactant mixture to a specific temperature (e.g., 40°C) under constant stirring.
-
Slowly add the aqueous phase (e.g., 5 mM citrate buffer, pH 5.5) dropwise to the oil phase under continuous magnetic stirring (e.g., 800 rpm/min at 25°C).
-
Continue stirring for a specified period (e.g., 30 minutes) to allow the nanoemulsion to form spontaneously.
-
1.2. High-Energy Method: Sonication
This method utilizes ultrasonic waves to break down the droplet size.
-
Step 1: Preparation of the Pre-emulsion.
-
Prepare the oil phase by dissolving this compound in the selected oil.
-
Prepare the aqueous phase containing the surfactant.
-
Mix the oil and aqueous phases under high-speed stirring to form a coarse pre-emulsion.
-
-
Step 2: Sonication.
-
Subject the pre-emulsion to ultrasonication using a probe sonicator.
-
Optimize sonication parameters such as power output, duration, and temperature (using a cooling bath to prevent overheating).
-
2. Characterization of this compound Nanoemulsion
2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the mean particle size, PDI, and zeta potential. A PDI value below 0.3 indicates a homogenous population of droplets.
2.2. Morphology
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the morphology of the nanoemulsion droplets using a Transmission Electron Microscope (TEM).
2.3. Encapsulation Efficiency and Drug Loading
-
Separate the free this compound from the nanoemulsion. This can be achieved by ultracentrifugation or dialysis.
-
Quantify the amount of this compound in the nanoemulsion using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100
-
DL% = (Weight of entrapped this compound) / (Total weight of the nanoemulsion) * 100
-
3. Stability Studies
-
Storage Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C) and monitor changes in particle size, PDI, and zeta potential over a period of time (e.g., 28 days).
-
pH Stability: Adjust the pH of the nanoemulsion to different values (e.g., 2.0 to 9.0) and observe any signs of instability like phase separation or precipitation.
-
Thermodynamic Stability: Subject the nanoemulsion to centrifugation and freeze-thaw cycles to assess its physical stability.
Data Presentation
Table 1: Formulation Parameters of this compound Nanoemulsions
| Formulation Code | This compound (wt%) | Oil (wt%) | Surfactant (wt%) | Aqueous Phase (wt%) | Method | Reference |
| G-NE1 | 4 | 6 (MCT) | 15 (Tween 80) | 75 (Citrate Buffer) | Spontaneous Emulsification | |
| GE-NE | - | 10 (Cholesterol) | 10 (Soy Phosphatidylcholine:Brij 58, 1:2) | 80 (Phosphate Buffer) | Sonication |
Table 2: Physicochemical Properties of this compound Nanoemulsions
| Formulation Code | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| G-NE1 | 90.33 ± 5.23 | 0.058 ± 0.0007 | -17.95 ± 5.85 | >90 |
| GE-NE | 232.3 ± 2.7 | 0.155 | - | - |
Visualizations
Signaling Pathway of this compound in Cancer Cells
This compound has been shown to modulate multiple signaling pathways involved in cancer progression, including the induction of apoptosis and cell cycle arrest.
Caption: Signaling pathway of this compound inducing apoptosis and cell cycle arrest in cancer cells.
Experimental Workflow for Nanoemulsion Formulation and Characterization
The following diagram illustrates the general workflow for preparing and characterizing this compound nanoemulsions.
Caption: General workflow for the formulation and characterization of this compound nanoemulsions.
References
- 1. ijisrt.com [ijisrt.com]
- 2. The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preparation and characterization of this compound nanoemulsions and its antibacterial activity [frontiersin.org]
- 4. Preparation and characterization of this compound nanoemulsions and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Geraniol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geraniol is a monoterpenoid and an alcohol that is the primary component of rose oil, palmarosa oil, and citronella oil. It also occurs in small quantities in geranium, lemon, and many other essential oils. Its aromatic properties make it a key ingredient in the flavor and fragrance industries. Furthermore, this compound has demonstrated various biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties, making it a compound of interest in pharmaceutical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.
Experimental Protocols
This section outlines the detailed methodology for the GC-MS analysis of this compound. The protocol is a synthesis of established methods and provides a robust starting point for researchers.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to extract this compound from the sample matrix and prepare it in a suitable solvent for injection into the GC-MS system.
-
Reagents and Materials:
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., [²H₇]-geraniol, borneol, or other suitable non-interfering compound)
-
Volatile organic solvents (e.g., methanol, ethanol, hexane, dichloromethane, ethyl acetate) of GC or HPLC grade.[1]
-
Anhydrous sodium sulfate
-
Glass autosampler vials (1.5 mL) with caps and septa.[1]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Prepare a stock solution of the internal standard (IS) at a concentration of, for example, 100 µg/mL.
-
Spike each calibration standard and sample with the internal standard to a final concentration of, for example, 10 µg/mL.
-
-
Sample Extraction (from a liquid matrix like essential oil or wine):
-
For essential oils, dilute the sample in a suitable solvent (e.g., 1:100 in ethanol) to bring the this compound concentration within the calibration range.
-
For aqueous samples like wine, a liquid-liquid extraction can be performed. To 5 mL of the sample, add 2 mL of a suitable extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).[2][3][4]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top layer) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
The following table summarizes typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or similar |
| Mass Spectrometer | Agilent 5975B inert MSD or similar |
| GC Column | DB-Wax capillary column (60 m x 0.32 mm i.d., 0.50 µm film thickness) or equivalent polar column. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Injector Temperature | 250 °C. |
| Injection Mode | Pulsed splitless (25 psi for 0.50 min). |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 70 °C, ramp up to 235 °C at a rate of 2.7 °C/min, and hold for 10 minutes. |
| MS Interface Temperature | 270 °C. |
| MS Ion Source Temperature | 230 °C. |
| Quadrupole Temperature | 150 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Analysis
For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following table lists the characteristic ions of this compound that can be monitored.
| Compound | Molecular Weight | Characteristic m/z Ions for SIM |
| This compound | 154.25 | 69, 93, 121, 136. |
Mass Spectral Fragmentation of this compound
The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]⁺) at m/z 154 is often of low abundance. The base peak is typically observed at m/z 69, corresponding to the loss of a C₅H₉ fragment. Other significant fragments and their proposed identities are summarized below.
| m/z | Proposed Fragment | Notes |
| 139 | [M-CH₃]⁺ | Loss of a methyl group. |
| 136 | [M-H₂O]⁺ | Loss of a water molecule. |
| 121 | [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl group after water loss. |
| 93 | [C₇H₉]⁺ | |
| 84 | ||
| 69 | [C₅H₉]⁺ | Base Peak. |
| 41 | [C₃H₅]⁺ |
Visualization
Experimental Workflow for GC-MS Analysis of this compound
The following diagram illustrates the logical workflow for the quantitative analysis of this compound using GC-MS.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Geraniol
Introduction
Geraniol is a naturally occurring monoterpenoid and an alcohol that is the primary component of rose oil, palmarosa oil, and citronella oil. It is widely used as a fragrance in consumer products like perfumes and cosmetics, as a flavoring agent in the food industry, and is also investigated for its various pharmacological properties, including antimicrobial, anti-inflammatory, and anti-cancer activities.[1] Accurate and reliable quantification of this compound is crucial for quality control in these industries and for pharmacokinetic and toxicological studies in drug development. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of this compound in various matrices.
This application note provides detailed protocols for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC), including sample preparation, chromatographic conditions, and method validation parameters.
Section 1: HPLC Methodologies and Protocols
Two primary HPLC methods are presented below. Protocol 1 is a straightforward isocratic method suitable for routine analysis of relatively simple samples. Protocol 2 is a more complex gradient method designed for the simultaneous analysis of multiple components in complex matrices like essential oils.
Protocol 1: Isocratic RP-HPLC for General Quantification
This method is adapted for the analysis of this compound in samples where extensive separation from other interfering compounds is not required.
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| HPLC System | Standard HPLC system with UV Detector |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (MeCN) and Water, with an acid modifier. Example: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2] |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 210 nm[1] or 254 nm[3] |
Protocol Steps:
-
Prepare the mobile phase by mixing the specified volumes of acetonitrile, water, and acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare this compound standard solutions in a suitable solvent (e.g., acetonitrile or methanol) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare the sample as described in Section 2.
-
Inject the standard solutions, followed by the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Protocol 2: Gradient RP-HPLC for Complex Matrices (e.g., Essential Oils)
This validated method is ideal for separating this compound from other components in complex mixtures like essential oils.[4]
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| HPLC System | Gradient HPLC system with PDA Detector |
| Column | Wakosil–II C18, 5 µm |
| Mobile Phase | A: 30 mM Ammonium Acetate Buffer (pH 4.7) B: Methanol C: Acetonitrile |
| Solvent Mixtures | Ternary Gradient Solvent Mixture A: (61:19.5:19.5 of A:B:C) Ternary Gradient Solvent Mixture B: (32:34:34 of A:B:C) Ternary Gradient Solvent Mixture C: (5:47.5:47.5 of A:B:C) |
| Gradient Program | 0-70 min: 100% Mixture A (Isocratic) 70-75 min: Linear gradient to 100% Mixture B 75-125 min: 100% Mixture B (Isocratic) 125-130 min: Linear gradient to 100% Mixture C 130-150 min: 100% Mixture C (Isocratic) 150-160 min: Return to 100% Mixture A (Equilibration) |
| Flow Rate | 1.1 mL/min |
| Injection Volume | 30 µL |
| Column Temperature | Ambient |
| Detector | PDA Detector |
| Detection Wavelength | 210 nm |
Protocol Steps:
-
Prepare the mobile phase components (A, B, C) and the ternary solvent mixtures as described. Filter all solutions through a 0.22 µm nylon filter and degas before use.
-
Set up the gradient program on the HPLC system.
-
Equilibrate the column with the initial mobile phase composition (100% Mixture A) until a stable baseline is achieved.
-
Prepare individual stock solutions of this compound standard in acetonitrile. From this, prepare a series of dilutions for the calibration curve.
-
Prepare the oil sample by accurately weighing and diluting it with a 1:1 mixture of acetonitrile and mobile phase A to a suitable concentration.
-
Filter the final sample solution through a 0.22 µm filter before injection.
-
Perform the analysis by injecting standards and samples according to the gradient program.
-
Identify and quantify this compound based on retention time and the calibration curve.
Section 2: Sample Preparation Protocols
Proper sample preparation is critical to protect the HPLC column and ensure accurate, reproducible results by removing interferences.
General Sample Preparation Workflow
Caption: General workflow for HPLC sample preparation.
Protocol A: Simple Dilution (for Essential Oils & Concentrates)
-
Accurately weigh the essential oil or this compound concentrate.
-
Dissolve the sample in a suitable solvent such as acetonitrile or methanol. For complex methods, a mixture of acetonitrile and the initial mobile phase can be used.
-
Dilute the solution to a final concentration that falls within the linear range of the calibration curve.
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.
Protocol B: Liquid-Liquid Extraction (LLE) (for Aqueous & Biological Samples)
-
Take a known volume of the sample (e.g., plasma, urine, or an aqueous formulation).
-
If necessary, adjust the pH of the sample to optimize the partitioning of this compound into the organic phase.
-
Add an immiscible organic solvent (e.g., hexane, ethyl acetate, or chloroform).
-
Vortex vigorously for 2-3 minutes to facilitate extraction.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing this compound) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol C: Protein Precipitation (for Biological Fluids like Plasma)
This technique is used to remove proteins from samples like blood plasma, which can otherwise foul the HPLC column.
-
To a volume of plasma sample, add 2-4 volumes of a cold precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Allow the sample to stand in a cool place (e.g., 4°C) for 15-20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte.
-
The supernatant can be injected directly or evaporated and reconstituted in the mobile phase for concentration.
-
Filter the final solution through a 0.22 µm syringe filter before analysis.
Section 3: Method Validation and Quantitative Data
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).
Summary of Quantitative Performance Data for this compound Analysis:
| Parameter | Method | Value | Source |
|---|---|---|---|
| Linearity (R²) | Gradient RP-HPLC | > 0.999 | |
| Linearity (r) | HPTLC | 0.9998 | |
| Calibration Range | HPTLC | 1 - 7 µg | |
| LOD | Gradient RP-HPLC | In the range of 0.54-11.65 µg/mL* | |
| LOQ | Gradient RP-HPLC | In the range of 2.30-35.60 µg/mL* | |
| LOD | HPTLC | 1.386 µg | |
| LOQ | HPTLC | 2.774 µg |
| Accuracy (Recovery) | HPTLC | 99.4% - 99.8% | |
*Note: These values represent the range for 22 components, including this compound, analyzed simultaneously.
Section 4: Workflow and Process Visualization
Visual diagrams help clarify complex workflows and decision-making processes in an analytical laboratory.
HPLC Analysis Workflow
Caption: From preparation to reporting in HPLC analysis.
Decision Tree for Sample Preparation Method Selection
Caption: Logical steps for choosing a sample preparation technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Geraniol in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for in vivo studies of Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants.[1] this compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects in various rodent models.[2][3] This document outlines detailed protocols for key experiments, summarizes quantitative data from published studies, and provides diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Summary of this compound In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies of this compound in rodent models, categorized by its therapeutic effect.
Table 1: Neuroprotective and Anxiolytic Effects of this compound
| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |
| D-galactose-induced aging in mice | 40 mg/kg | Oral | Twice weekly for 9 weeks | Significant increase in spatial learning and memory.[4][5] | |
| Electric foot shock-induced anxiety in rats | 10 and 30 mg/kg | Not specified | Single dose | Reduced anxiety-like behaviors in open field, light-dark, and social interaction tests. | |
| Alzheimer's rat model (Aβ1-42 injection) | 100 mg/kg | Oral | 4 weeks | Improved behavioral deficits, reduced oxidative stress, and decreased neuronal loss. | |
| Global model of stroke in rats | Not specified | Pretreatment | 7 days | Reduced infarct area and improved neurobehavioral outcomes. |
Table 2: Anti-inflammatory and Analgesic Effects of this compound
| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA)-induced arthritis in rats | 25, 50, and 100 mg/kg | Intraperitoneal | Every other day for 28 days | Significantly reduced paw edema and levels of pro-inflammatory mediators. | |
| Acetic acid-induced writhing in mice | 12.5, 25, 50 mg/kg (i.p.); 200 mg/kg (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | Single dose | Significantly reduced the number of writhes, indicating antinociceptive activity. |
Table 3: Anticancer Effects of this compound
| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |
| DMBA-induced hamster buccal pouch carcinogenesis | 250 mg/kg | Oral | 14 weeks | Completely prevented the formation of oral tumors. | |
| A549 lung cancer xenograft in mice | 25, 50, and 75 mmol/kg | Oral | Not specified | Inhibited tumor growth via increased apoptosis. | |
| Morris 7777 hepatoma xenograft in mice | Not specified | Not specified | Not specified | Suppressed tumor growth. | |
| 4NQO-induced oral carcinogenesis in mice | 200 mg/kg | Oral | Not specified | Decreased the incidence of oral cancer. |
Table 4: Toxicity and Pharmacokinetics of this compound
| Animal Model | Parameter | This compound Dose | Administration Route | Result | Reference |
| Rats | LD50 | 950 mg/kg | Intraperitoneal | - | |
| Rats | LD50 | > 2000 mg/kg | Oral | Low oral toxicity. | |
| Rats | NOAEL | > 550 mg/kg/day | Oral (in diet) | No adverse effects observed after 112 days. | |
| Rats | Bioavailability | 50 mg/kg | Oral (emulsified) | 92% | |
| Rats | Half-life | 50 mg/kg | Intravenous | 12.5 ± 1.5 min | |
| Mice | Chronic Toxicity | 120 mg/kg | Not specified | No signs of liver toxicity after 4 weeks. |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in a D-galactose-Induced Aging Mouse Model
This protocol is adapted from studies investigating the effects of this compound on cognitive impairment and oxidative stress.
-
Animal Model: Male mice (e.g., C57BL/6), 8-10 weeks old.
-
Induction of Aging: Administer D-galactose (150 mg/kg body weight) dissolved in normal saline orally for 9 consecutive weeks to induce a model of accelerated aging.
-
Experimental Groups (n=6-8 mice/group):
-
Group I (Control): Receive normal saline orally for 9 weeks.
-
Group II (D-galactose): Receive D-galactose (150 mg/kg) orally for 9 weeks.
-
Group III (D-galactose + this compound): Receive D-galactose (150 mg/kg) orally for 9 weeks. From the second week, administer this compound (40 mg/kg) orally twice weekly, four hours after D-galactose administration.
-
Group IV (this compound): Receive this compound (40 mg/kg) orally twice weekly from the second week until the end of the experiment.
-
-
Behavioral Testing (Week 10):
-
Morris Water Maze: To assess spatial learning and memory.
-
Spontaneous Alternation Behavior: In a Y-maze to evaluate short-term memory.
-
-
Biochemical Analysis:
-
At the end of the study, euthanize mice and collect brain tissue (hippocampus).
-
Measure levels of antioxidant enzymes (e.g., SOD, CAT, GSH-Px).
-
Quantify markers of oxidative stress (e.g., MDA).
-
Analyze protein expression of key signaling molecules (e.g., PI3K, Akt, Nrf2, HO-1) via Western blot.
-
Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or brain homogenates using ELISA.
-
-
Histopathological Examination:
-
Perform H&E staining on brain sections to assess neuronal damage.
-
Protocol 2: Assessment of Anti-inflammatory Activity in a CFA-Induced Arthritis Rat Model
This protocol is based on a study evaluating the anti-arthritic potential of this compound.
-
Animal Model: Male Wistar rats, 6-8 weeks old.
-
Induction of Arthritis: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the intraplantar surface of the right hind paw.
-
Experimental Groups (n=6-8 rats/group):
-
Group I (Control): No CFA injection.
-
Group II (CFA Control): CFA injection only.
-
Group III (CFA + Methotrexate): CFA injection, followed by methotrexate (1 mg/kg, i.p.) on alternate days starting from day 7.
-
Group IV-VI (CFA + this compound): CFA injection, followed by this compound (25, 50, or 100 mg/kg, i.p.) on alternate days starting from day 7 until day 35.
-
-
Assessment of Arthritis:
-
Measure paw volume using a plethysmometer on days 7, 14, 21, 28, and 35.
-
-
Biochemical Analysis:
-
On day 35, collect blood to separate serum for analysis of inflammatory markers.
-
Homogenize liver tissue to measure mRNA expression of pro-inflammatory mediators (NF-κB, IL-1β, TNF-α, COX-2) via RT-qPCR.
-
-
Histopathological Examination:
-
Examine joint tissues for signs of inflammation and cartilage destruction.
-
Protocol 3: Investigation of Anticancer Effects in a Hamster Buccal Pouch Carcinogenesis Model
This protocol is derived from a study on the chemopreventive properties of this compound.
-
Animal Model: Golden Syrian hamsters, 8-10 weeks old.
-
Induction of Carcinogenesis: Topically apply a 0.5% solution of 7,12-dimethylbenz[a]anthracene (DMBA) in liquid paraffin to the buccal pouch three times a week for 14 weeks.
-
Experimental Groups (n=6-8 hamsters/group):
-
Group I (Control): No DMBA application.
-
Group II (DMBA Control): DMBA application only.
-
Group III (DMBA + this compound): DMBA application and oral administration of this compound (250 mg/kg body weight) on the days of DMBA application.
-
-
Tumor Assessment:
-
At the end of 14 weeks, record the incidence and number of tumors in the buccal pouch.
-
-
Molecular Analysis:
-
Euthanize hamsters and collect buccal pouch tissue.
-
Analyze the expression of cell proliferation markers (PCNA, cyclin D1), inflammatory markers (NF-κB, COX-2), apoptotic markers (p53, Bax, Bcl-2, caspase-3, -9), and an angiogenic marker (VEGF) via immunohistochemistry or Western blot.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in rodent models.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. Systematic elucidation of the mechanism of this compound via network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One Hundred Faces of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates oxidative stress and cognitive impairment in mouse aging model | EurekAlert! [eurekalert.org]
- 5. This compound attenuates oxidative stress and neuroinflammation-mediated cognitive impairment in D galactose-induced mouse aging model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Geraniol's Anticancer Activity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Geraniol, a natural acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential anticancer properties.[1][2][3] Extensive research has demonstrated its efficacy against a broad spectrum of cancers, including breast, lung, colon, prostate, pancreatic, and hepatic cancers.[1][2] this compound's anticancer activity is attributed to its ability to modulate multiple cancer hallmarks, such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis. This document provides detailed application notes and standardized protocols for key cell-based assays to investigate and quantify the anticancer effects of this compound.
Assessment of Cell Viability and Cytotoxicity
A fundamental first step in evaluating the anticancer potential of this compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
1.1. MTT Assay Protocol
This protocol is designed to assess the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer, Colo-205 for colon cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 5, 10, 25, 50, 100 µM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| Colo-205 | Colon Cancer | 20 | |
| TPC-1 | Thyroid Cancer | 25 | |
| A549 | Lung Cancer | ~50 (approx.) | |
| A431 | Skin Cancer | ~50 (approx.) | |
| PC-3 | Prostate Cancer | ~50 (approx.) |
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Analysis of Cell Cycle Distribution
This compound has been shown to induce cell cycle arrest in various cancer cell lines. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
2.1. Cell Cycle Analysis Protocol using Propidium Iodide Staining
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. This can be extended overnight.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with cold PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak will have the lowest fluorescence, the G2/M peak will have approximately double the fluorescence of the G0/G1 peak, and the S phase will be the region between these two peaks.
Data Presentation:
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| PC-3 | Varies | Increase | Decrease | Slight Increase | |
| Caco-2 | Varies | No Change | Increase | Decrease | |
| MIA PaCa-2 | Varies | Increase | Decrease | Decrease | |
| Colo-205 | 20 | No Change | No Change | Increase |
Experimental Workflow:
References
- 1. The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: In Vitro Assessment of Geraniol's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vitro methods to assess the antioxidant capacity of Geraniol, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants.[1][2][3] The following sections detail the quantitative antioxidant data for this compound, provide step-by-step experimental protocols for key assays, and illustrate relevant workflows and pathways.
Quantitative Antioxidant Capacity of this compound
The antioxidant activity of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of free radicals. A lower IC50 value indicates a greater antioxidant activity.[4]
| Assay | IC50 Value (µg/mL) | IC50 Value (other units) | Reference Compound | Reference IC50 | Source |
| DPPH Radical Scavenging | 24.6 | Gingerol | 68.4 µg/mL | [5] | |
| DPPH Radical Scavenging | - | 663 nmol | - | - | |
| DPPH Radical Scavenging | Least active compared to BHT and Ascorbic Acid | - | BHT, Ascorbic Acid | BHT most active | |
| Brilliant Cresyl Blue (BCB) Assay | - | 36.2 mM (AA50) | Linalool | 2.3 mM (AA50) |
Experimental Protocols
The following protocols are standard methods for assessing antioxidant capacity and are applicable for the analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol or ethanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound or control.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Methanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a positive control (Trolox) in ethanol or methanol and make serial dilutions.
-
Assay Protocol:
-
Add 10 µL of the different concentrations of this compound or the positive control to a 96-well microplate.
-
Add 190-200 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate at room temperature in the dark for 6-30 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against the concentration of this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (0.3 M, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions of FeSO₄ or Trolox to generate a standard curve.
-
Assay Protocol:
-
Add 20-50 µL of the this compound solution or standard to a 96-well plate.
-
Add 150-180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for 10-30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity of this compound is determined by comparing the change in absorbance of the sample to the standard curve of FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assays.
Simplified Antioxidant Signaling Pathway
This compound may exert its antioxidant effects by influencing cellular antioxidant defense mechanisms. This includes the potential to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which play a crucial role in neutralizing reactive oxygen species (ROS).
Caption: this compound's potential influence on cellular antioxidant enzymes.
References
Application of Geraniol as a penetration enhancer for transdermal drugs
Application Notes: Geraniol as a Transdermal Penetration Enhancer
Introduction
This compound, an acyclic monoterpene alcohol, is a primary component of essential oils from aromatic plants like rose and palmarosa.[1] It is recognized for its pleasant scent and has been investigated for various pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] In the field of drug delivery, this compound has garnered significant attention as a chemical penetration enhancer for transdermal applications.[1] Terpenes, including this compound, are generally considered safe, effective, and possess low irritancy potential, making them promising candidates for enhancing the delivery of both lipophilic and hydrophilic drugs across the skin barrier.
Mechanism of Action
The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. Penetration enhancers like this compound function by reversibly disrupting this lipid barrier. The proposed mechanism for this compound involves:
-
Disruption of Intercellular Lipids : this compound interacts with the intercellular lipids of the stratum corneum. Specifically, it has a significant influence on the lamellar structure of these lipids. This disruption increases the fluidity of the lipid bilayer, creating new polar channels that facilitate drug permeation.
-
Alteration of Lipid Packing : While some terpenes affect both the packing and lamellar structure of SC lipids, studies suggest this compound's primary impact is on the lamellar structure, with only a slight effect on the packing structure. This is evidenced by its ability to significantly lower the phase transition temperature of SC lipids at around 50°C, indicating a fluidizing effect on the lipid lamellae.
By altering the microstructure of the stratum corneum, this compound reduces the barrier resistance, thereby enhancing the diffusion of drug molecules through the skin.
Data Presentation
The efficacy of this compound as a penetration enhancer has been quantified in several in vitro studies. The following tables summarize key findings.
Table 1: In Vitro Skin Permeation Enhancement by this compound for Various Drugs
| Model Drug | Skin Model | Vehicle/Geraniol Concentration | Key Finding | Reference |
| Famotidine | Hairless mouse skin | Hydrogel formulation with this compound | Showed a strong promoting effect on drug permeation. | |
| Caffeine | Hairless mouse skin | Not specified | This compound was the most effective enhancer among eleven monoterpenes tested. | |
| Labetolol HCl | Rat abdominal skin | Ethanol-water (60:40) | Basil oil was most effective, followed by camphor, this compound, thymol, and clove oil. | |
| Silver Sulphadiazine | Not specified | Not specified | Enhancement ratio of 5.5 was observed. |
Table 2: In Vitro Human Skin Absorption of this compound
| This compound Concentration | Vehicle | Total Absorption (24h) (% of Applied Dose ± SD) | Reference |
| 2% | 3:1 Diethyl phthalate/Ethanol | 3.5% ± 1.9% | |
| 5% | 3:1 Diethyl phthalate/Ethanol | 7.3% ± 1.1% |
Table 3: Effect of this compound on Stratum Corneum Lipid Phase Transition (DSC Analysis)
| Transition Temperature | Control (°C) | This compound-Treated (°C) | Observation | Reference |
| ~40°C | No significant change | No significant change | This compound has minimal effect on the packing structure of intercellular lipids. | |
| ~50°C | Lowered significantly | Largest change among terpenes tested | This compound has a greater influence on the lamellar structure of intercellular lipids. | |
| ~70°C | Lowered | Notable change | Indicates influence on the lamellar structure. |
Experimental Protocols
Detailed methodologies for key experiments are provided below for researchers investigating this compound as a penetration enhancer.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for quantifying the permeation of a drug through a skin sample when co-administered with this compound.
1. Materials and Equipment:
-
Franz-type diffusion cells (vertical or horizontal)
-
Human or animal (e.g., hairless mouse, rat) skin
-
Dermatome (for consistent skin thickness)
-
Receptor fluid (e.g., phosphate-buffered saline - PBS, Transcutol® P: Water) maintained at 32 ± 0.5 °C
-
Magnetic stirrer
-
Test drug formulation (with and without this compound at desired concentrations, e.g., 5% v/v)
-
HPLC or other suitable analytical system for drug quantification
-
Syringes and vials for sampling
2. Procedure:
-
Skin Preparation : Excise subcutaneous fat from fresh or frozen skin samples. If required, dermatome the skin to a consistent thickness (e.g., 400 µm). Cut the skin into sections large enough to fit the diffusion cells.
-
Cell Assembly : Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Compartment : Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. The fluid should be continuously stirred.
-
Equilibration : Allow the system to equilibrate for a set period.
-
Dosing : Apply a precise amount of the test formulation (e.g., 500 µL of a 1.5 mg/mL solution) to the skin surface in the donor compartment. Use a control formulation (without this compound) and a test formulation (with this compound) on different cells.
-
Sampling : At predetermined time intervals (e.g., 0, 14, 17, 20, 23, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Analysis : Quantify the concentration of the drug in the collected samples using a validated analytical method like HPLC.
-
Data Calculation : Calculate the cumulative amount of drug permeated per unit area (μg/cm²) over time. Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve. The enhancement ratio (ER) can be calculated as: ER = Jss (with this compound) / Jss (without this compound)
Protocol 2: Investigation of Stratum Corneum Lipid Disruption using ATR-FTIR Spectroscopy
This protocol uses Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to investigate changes in the molecular structure of SC lipids after treatment with this compound.
1. Materials and Equipment:
-
Isolated stratum corneum sheets
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)
-
This compound solution (e.g., in ethanol or another suitable solvent)
-
Control vehicle (solvent only)
2. Procedure:
-
SC Preparation : Isolate SC from full-thickness skin using methods such as trypsin digestion.
-
Baseline Spectrum : Obtain a background spectrum of the clean, empty ATR crystal.
-
Control Measurement : Mount an untreated or vehicle-treated SC sheet onto the ATR crystal, ensuring good contact. Record the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Key peaks to observe are the C-H symmetric and asymmetric stretching vibrations (~2850 and ~2920 cm⁻¹) which indicate lipid chain conformation (fluidity).
-
This compound Treatment : Treat a separate SC sheet with the this compound solution for a specified duration.
-
Test Measurement : Remove the treated SC sheet, gently blot any excess liquid, and mount it on the ATR crystal. Record the spectrum under the same conditions as the control.
-
Analysis : Compare the spectra of the control and this compound-treated SC. A shift of the C-H stretching peaks to higher wavenumbers (a "blue shift") indicates an increase in the gauche/trans conformer ratio, which corresponds to greater disorder and fluidity of the lipid alkyl chains.
Protocol 3: Visualization of Transdermal Penetration using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the qualitative or semi-quantitative visualization of the penetration pathway and depth of a fluorescently-labeled drug or enhancer into the skin.
1. Materials and Equipment:
-
Confocal Laser Scanning Microscope
-
Full-thickness skin samples
-
Fluorescent probe (e.g., Nile red, Rhodamine B) to be formulated with the drug or as a marker
-
Test formulation (with the fluorescent probe and with/without this compound)
-
Incubator
-
Cryostat for sectioning (optional, for cross-sectional views)
2. Procedure:
-
Formulation : Prepare the drug formulation containing a fluorescent probe. The probe can be the drug itself if it is fluorescent, or a marker added to the vehicle.
-
Skin Treatment : Apply the fluorescently-labeled formulation to the surface of the skin sample.
-
Incubation : Incubate the treated skin under controlled conditions (e.g., 37°C) for a specific duration (e.g., 24 hours).
-
Sample Preparation : After incubation, gently wipe the skin surface to remove excess formulation. The sample can be imaged directly (surface view) or frozen and sectioned vertically with a cryostat to view a cross-section.
-
Imaging : Mount the skin sample on a microscope slide. Use the CLSM to acquire a series of optical sections (a "z-stack") from the skin surface down into the dermis. Use appropriate laser excitation and emission filter settings for the chosen fluorescent probe.
-
Analysis : Reconstruct the z-stack images to create a 3D or cross-sectional view. Analyze the images to determine the depth and pathway of fluorescence penetration. Compare the penetration in samples treated with and without this compound to visualize its enhancement effect. The fluorescence intensity at different depths can provide semi-quantitative data on the extent of penetration.
References
Application Notes and Protocols: Enhancing Antibiotic Efficacy with Geraniol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of geraniol, a naturally occurring monoterpene alcohol, in combination with conventional antibiotics. The information presented herein is intended to guide researchers in exploring novel therapeutic strategies to combat antimicrobial resistance.
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat. A promising approach to address this challenge is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can enhance their efficacy. This compound, a component of various essential oils, has demonstrated significant antimicrobial properties and, more importantly, the ability to act as an adjuvant, restoring or increasing the susceptibility of resistant bacteria to conventional antibiotics.[1][2][3]
The primary mechanisms behind this compound's synergistic activity include the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are cellular mechanisms used by bacteria to expel antibiotics.[1][4] By interfering with these resistance mechanisms, this compound can lower the minimum inhibitory concentration (MIC) of various antibiotics, making them more effective at concentrations that are less likely to induce toxicity or further resistance.
Data Presentation: Synergistic Effects of this compound with Antibiotics
The following tables summarize the quantitative data from various studies on the synergistic interactions between this compound and conventional antibiotics against different bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive effect
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
Table 1: Synergistic Activity against Acinetobacter baumannii
| Antibiotic | This compound Concentration | Fold Decrease in MIC | Reference |
| Tigecycline | 0.125% | 4 to >256 | |
| Ceftazidime | 0.125% | >16 to >4,096 | |
| Cefepime | 0.125% | 1 to >4,096 | |
| Ciprofloxacin | 0.125% | >2 to >4,096 |
Table 2: Synergistic and Additive Effects against Various Bacteria
| Bacterium | Antibiotic | This compound Combination | FICI Range | Interpretation | Reference |
| Staphylococcus aureus | Ampicillin | This compound + Ampicillin | 0.19 - 0.32 | Synergy | |
| Staphylococcus aureus | Clarithromycin | This compound + Clarithromycin | Partial Synergy | Partial Synergy | |
| Escherichia coli | Ampicillin | This compound + Ampicillin | Partial Synergy | Partial Synergy | |
| Helicobacter pylori | Clarithromycin | This compound + Clarithromycin | 0.86 - 0.89 | Partial Synergy | |
| Helicobacter pylori | Amoxicillin | This compound + Amoxicillin | Additive | Additive |
Table 3: Restoration of Antibiotic Activity against Multidrug-Resistant Gram-Negative Bacteria
| Bacterium | Antibiotic | Effect of this compound | Reference |
| Enterobacter aerogenes | Chloramphenicol, β-lactams, Norfloxacin | Significant increase in susceptibility | |
| Escherichia coli | Chloramphenicol | Reduction in MIC | |
| Pseudomonas aeruginosa | Chloramphenicol | Reduction in MIC | |
| Acinetobacter baumannii | Chloramphenicol | Reduction in MIC |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method to determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a conventional antibiotic.
Materials:
-
This compound
-
Antibiotic of interest
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile reservoirs and multichannel pipettes
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and the antibiotic in an appropriate solvent at a concentration 100-fold higher than the highest concentration to be tested.
-
-
Preparation of Working Solutions:
-
Create a series of working solutions for both this compound and the antibiotic by diluting the stock solutions in CAMHB.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the antibiotic by adding 50 µL of the antibiotic working solution to the first column and serially diluting across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound by adding 50 µL of the this compound working solution to the first row and serially diluting down the plate.
-
Column 11 should contain only the antibiotic dilutions (to determine its MIC).
-
Row H should contain only the this compound dilutions (to determine its MIC).
-
Well H12 serves as the growth control (broth and inoculum only).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the prepared inoculum to all wells except the sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FICI: FICI = FIC of this compound + FIC of Antibiotic.
-
Interpret the results based on the FICI values provided above.
-
References
- 1. journals.plos.org [journals.plos.org]
- 2. Adjuvant antimicrobial activity and resensitization efficacy of this compound in combination with antibiotics on Acinetobacter baumannii clinical isolates | PLOS One [journals.plos.org]
- 3. Adjuvant antimicrobial activity and resensitization efficacy of this compound in combination with antibiotics on Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
Application Note: Investigating the Impact of Geraniol on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant interest for its potential therapeutic properties, including its anti-cancer activities. One of the key mechanisms underlying its cytotoxic effects on cancer cells is the induction of apoptosis through the mitochondrial pathway. A critical initiating event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This application note provides a detailed protocol for studying the effect of this compound on ΔΨm, presents a summary of expected quantitative data, and illustrates the associated signaling pathways.
Data Presentation
The treatment of cancer cells with this compound is expected to induce a dose-dependent decrease in mitochondrial membrane potential. This is typically measured using cationic fluorescent dyes like JC-1, which aggregates in healthy mitochondria (emitting red fluorescence) and remains as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (emitting green fluorescence). The ratio of red to green fluorescence is a reliable indicator of ΔΨm.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Expected Outcome on JC-1 Red/Green Fluorescence Ratio | Reference Insight |
| Colo-205 (Colon Cancer) | 0 | 24 | High Ratio (Polarized Mitochondria) | Untreated control cells exhibit high red fluorescence. |
| 10 | 24 | Moderate Decrease | Concentrations around the IC50 value are expected to show a significant drop in ΔΨm.[1] | |
| 20 (IC50) | 24 | Significant Decrease | A significant portion of the cell population will show increased green fluorescence.[1] | |
| 40 | 24 | Substantial Decrease | Higher concentrations should lead to a more pronounced depolarization. | |
| PC-3 (Prostate Cancer) | 0 | 48 | High Ratio (Polarized Mitochondria) | Control cells maintain a stable mitochondrial membrane potential. |
| 1000 | 48 | Significant Decrease | Studies have shown that this compound induces apoptosis and autophagy in PC-3 cells.[2] | |
| 2000 | 48 | Substantial Decrease | A high concentration of this compound has been shown to cause a significant loss of mitochondrial membrane potential. | |
| C666-1 (Nasopharyngeal Carcinoma) | 0 | 24 | High Ratio (Polarized Mitochondria) | Healthy, untreated cells will display red fluorescent mitochondria. |
| 10 | 24 | Moderate Decrease | This compound treatment is known to lower the mitochondrial membrane potential in these cells.[3] | |
| 20 | 24 | Significant Decrease | A noticeable shift from red to green fluorescence is anticipated at this concentration.[3] | |
| 40 | 24 | Substantial Decrease | A more pronounced effect on ΔΨm is expected with increasing concentrations. |
Experimental Protocols
Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol outlines the steps to quantitatively assess the effect of this compound on the mitochondrial membrane potential in cultured cancer cells using the JC-1 fluorescent probe and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., Colo-205, PC-3, C666-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
JC-1 Dye Solution (e.g., from a commercial kit)
-
Phosphate Buffered Saline (PBS)
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Once the cells have reached the desired confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
For a positive control, treat a set of cells with FCCP or CCCP (e.g., 10 µM) for 15-30 minutes before staining.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
JC-1 Staining:
-
After the treatment period, harvest the cells by trypsinization and centrifuge at a low speed.
-
Wash the cell pellet with warm PBS.
-
Resuspend the cells in 0.5 mL of complete medium.
-
Add 0.5 mL of the JC-1 staining solution to each sample and mix gently.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and wash them once with PBS.
-
Resuspend the cells in 0.5 mL of PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer.
-
Excite the JC-1 dye at 488 nm.
-
Detect the green fluorescence (monomers) in the FL1 channel (typically around 529 nm) and the red fluorescence (J-aggregates) in the FL2 channel (typically around 590 nm).
-
For each sample, collect data from at least 10,000 events.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of cells with high (red fluorescence) and low (green fluorescence) mitochondrial membrane potential.
-
Calculate the ratio of red to green fluorescence intensity for each treatment group. A decrease in this ratio indicates mitochondrial depolarization.
-
Signaling Pathways and Visualizations
This compound induces mitochondrial membrane potential depolarization primarily through the intrinsic pathway of apoptosis. This process involves the modulation of key signaling molecules.
Experimental Workflow for Assessing this compound's Effect on ΔΨm
Caption: Experimental workflow for studying this compound's effect on mitochondrial membrane potential.
Signaling Pathway of this compound-Induced Mitochondrial Depolarization
This compound treatment has been shown to inhibit the pro-survival PI3K/Akt/mTOR pathway and activate the energy-sensing AMPK pathway. This signaling cascade leads to the modulation of the Bcl-2 family of proteins, tipping the balance towards apoptosis. Specifically, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.
Caption: this compound-induced signaling pathway leading to mitochondrial depolarization and apoptosis.
References
Application Notes and Protocols: In Vitro Assessment of Geraniol's Anti-Angiogenic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. Geraniol, a natural monoterpene found in essential oils, has demonstrated anti-cancer properties, partly through the inhibition of angiogenesis.[1][2][3] This document provides detailed protocols for in vitro models to assess the anti-angiogenic effects of this compound, focusing on its impact on endothelial cell migration, tube formation, and the VEGF/VEGFR-2 signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on key angiogenic processes as observed in murine endothelial-like eEND2 cells.
Table 1: Effect of this compound on Endothelial Cell Migration
| This compound Concentration (µM) | Migrated Cells per Region of Interest (ROI) | Percentage Inhibition (%) |
| 0 (Control) | 100% (baseline) | 0% |
| 100 | Significantly Reduced | Not specified |
| 200 | Significantly Reduced | Not specified |
| 400 | Significantly Reduced | Not specified |
Data adapted from Wittig et al., 2015. The study showed a significant reduction in migrated cells at all tested concentrations compared to the control, though exact percentages of inhibition were not provided.
Table 2: Effect of this compound on Protein Expression in eEND2 Cells
| Protein | This compound Concentration (µM) | Expression Level Change |
| PCNA | 200 | Dose-dependent reduction |
| 400 | Dose-dependent reduction | |
| Cleaved Caspase-3 | 200 | Elevated |
| 400 | Elevated | |
| VEGFR-2 | 200 | Dose-dependent reduction |
| 400 | Dose-dependent reduction | |
| pAKT/AKT ratio | 200 | Significantly Reduced |
| 400 | Significantly Reduced | |
| pERK/ERK ratio | 200 | Significantly Reduced |
| 400 | Significantly Reduced |
Data adapted from Wittig et al., 2015, indicating this compound's inhibitory effect on proliferative and angiogenic markers and its pro-apoptotic action.[1][4]
Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting the VEGF/VEGFR-2 signaling cascade. By downregulating the expression of VEGFR-2, this compound effectively blocks the binding of VEGF, leading to the suppression of downstream pro-angiogenic signaling pathways, including the AKT and ERK pathways.
This compound inhibits the VEGF/VEGFR-2 signaling pathway.
Experimental Protocols
Endothelial Cell Transwell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of endothelial cells in response to a chemoattractant.
Workflow for the Transwell Migration Assay.
Materials:
-
Murine endothelial-like eEND2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Calf Serum (FCS)
-
This compound (stock solution in DMSO)
-
24-well chemotaxis chamber with 8µm pore size PET filters
-
Cotton swabs
-
Methanol for fixation
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture eEND2 cells in DMEM supplemented with 10% FCS.
-
Treat cells with varying concentrations of this compound (e.g., 100, 200, 400 µM) or vehicle (DMSO) for 24 hours.
-
-
Migration Assay Setup:
-
Harvest the treated cells and resuspend them in serum-free DMEM to a concentration of 1 x 10^5 cells/500µL.
-
Add 750µL of DMEM with 1% FCS to the lower wells of the 24-well chamber.
-
Add 500µL of the cell suspension to the upper wells (the inserts).
-
Incubate the chamber for 6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Staining and Quantification:
-
After incubation, remove the inserts.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol.
-
Stain the cells with a suitable staining solution (e.g., 0.1% Crystal Violet).
-
Wash the inserts with water to remove excess stain.
-
Image the lower side of the membrane using an inverted microscope and count the number of migrated cells in several representative fields of view (regions of interest - ROIs).
-
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Workflow for the Tube Formation Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Microscope with imaging software
Procedure:
-
Plate Coating:
-
Thaw the BME on ice overnight at 4°C.
-
Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cells onto the BME-coated wells at a density of 1 x 10^4 - 1.5 x 10^4 cells per well in a final volume of 100 µL.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C with 5% CO2 for 4-24 hours.
-
Monitor the formation of capillary-like structures (tubes) at regular intervals using an inverted microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Western Blot Analysis of VEGF Signaling Pathway Proteins
This protocol details the detection of key proteins in the VEGF signaling pathway to assess the molecular effects of this compound.
Workflow for Western Blot Analysis.
Materials:
-
Treated eEND2 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-VEGFR-2, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
After treating eEND2 cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
References
- 1. 內皮細胞管形成血管生成試驗 [sigmaaldrich.com]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound Suppresses Angiogenesis by Downregulating Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Enhancing Geraniol Stability through Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various techniques to encapsulate geraniol, a monoterpenoid alcohol with promising applications in pharmaceuticals, food preservation, and pest management. Due to its volatile nature and susceptibility to degradation, encapsulation is a critical strategy to enhance its stability and efficacy. This document outlines methods for preparing and characterizing this compound-loaded carriers, including β-cyclodextrin inclusion complexes, spray-dried microcapsules, nanoemulsions, chitosan-based nanoparticles, and liposomes.
Introduction to this compound Encapsulation
This compound (3,7-dimethylocta-2,6-dien-1-ol) is a naturally occurring essential oil component with a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and insect-repellent properties.[1][2] However, its practical application is often limited by its poor water solubility, high volatility, and instability in the presence of light, heat, and oxygen.[1][3] Encapsulation technologies provide a protective barrier around the this compound molecule, improving its stability, controlling its release, and enhancing its bioavailability.[4] This document details several common and effective encapsulation techniques.
Encapsulation Techniques and Protocols
β-Cyclodextrin Inclusion Complexation
Principle: β-cyclodextrins (β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to encapsulate lipophilic guest molecules like this compound, forming inclusion complexes that increase the stability and solubility of the guest.
Experimental Protocol: Co-precipitation Method
-
Preparation of β-CD Solution: Dissolve 500 mg of β-cyclodextrin in 20 mL of a 20:80 (v/v) ethanol-water solution. Heat the mixture to 65°C for 30 minutes with stirring to ensure complete dissolution.
-
Addition of this compound: To the β-CD solution, add a specific molar ratio of this compound (e.g., 0.13 mmol). Maintain continuous agitation.
-
Complexation: Stir the mixture at 300 rpm for 1 hour at 37°C.
-
Maturation: Let the mixture stand for 4 hours at room temperature to allow for the formation and precipitation of the inclusion complexes.
-
Sonication and Incubation: Sonicate the mixture for 10 minutes at 4°C to reduce particle size, followed by incubation for 12 hours at 4°C.
-
Isolation and Drying: Collect the precipitate by filtration or centrifugation. Wash the collected complex with a small amount of cold water or ethanol to remove any surface-adsorbed this compound. Dry the product under vacuum at 40°C for 6 hours.
-
Storage: Store the dried this compound-β-CD inclusion complex in a sealed container at 4°C.
Diagram of β-Cyclodextrin Inclusion Complexation Workflow
Spray-Drying of this compound-Loaded Emulsions
Principle: Spray-drying is a widely used industrial technique for microencapsulation. It involves atomizing a this compound-containing emulsion into a hot air stream, which rapidly evaporates the solvent, leaving behind solid microcapsules with this compound entrapped within a carrier matrix. This method is cost-effective and suitable for large-scale production.
Experimental Protocol: Emulsification and Spray-Drying
-
Preparation of Wall Material Solution: Prepare an aqueous solution of the wall material. For example, dissolve 100 g of gum arabic in 1 L of distilled water by heating at 100°C for 15 minutes with stirring. Subsequently, add 10 g of sodium alginate and stir at 750 rpm at 40°C.
-
Emulsification: Add the desired amount of this compound (e.g., 0.9 mL, 1.8 mL, or 2.7 mL) to the wall material solution. Homogenize the mixture using a high-speed homogenizer to form a stable oil-in-water emulsion.
-
Spray-Drying: Feed the emulsion into a spray dryer. Typical operating conditions can be an inlet temperature of 180-200°C and an outlet temperature of 80-100°C, with an atomization pressure of 1.5 bar and a feed flow rate of 10 mL/min. These parameters may need optimization depending on the specific equipment and formulation.
-
Collection and Storage: Collect the resulting powder from the cyclone separator and store it in a cool, dry, and dark place.
Diagram of Spray-Drying Encapsulation Workflow
Preparation of this compound Nanoemulsions
Principle: Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area, which can improve the bioavailability and stability of encapsulated lipophilic compounds like this compound.
Experimental Protocol: Spontaneous Emulsification Method
-
Preparation of the Organic Phase: Mix this compound with a surfactant (e.g., Tween 80) and a co-surfactant/oil (e.g., medium-chain triglycerides - MCT).
-
Titration: Slowly add the organic phase to the aqueous phase (deionized water) under constant magnetic stirring. The spontaneous formation of a nanoemulsion will be observed as a clear or slightly bluish-white liquid.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Storage: Store the nanoemulsion at 4°C in a sealed container.
Diagram of Spontaneous Emulsification for Nanoemulsion Formation
Chitosan-Based Nanoparticles
Principle: Chitosan is a biocompatible and biodegradable natural polymer with mucoadhesive properties. It can be used to form nanoparticles that encapsulate active ingredients. The positive charge of chitosan can interact with negatively charged polymers like gum arabic to form polyelectrolyte complexes via ionic gelation, entrapping this compound.
Experimental Protocol: Emulsification followed by Ionic Gelation
-
Preparation of Chitosan Solution: Dissolve low molecular weight chitosan in an aqueous solution of acetic acid (e.g., 1% v/v).
-
Preparation of Gum Arabic Solution: Dissolve gum arabic in deionized water.
-
Emulsification: Add this compound to the chitosan solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Ionic Gelation: Add the gum arabic solution dropwise to the this compound-chitosan emulsion under constant stirring. The interaction between the positively charged chitosan and negatively charged gum arabic will lead to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the pellet with deionized water.
-
Storage: Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.
Diagram of Chitosan Nanoparticle Formation by Ionic Gelation
Liposomal Encapsulation
Principle: Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic molecules like this compound can be entrapped within the lipid bilayer. Liposomes are biocompatible and can enhance the delivery of encapsulated compounds.
Experimental Protocol: Thin-Film Hydration Method
-
Preparation of Lipid Film: Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer solution (e.g., phosphate-buffered saline) by gentle rotation. This will lead to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Storage: Store the liposomal suspension at 4°C.
Diagram of Liposome Preparation by Thin-Film Hydration
Characterization and Stability Assessment
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound encapsulation techniques based on published data.
Table 1: Encapsulation Efficiency and Loading Capacity
| Encapsulation Technique | Carrier Material(s) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference(s) |
| β-Cyclodextrin Inclusion | β-Cyclodextrin | 21.6 - 79.4 | Not Reported | |
| Nanoemulsion | Tween 80, MCT | > 90 | 2.32 | |
| Chitosan/Gum Arabic NPs | Chitosan, Gum Arabic | > 90 | Not Reported | |
| Liposomes (Microfluidics) | Phospholipids | up to 92.53 | Not Reported | |
| Polymeric Mixed Micelles | Pluronic® F127, Cremophor El | 54.36 - 97.85 | 15.35 - 32.85 |
Table 2: Physicochemical Properties of Encapsulated this compound
| Encapsulation Technique | Carrier Material(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| β-Cyclodextrin Inclusion | β-Cyclodextrin | 111 - 258 | Not Reported | -21.1 | |
| Nanoemulsion | Tween 80, MCT | 90.33 | 0.058 | -17.95 | |
| Polymeric Mixed Micelles | Pluronic® F127, Cremophor El | 32.46 | 0.198 - 0.479 | -7.50 to -20.8 |
Stability Studies
Encapsulation significantly enhances the stability of this compound. For instance:
-
Thermal Stability: Encapsulation of this compound in polycaprolactone (PCL) microcapsules showed that the release of the encapsulated this compound occurred at temperatures 100°C higher than the volatilization temperature of free this compound.
-
Storage Stability: Chitosan/gum arabic nanoparticles containing this compound remained stable for about 120 days. This compound nanoemulsions were found to be fairly stable during long-term storage at 4°C.
-
Protection against UV Degradation: Chitosan/gum arabic nanoparticles protected this compound against degradation by UV radiation.
-
Antimicrobial Efficacy Over Time: Spray-dried microcapsules of this compound showed prolonged antimicrobial efficacy for up to 30 days compared to wet emulsions.
Conclusion
The choice of encapsulation technique for this compound depends on the specific application, desired release profile, and cost considerations. For applications requiring high water solubility and stability, β-cyclodextrin inclusion complexes are a suitable option. Spray-drying is advantageous for producing stable powders for food and agricultural applications. Nanoemulsions and liposomes are well-suited for pharmaceutical and cosmetic formulations where small particle size and enhanced bioavailability are crucial. Chitosan-based nanoparticles offer the added benefits of biodegradability and mucoadhesion. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working on the development of stable and effective this compound formulations.
References
Application Notes and Protocols for Geraniol as a Biopesticide in Agricultural Research
Introduction
Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants like geraniums, roses, and lemongrass[1]. Recognized for its pleasant floral scent, this compound is also a potent biopesticide with a broad spectrum of activity, including insecticidal, acaricidal, fungicidal, and repellent properties[2][3][4]. Its low mammalian toxicity and biodegradability make it an attractive alternative to synthetic chemical pesticides in integrated pest management (IPM) strategies[5]. These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for utilizing this compound in agricultural research.
Mechanism of Action
This compound exerts its pesticidal effects through a multi-faceted approach, making it difficult for pests to develop resistance. The primary modes of action are:
-
Neurotoxicity : At low doses, this compound can increase the spontaneous neuro-electrical activity in insects, while high doses cause a decrease. It is suggested that this compound targets the octopaminergic nervous system, which is crucial for neurotransmission in insects. This disruption leads to rapid immobilization and death.
-
Cellular Disruption : this compound can penetrate the insect's exoskeleton and disrupt cellular membranes, causing cellular damage. In some organisms, it has been shown to induce membrane depolarization and increase permeability, leading to a loss of cellular integrity.
-
Dehydration and Suffocation : The compound acts on chitin, the protective envelope of insects, leading to suffocation and dehydration. This makes it an effective ovicide and larvicide.
-
Repellency : In sublethal doses, this compound acts as a repellent by exciting insect olfactory receptors and disrupting the host's odor profile, effectively creating a "safe space" between the plant and the pest.
Application Notes
Target Pests
This compound has demonstrated efficacy against a wide range of agricultural and public health pests.
-
Insects : Effective against mosquitoes, ticks, fleas, head lice, moths, ants, cockroaches, and various beetles like the cowpea weevil (Callosobruchus maculatus) and maize weevil (Sitophilus zeamais). It also shows larvicidal activity against pests such as Spodoptera frugiperda.
-
Mites : Highly effective against mites, including the poultry red mite (Dermanyssus gallinae) and ear mites in animals.
-
Fungi : Shows inhibitory effects against several plant pathogenic fungi, including Botrytis cinerea, Monilinea fructicola, and Aspergillus niger.
Formulations
The volatility of this compound can reduce its effectiveness over time. Formulations should be designed to address this limitation.
-
Emulsifiable Concentrates (EC) : this compound can be formulated with nonionic surfactants and polysiloxanes to create stable emulsions for spray applications.
-
Microencapsulation : Encapsulating this compound in polymeric nanoparticles, such as lignin-based nanoparticles, can provide sustained release, protect it from environmental degradation, and increase bioavailability. This method has been shown to significantly improve acaricidal performance.
-
Fumigants : Due to its high volatility, this compound can be used as a fumigant for stored product pests.
Application Methods
-
Foliar Spray : For controlling mites and insects on crops like grapevines, strawberries, and cucurbits. Dilute the formulated product with water to the desired concentration before application.
-
Fumigation : In enclosed spaces like silos or storage containers to control stored product pests.
-
Soil Application : Can be applied to the soil to protect plants from soil-borne pathogens and insects.
Quantitative Data Presentation
Table 1: Insecticidal and Acaricidal Efficacy of this compound
| Target Pest | Concentration/Dose | Exposure Time | Mortality Rate (%) | LC50 Value | Citation |
| Dermanyssus gallinae (Poultry Red Mite) | 0.5%, 1%, 2% | 24 h | 100% | - | |
| Callosobruchus maculatus (Cowpea Weevil) | 4 µl (fumigant) | 24 h | 100% | - | |
| Sitophilus zeamais (Maize Weevil) | >16 µl (fumigant) | 24 h | Effective | - | |
| Spodoptera frugiperda (Fall Armyworm) | Not specified | 72 h | 50.6% | - | |
| Aedes aegypti (Mosquito) | - | 2 h | 50% | 71.44 µg/cm² | |
| Anopheles quadrimaculatus (Mosquito) | - | 2 h | 50% | 31.88 µg/cm² | |
| Head Lice | 1.25 wt% (in micelles) | 7 h | 51.3% | - |
Table 2: Repellent Efficacy of this compound
| Target Pest | Concentration/Dose | Repellency Rate (%) | Citation |
| Sitophilus zeamais (Maize Weevil) | Various | 83.5% (±12.1) | |
| Callosobruchus maculatus (Cowpea Weevil) | Various | 60-70% | |
| Hyalomma Ticks (on cattle) | 1% Spray (Day 7) | 98.4% (reduction) | |
| Hyalomma Ticks (on cattle) | 1% Spray (Day 14) | 97.3% (reduction) | |
| Hyalomma Ticks (on cattle) | 1% Spray (Day 21) | 91.3% (reduction) |
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Insecticidal Efficacy
This protocol is designed to assess the contact toxicity of a this compound formulation on leaf-feeding insects.
Materials:
-
Technical grade this compound
-
Surfactant (e.g., Tween 80)
-
Distilled water
-
Host plant leaves (e.g., maize, cabbage)
-
Petri dishes with moistened filter paper
-
Target insects (e.g., Spodoptera frugiperda larvae)
-
Beakers, graduated cylinders, micropipettes
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 10%) in a suitable solvent or with a surfactant.
-
Create a series of dilutions (e.g., 0.5%, 1.0%, 2.0%) using distilled water.
-
Prepare a control solution containing only distilled water and the surfactant.
-
-
Leaf Treatment:
-
Select healthy, undamaged leaves of a consistent size.
-
Individually dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaves to air dry completely on a wire rack.
-
-
Experimental Setup:
-
Place one treated leaf into each Petri dish lined with moist filter paper.
-
Using forceps, carefully introduce a set number of insects (e.g., 10 third-instar larvae) into each dish.
-
Seal the Petri dishes with lids containing ventilation holes.
-
-
Incubation and Data Collection:
-
Maintain the dishes in a controlled environment (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
Assess insect mortality at 24, 48, and 72-hour intervals. Consider insects dead if they do not move when prodded with a fine brush.
-
Replicate each treatment and the control at least 3-4 times.
-
-
Data Analysis:
-
Calculate the average mortality rate for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: Fumigant Toxicity Bioassay for Stored Product Pests
This protocol assesses the efficacy of this compound as a fumigant against insects in stored products.
Materials:
-
Technical grade this compound
-
Airtight glass jars or desiccators (e.g., 1 L)
-
Small vials or filter paper strips
-
Target insects (e.g., Sitophilus zeamais)
-
Grain or other food substrate
-
Micropipettes
Procedure:
-
Preparation of Doses:
-
Determine the range of doses to be tested (e.g., 1, 2, 4, 8, 16 µl per liter of air volume).
-
-
Experimental Setup:
-
Place a small amount of food substrate (e.g., 20g of maize) at the bottom of each airtight jar.
-
Introduce a known number of adult insects (e.g., 20) into each jar.
-
Using a micropipette, apply the determined dose of this compound onto a filter paper strip and suspend it inside the jar, ensuring it does not touch the insects or grain.
-
Set up a control jar with a filter paper strip treated with no substance.
-
-
Fumigation:
-
Immediately seal the jars to create an airtight environment.
-
Incubate the jars at a constant temperature and humidity for a set period (e.g., 24 hours).
-
-
Data Collection:
-
After the exposure period, open the jars in a well-ventilated area.
-
Transfer the insects to clean containers with fresh food substrate.
-
Assess mortality immediately and again after a 24-hour recovery period.
-
-
Data Analysis:
-
Calculate the percentage mortality for each dose.
-
Use probit analysis to determine the LC50 and LC99 values.
-
Signaling Pathway Disruption
This compound's primary mode of action involves the disruption of fundamental physiological processes in insects, particularly cell membrane integrity and nervous system signaling. While the exact molecular targets are still under investigation, the overall effect is a catastrophic failure of cellular and neural function.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Acaricidal activity of this compound-loaded lignin nanoparticles for the control of Brevipalpus chilensis : an eco-friendly approach to crop protection - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D5EN00155B [pubs.rsc.org]
- 3. sciencearchives.org [sciencearchives.org]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. terpenetech.eu [terpenetech.eu]
Quantifying Geraniol Uptake in Cancer Cells using Radiolabeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geraniol, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential anti-cancer properties.[1][2] Understanding the extent of its uptake by cancer cells is crucial for elucidating its mechanism of action and for the development of this compound-based therapeutic strategies. This document provides detailed application notes and experimental protocols for quantifying the cellular uptake of this compound in cancer cells using radiolabeling techniques. The methodologies described herein are designed to offer a robust framework for researchers investigating the pharmacokinetics of this compound at the cellular level.
Introduction
This compound has been shown to exert anti-tumor effects across a variety of cancer types, including breast, lung, colon, prostate, and pancreatic cancer.[1] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[3][4] To accurately assess the efficacy and cellular concentration of this compound, it is essential to quantify its uptake into cancer cells. Radiolabeling of this compound with isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows for highly sensitive and quantitative measurement of its intracellular accumulation. This protocol outlines the necessary steps for radiolabeling this compound and performing cellular uptake assays.
Key Experimental Protocols
Protocol 1: Radiolabeling of this compound with Tritium ([³H]-Geraniol)
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vessel suitable for catalytic hydrogenation
-
High-performance liquid chromatography (HPLC) system for purification
-
Scintillation counter for radioactivity measurement
Procedure:
-
Catalyst Preparation: In a reaction vessel, suspend a catalytic amount of Pd/C in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate Addition: Add this compound to the reaction mixture.
-
Tritiation: Introduce a known amount of tritium gas into the reaction vessel.
-
Reaction: Stir the mixture at room temperature until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, filter the reaction mixture to remove the catalyst. The crude product is then purified using HPLC to isolate [³H]-Geraniol.
-
Specific Activity Determination: The specific activity (Ci/mmol) of the purified [³H]-Geraniol is determined by measuring the radioactivity using a liquid scintillation counter and quantifying the mass of the compound.
Protocol 2: Cancer Cell Culture
Objective: To prepare cancer cell lines for the this compound uptake assay.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Caco-2 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Line Maintenance: Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage the cells regularly using Trypsin-EDTA to maintain them in the exponential growth phase.
-
Seeding for Assay: For the uptake assay, seed the cells into 24-well or 48-well plates at a predetermined density to achieve 80-90% confluency on the day of the experiment.
Protocol 3: [³H]-Geraniol Cellular Uptake Assay
Objective: To quantify the time- and concentration-dependent uptake of [³H]-Geraniol in cancer cells.
Materials:
-
Cancer cells cultured in multi-well plates
-
[³H]-Geraniol of known specific activity
-
Unlabeled this compound
-
Complete cell culture medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of concentrations of [³H]-Geraniol in complete cell culture medium. For competition assays, also prepare solutions containing a fixed concentration of [³H]-Geraniol and increasing concentrations of unlabeled this compound.
-
Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the [³H]-Geraniol containing medium to the wells.
-
Time Course Experiment: To determine the time course of uptake, incubate the cells with a fixed concentration of [³H]-Geraniol for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Concentration-Dependent Experiment: To determine concentration-dependent uptake, incubate the cells with varying concentrations of [³H]-Geraniol for a fixed time point (determined from the time course experiment).
-
Stopping the Uptake: To stop the uptake, aspirate the radioactive medium and rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well into a scintillation vial. Add an appropriate volume of scintillation cocktail, cap the vials, and vortex thoroughly.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) will be recorded.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Protocol 4: Data Analysis and Quantification
Objective: To calculate the intracellular concentration of this compound.
Calculations:
-
Convert CPM to DPM: Correct the measured CPM for quenching to obtain disintegrations per minute (DPM) using the scintillation counter's quench curve.
-
DPM = CPM / Efficiency
-
-
Calculate Moles of [³H]-Geraniol: Convert DPM to moles using the specific activity of the [³H]-Geraniol.
-
Moles = DPM / (Specific Activity in DPM/mol)
-
-
Normalize to Protein Content: Normalize the moles of this compound to the amount of protein in each sample.
-
Uptake (mol/mg protein) = Moles of [³H]-Geraniol / mg of protein
-
-
Data Presentation: Present the data as pmol or nmol of this compound per mg of cellular protein.
Quantitative Data Presentation
Due to the lack of publicly available quantitative data on radiolabeled this compound uptake, the following tables are presented as templates. Researchers should populate these tables with their experimental data.
Table 1: Time-Dependent Uptake of [³H]-Geraniol in Cancer Cell Lines
| Time (minutes) | MCF-7 (pmol/mg protein) | A549 (pmol/mg protein) | Caco-2 (pmol/mg protein) |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
Table 2: Concentration-Dependent Uptake of [³H]-Geraniol in Cancer Cell Lines (at 60 minutes)
| [³H]-Geraniol (µM) | MCF-7 (pmol/mg protein) | A549 (pmol/mg protein) | Caco-2 (pmol/mg protein) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for quantifying [³H]-Geraniol uptake in cancer cells.
This compound-Modulated Signaling Pathways in Cancer Cells
This compound has been reported to modulate several signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Caption: this compound inhibits PI3K/Akt and MAPK signaling pathways in cancer cells.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for researchers to quantify the uptake of this compound in cancer cells using radiolabeling techniques. Accurate measurement of intracellular this compound concentrations is fundamental to understanding its anti-cancer activity and for the preclinical evaluation of its therapeutic potential. The provided templates for data presentation and visualizations of workflows and signaling pathways will aid in the systematic investigation of this compound as a promising anti-cancer agent.
References
Troubleshooting & Optimization
Technical Support Center: Geraniol in Aqueous Solutions for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geraniol in cell culture. This compound's poor water solubility presents a significant challenge, and this guide offers solutions to enhance its solubility and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my cell culture medium and is forming an oily layer on top. How can I fix this?
A1: This is a common issue due to this compound's hydrophobic nature. Direct addition to aqueous media is often unsuccessful.[1] It is recommended to use a solubilizing agent. The most common method is to first dissolve this compound in a small amount of a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) or ethanol before diluting it to the final concentration in your culture medium.[1][2]
Troubleshooting Steps:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Serial Dilution: Perform serial dilutions of your stock solution in your cell culture medium to achieve your desired final concentrations.
-
Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final solvent concentration without this compound) in your experiments.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to the culture medium. What should I do?
A2: Precipitation upon dilution can still occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a co-solvent.
Troubleshooting Steps:
-
Decrease Final this compound Concentration: Your target concentration may be too high. Try working with a lower concentration range.
-
Increase Solvent Concentration (with caution): You can slightly increase the final DMSO concentration, but be mindful of potential toxicity to your cells. It is crucial to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[3]
-
Alternative Solubilization Methods: If using a co-solvent is not effective or desirable, consider more advanced formulation strategies like cyclodextrin inclusion complexes or nanoemulsions, which can significantly enhance the aqueous solubility of this compound.
Q3: What are cyclodextrins and how can they improve this compound solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water. β-cyclodextrin is commonly used for this purpose.
Q4: How do I prepare a this compound-cyclodextrin inclusion complex?
A4: A common method is co-precipitation. A detailed protocol is provided in the "Experimental Protocols" section below. This technique has been shown to achieve high encapsulation efficiency.
Q5: What are nanoemulsions and how can they be used for this compound delivery in cell culture?
A5: Nanoemulsions are stable dispersions of oil and water with droplet sizes in the nanometer range. They can encapsulate this compound in the oil phase, allowing for its uniform dispersion in aqueous cell culture media. This method can enhance both the stability and bioavailability of this compound.
Q6: Are the solubilizing agents themselves toxic to cells?
A6: Yes, some solubilizing agents can exhibit cytotoxicity at certain concentrations. It is essential to determine the non-toxic concentration of any solvent or formulation component on your specific cell line by running appropriate controls. For instance, this compound itself has been shown to decrease cell viability in peripheral blood mononuclear cells (PBMCs) and HepG2 cells at higher concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on improving this compound solubility and its effects.
Table 1: this compound Solubilization using β-Cyclodextrin Inclusion Complexes
| Molar Ratio (this compound:β-CD) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| 0.13:0.44 | 111 - 258 | 79.4 ± 5.4 |
Table 2: this compound Nanoemulsion Characteristics
| Component | Parameter | Value | Reference |
| This compound Nanoemulsion | Mean Particle Size | 90.33 ± 5.23 nm | |
| Polydispersity Index (PDI) | 0.058 ± 0.0007 | ||
| Zeta Potential | -17.95 ± 5.85 mV | ||
| Encapsulation Efficiency | >90% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, add the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
When treating cells, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is not cytotoxic to your cells.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Distilled water
-
Magnetic stirrer
Procedure:
-
Dissolve β-cyclodextrin in a solution of ethanol and distilled water (e.g., 20:80 v/v) with heating (e.g., 65°C) for 30 minutes.
-
Add this compound to the β-CD solution while continuously stirring.
-
Stir the mixture at a constant speed (e.g., 300 rpm) for 1 hour at a controlled temperature (e.g., 37°C).
-
Allow the mixture to stand at room temperature for 4 hours to facilitate complex formation and precipitation.
-
Collect the precipitate by centrifugation, wash with distilled water to remove free this compound and β-CD, and then freeze-dry the complex.
-
The resulting powder can be dissolved in cell culture medium for your experiments.
Protocol 3: Preparation of this compound Nanoemulsion (Spontaneous Emulsification)
Materials:
-
This compound
-
Medium Chain Triglyceride (MCT) oil
-
Tween 80 (surfactant)
-
Citrate buffer (or other suitable aqueous phase)
-
Magnetic stirrer
Procedure:
-
Prepare the oil phase by mixing this compound and MCT oil.
-
Add the surfactant (Tween 80) to the oil phase and mix thoroughly using a magnetic stirrer.
-
Gradually add the oil-surfactant mixture to the aqueous phase (citrate buffer) while stirring continuously.
-
Continue stirring for a specified period to allow for the formation of a stable nanoemulsion.
-
The resulting nanoemulsion can be sterile-filtered and then diluted in cell culture medium.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for enhancing this compound solubility for cell culture.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in various cancer cell lines. This is often mediated through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.
References
Technical Support Center: Optimizing Geraniol Concentration for Maximum Therapeutic Effect
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to address specific issues that may arise during experiments with geraniol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for in vitro experiments?
A1: this compound has low solubility in water.[1] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of this compound.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: While it can be cell-line dependent, a final DMSO concentration of 0.1% in the cell culture medium is generally considered safe for most cell types and should not significantly affect cell viability.[2][3] Some robust cell lines may tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control experiment to ensure the DMSO concentration used does not impact the experimental results.
Q3: How should I prepare a this compound stock solution and subsequent dilutions for cell culture?
A3: To prepare a this compound stock solution, dissolve it in 100% sterile DMSO to a high concentration (e.g., 100 mM). This stock solution can be stored at -20°C. When treating cells, thaw the stock solution and dilute it in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
Q4: I am observing no effect of this compound in my MTT assay. What could be the reason?
A4: If this compound shows no effect in your MTT assay, it could be due to its low water solubility. Directly dissolving this compound in the culture medium is often ineffective.[1] Ensure you are first dissolving it in a suitable solvent like DMSO to create a stock solution before diluting it in your media.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Problem: A precipitate is observed in the cell culture medium after adding the this compound solution.
-
Possible Cause: The concentration of this compound or the final DMSO concentration is too high, leading to poor solubility in the aqueous medium.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a level that maintains this compound solubility without causing cellular toxicity (ideally ≤ 0.1%).
-
Vortexing and Warming: When diluting the DMSO stock solution, add it to the pre-warmed culture medium and vortex immediately to ensure proper mixing and prevent precipitation.
-
Serial Dilutions: Prepare serial dilutions from your stock solution in the culture medium rather than adding a large volume of a lower concentration stock.
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Problem: High variability in results between replicate wells or experiments when assessing this compound's effect on cell viability.
-
Possible Cause: Uneven distribution of this compound in the culture wells or instability of the compound in the medium over the incubation period.
-
Solution:
-
Proper Mixing: After adding the diluted this compound to the wells, gently swirl the plate to ensure a homogenous concentration across each well.
-
Media Changes: For longer incubation periods (> 24-48 hours), consider replacing the medium with freshly prepared this compound-containing medium to maintain a stable concentration, as this compound can be volatile and may degrade over time.
-
pH Stability: Monitor the pH of your culture medium, as significant changes can affect both cell health and the stability of this compound. Nanoemulsions of this compound have shown stability over a pH range of 2.0 to 9.0.
-
Western Blot Analysis
Issue 3: Weak or No Signal for Phosphorylated Proteins
-
Problem: Difficulty in detecting phosphorylated forms of proteins (e.g., p-Akt, p-ERK) in this compound-treated cell lysates.
-
Possible Cause: Low abundance of the phosphorylated protein, phosphatase activity during sample preparation, or suboptimal western blot conditions.
-
Solution:
-
Use Phosphatase Inhibitors: It is crucial to add a phosphatase inhibitor cocktail to your lysis buffer to prevent dephosphorylation of your target proteins.
-
Optimize Protein Concentration: Load a higher amount of total protein (30-50 µg) onto the gel to increase the chances of detecting low-abundance phosphorylated proteins.
-
Blocking Agent: Avoid using non-fat dry milk as a blocking agent when probing for phosphorylated proteins, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C to enhance the signal.
-
Use Fresh Buffers: Use freshly prepared buffers, especially transfer buffer and TBST, to ensure optimal transfer and washing.
-
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Cancer Studies
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Observed Effect |
| TPC-1 | Thyroid Cancer | MTT | IC50 ≈ 25 | Inhibition of cell proliferation, induction of apoptosis. |
| SMMC7721, HepG2 | Hepatocarcinoma | Proliferation/Apoptosis | Not specified | Antiproliferative and pro-apoptotic effects. |
Table 2: Dosages of this compound in In Vivo Animal Studies
| Animal Model | Condition | Dosage | Administration Route | Observed Effect |
| Mice | MRSA Infection | 0.061, 0.104, 0.149 g/kg | Intramuscular | Reduced bacterial load, anti-inflammatory, and antioxidant effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Materials: this compound (liquid), sterile 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Inside a sterile biosafety cabinet, add a specific volume of this compound to a sterile microcentrifuge tube.
-
Add the required volume of sterile 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
References
Troubleshooting inconsistent results in Geraniol cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Geraniol cytotoxicity assays.
Troubleshooting Guide
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer:
Inconsistent IC50 values for this compound can stem from several factors. This compound, as a natural volatile compound with limited water solubility, requires careful handling. Here are common causes and solutions:
-
This compound Preparation and Storage:
-
Inconsistent Stock Solutions: Ensure your this compound stock solution is prepared fresh or stored properly in a tightly sealed container at a low temperature to prevent evaporation and degradation.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be cytotoxic at higher concentrations. Always include a solvent control to determine the maximum non-toxic concentration.
-
-
Experimental Conditions:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before seeding and optimize the seeding density for your specific cell line and assay duration.
-
Incubation Time: The cytotoxic effect of this compound is time-dependent. Use a consistent incubation time for all experiments.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or medium and use the inner wells for your experiment.
-
-
Assay-Specific Issues:
-
MTT Assay Interference: this compound, as a reducing agent, can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. If you suspect this, include a cell-free control with this compound and MTT to check for direct reduction.
-
Incomplete Formazan Solubilization (MTT Assay): Ensure complete solubilization of the formazan crystals by vigorous mixing or using a solubilization buffer containing a detergent like SDS.
-
Question: I am observing an unexpected increase in cell viability at high concentrations of this compound in my MTT assay. What is happening?
Answer:
This "bell-shaped" dose-response curve can be misleading. Here are the likely reasons:
-
Compound Precipitation: At high concentrations, this compound may precipitate in the culture medium. These precipitates can interfere with the absorbance reading of the MTT assay, leading to artificially inflated results. Visually inspect your wells for any precipitation.
-
Direct MTT Reduction: As mentioned, this compound might directly reduce the MTT reagent, causing a color change independent of cell metabolism.
-
Off-Target Effects: At very high concentrations, this compound could have off-target effects that interfere with the assay chemistry or cellular processes in a way that doesn't reflect true cytotoxicity.
To address this, consider using an alternative cytotoxicity assay that is less prone to such interference, such as the LDH release assay or the Neutral Red Uptake assay.
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound?
A1: The IC50 value of this compound varies widely depending on the cell line, exposure time, and the assay used. For example, IC50 values can range from approximately 32 µg/mL in LoVo colon cancer cells to over 200 µg/mL in other cell lines.[1] It is crucial to determine the IC50 empirically for your specific experimental conditions.
Q2: Which cytotoxicity assay is best for this compound?
A2: While the MTT assay is common, its susceptibility to interference from compounds like this compound makes it essential to validate findings with alternative methods. The Lactate Dehydrogenase (LDH) release assay , which measures membrane integrity, or the Neutral Red Uptake (NRU) assay , which assesses lysosomal integrity, are excellent orthogonal methods to confirm the cytotoxic effects of this compound.
Q3: How does this compound kill cancer cells?
A3: this compound induces cancer cell death through multiple mechanisms. It can trigger apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins and activating caspases.[2] It can also cause cell cycle arrest , preventing cancer cells from dividing and proliferating, often by increasing the expression of cell cycle inhibitors like p21 and p27.[3][4] Furthermore, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway , which is crucial for cancer cell growth and survival.[5]
Q4: Can this compound's volatility affect my results?
A4: Yes. This compound is a volatile compound. During long incubation periods, it can evaporate from the culture medium, leading to a decrease in the effective concentration and underestimation of its cytotoxicity. To minimize this, use sealed plates or ensure a humidified incubator environment.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Assay | Reference |
| LoVo | Colon Cancer | 32.1 | Not Specified | Not Specified | |
| U87 | Glioma | 41.3 | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | Varies | 48 | MTT, NRU | |
| HepG2 | Liver Cancer | Significant viability reduction at 25 µg/mL | 24 | MTT | |
| A549 | Lung Cancer | Significant growth inhibition | Dose-dependent | Not Specified | |
| PC-3 | Prostate Cancer | Significant growth suppression | Not Specified | Not Specified |
Note: This table provides a summary of reported values. Actual IC50 values should be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and solvent controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Neutral Red Uptake (NRU) Assay
Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye Neutral Red within their lysosomes.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Staining: After treatment, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.
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Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm. The amount of dye retained is proportional to the number of viable cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits prostate cancer growth by targeting cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest by the isoprenoids perillyl alcohol, this compound, and farnesol is mediated by p21(Cip1) and p27(Kip1) in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Geraniol Stability in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of geraniol during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in experimental settings?
This compound is susceptible to degradation through several chemical pathways, primarily influenced by experimental conditions such as pH, temperature, light, and the presence of oxidizing agents. The main degradation routes include:
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Oxidation: this compound can be oxidized to form geranial (the trans isomer of citral) and subsequently geranic acid. This is a common pathway, especially in the presence of oxygen and catalysts.[1][2] Autoxidation upon exposure to air can also lead to the formation of citral, neral, 2,3-epoxythis compound, and geranyl formate.[1]
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Acid-catalyzed Cyclization: In acidic solutions, this compound can undergo cyclization to form α-terpineol.[3]
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Isomerization: this compound can isomerize to its cis-isomer, nerol, or to linalool.[4] This can be influenced by temperature and the presence of catalysts.
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Dehydration and Dimerization: Under certain conditions, this compound can undergo dehydration to form β-pinene and ocimene, or dimerization to form geranylthis compound.
A simplified diagram of the primary degradation pathways is presented below.
Caption: Primary degradation pathways of this compound.
2. How does pH affect the stability of this compound in aqueous solutions?
The pH of the experimental medium is a critical factor in maintaining the stability of this compound.
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Acidic Conditions (pH < 7): this compound is known to be unstable in acidic solutions, where it can readily convert to the cyclic terpene α-terpineol. One study on this compound-loaded nanoparticles showed evidence of degradation at pH 4.0 after 30 days of storage.
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Neutral to Alkaline Conditions (pH 7-10): Generally, this compound exhibits better stability in neutral to alkaline conditions. A study on this compound nanoemulsions demonstrated stability within a pH range of 4-10. Another study found this compound nanoemulsions to be fairly stable at pH 5. However, under strongly alkaline conditions (e.g., pH 9.4), chemical isomerization of the oxidation product geranial to neral has been observed.
| pH Range | Potential Degradation/Instability | Degradation Product(s) |
| < 4 | High | α-Terpineol |
| 4 - 6 | Moderate (long-term storage) | α-Terpineol, potential for other reactions |
| 7 - 9 | Low | Generally stable |
| > 9 | Low (for this compound) | Isomerization of oxidation products (e.g., geranial to neral) |
3. What is the impact of temperature on this compound stability?
Temperature plays a significant role in the rate of this compound degradation.
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Elevated Temperatures: Higher temperatures generally accelerate degradation reactions. In one study, the conversion of this compound increased significantly with temperature, rising from 3.3% at 80°C to 97.8% at 150°C in the presence of a catalyst. Another study on this compound nanoemulsions indicated poor stability at high temperatures (90°C), suggesting that a low-temperature environment is more suitable for storage.
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Recommended Storage Temperature: Safety data sheets for this compound consistently recommend storage at refrigerated temperatures, typically between 2°C and 8°C.
4. Is this compound sensitive to light?
Yes, this compound is a photosensitive molecule. Its unsaturated structure makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation. While specific photodegradation pathways for this compound are not extensively detailed in the provided search results, it is likely to undergo isomerization, photo-oxidation, and photohydrolysis.
To mitigate photodegradation, it is crucial to:
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Store this compound and its solutions in amber-colored or opaque containers.
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Protect experimental setups from direct light sources.
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When conducting photostability studies, use controlled light sources and include dark controls to differentiate between thermal and light-induced degradation.
5. How can I prevent the oxidative degradation of this compound?
Oxidative degradation is a major concern for this compound stability. The following measures can be taken to minimize oxidation:
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Inert Atmosphere: Store and handle this compound under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage.
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Antioxidants: The use of antioxidants can be considered, although specific recommendations for this compound were not found in the provided search results. Compatibility testing would be necessary.
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Avoid Contaminants: Ensure that solvents and other reagents are free from peroxides and other oxidizing impurities.
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Control Temperature: As higher temperatures can accelerate oxidation, storing at recommended refrigerated conditions is crucial.
Caption: Troubleshooting oxidative degradation of this compound.
Experimental Protocols & Best Practices
1. Recommended Storage and Handling Procedures
To ensure the long-term stability of this compound, adhere to the following storage and handling guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes degradation rates. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | Prevents oxidation. |
| Container | Tightly sealed, amber glass or opaque containers. | Protects from air and light. |
| Location | Cool, dry, and well-ventilated area. | Ensures a stable storage environment. |
| Incompatible Materials | Store away from strong acids, strong bases, and oxidizing agents. | Prevents chemical reactions. |
2. Protocol for Preparing a Stabilized this compound Stock Solution
This protocol outlines a general procedure for preparing a this compound stock solution with enhanced stability for use in aqueous experimental setups.
Materials:
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This compound (high purity)
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Ethanol (or another suitable organic solvent)
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Deionized water, deoxygenated (by boiling and cooling under an inert gas or by sparging with nitrogen)
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Buffer solution (e.g., phosphate buffer for neutral pH)
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Amber glass vials with Teflon-lined caps
Procedure:
-
Prepare the Solvent: If using an aqueous buffer, ensure it is deoxygenated to minimize the presence of dissolved oxygen.
-
Prepare a Concentrated this compound Stock: Due to its low water solubility (approximately 100 mg/L at 25°C), first dissolve this compound in a minimal amount of a compatible organic solvent like ethanol.
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Dilution: Slowly add the concentrated this compound stock to the deoxygenated aqueous buffer with gentle stirring to the desired final concentration. Avoid vigorous mixing that could introduce air.
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Inert Atmosphere: If possible, perform the dilution and aliquoting steps in a glove box or under a stream of an inert gas.
-
Storage: Aliquot the final solution into amber glass vials, leaving minimal headspace. Seal the vials tightly and store them at 2-8°C.
3. Analytical Methods for Detecting this compound and its Degradation Products
To monitor the stability of this compound in your experiments, the following analytical techniques are recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like this compound and its degradation products (e.g., geranial, nerol, linalool, α-terpineol).
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method is suitable for the quantitative determination of this compound metabolites, such as geranic acid and Hildebrandt acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to analyze organic acids like geranic acid.
Caption: General experimental workflow for working with this compound.
References
Strategies to enhance the bioavailability of Geraniol in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the in vivo bioavailability of Geraniol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Formulation Challenges
Q1: My this compound-loaded nanoformulation is showing poor physical stability and aggregating over time. What are the likely causes and solutions?
A1: Particle aggregation is a common issue, often stemming from an insufficient surface charge on the nanoparticles.
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Cause 1: Low Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A low absolute zeta potential (e.g., between -10 mV and +10 mV) indicates instability, leading to aggregation.
-
Troubleshooting:
-
Measure Zeta Potential: Characterize your formulation to determine the zeta potential. Values greater than +30 mV or less than -30 mV are generally considered stable.
-
Incorporate Charged Surfactants/Lipids: Include charged components in your formulation. For instance, in solid lipid nanoparticles (SLNs), using charged lipids can increase the surface charge.
-
Optimize pH: The pH of the dispersion medium can influence the surface charge. Experiment with different pH values to find a range that maximizes zeta potential and stability.
-
Add Steric Stabilizers: Incorporate non-ionic surfactants or polymers like PEG (polyethylene glycol) that form a protective layer around the particles, preventing aggregation through steric hindrance.
-
Q2: The entrapment efficiency (%EE) of this compound in my nanoparticles is consistently low. How can I improve it?
A2: Low entrapment efficiency for a lipophilic compound like this compound often relates to its partitioning between the nanoparticle core and the external aqueous phase during preparation.
-
Cause 1: Formulation Composition: The choice of lipids, polymers, and surfactants is critical. This compound may have poor solubility in the chosen core material.
-
Troubleshooting:
-
Screen Core Materials: Test different solid lipids (for SLNs) or oils (for nanoemulsions) to find one with high solubility for this compound. For instance, nanostructured lipid carriers (NLCs), which use a blend of solid and liquid lipids, can create a less-ordered lipid core, potentially increasing drug loading[1].
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Adjust Drug-to-Carrier Ratio: A high initial drug concentration can lead to saturation of the core material and subsequent drug leakage. Experiment with lower this compound-to-lipid/polymer ratios.
-
Optimize the Surfactant: The type and concentration of the surfactant can influence the stability of the interface and prevent drug expulsion.
-
-
Cause 2: Process Parameters: The method of preparation (e.g., homogenization speed, temperature, sonication time) significantly impacts nanoparticle formation and drug encapsulation.
-
Troubleshooting:
-
Modify Homogenization/Sonication: Increase homogenization speed or sonication energy to create smaller particles, but be mindful that excessive energy can sometimes lead to drug expulsion. Optimize the duration to ensure proper encapsulation without causing degradation.
-
Control Temperature: For methods involving temperature (like hot homogenization for SLNs), ensure the temperature is high enough to melt the lipid and solubilize the this compound completely, but not so high as to cause drug degradation or volatility losses.
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Section 2: Specific Formulation Strategies
Q3: I am developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. How do I select the right excipients and their ratios?
A3: The success of a SEDDS formulation relies on the rational selection of oil, surfactant, and cosurfactant/cosolvent to ensure spontaneous and efficient emulsification upon dilution in the GI tract[2][3].
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Step 1: Solubility Studies: Determine the saturation solubility of this compound in a variety of oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Propylene Glycol, Transcutol). Select excipients that show the highest solubility for this compound.
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Step 2: Surfactant Screening: Choose a surfactant with a high HLB (Hydrophile-Lipophile Balance) value, typically greater than 12, to promote the formation of a fine oil-in-water (o/w) emulsion[4]. The surfactant should be miscible with the chosen oil.
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Step 3: Construct Ternary Phase Diagrams: To identify the optimal self-emulsifying regions, construct ternary phase diagrams for different combinations of oil, surfactant, and cosurfactant[5]. This involves preparing mixtures with varying ratios of the three components and observing their emulsification performance (e.g., speed of emulsification, clarity of the resulting emulsion) upon dilution with an aqueous medium. The goal is to find a wide region that forms a clear or bluish-white microemulsion.
-
Step 4: Characterization: Formulations within the optimal region should be further characterized for droplet size, polydispersity index (PDI), and thermodynamic stability.
Q4: When preparing this compound-Cyclodextrin inclusion complexes, the complexation efficiency is poor. What factors should I investigate?
A4: The formation of stable inclusion complexes depends on the compatibility between the guest molecule (this compound) and the host cyclodextrin (CD) cavity, as well as the preparation method.
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Cause 1: Incorrect Cyclodextrin Type: The size of the CD cavity must be appropriate for this compound. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD offers greater aqueous solubility than its parent compound, which can enhance complexation.
-
Troubleshooting:
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Test Different CDs: Compare complexation efficiency using β-CD, HP-β-CD, and gamma-cyclodextrin (γ-CD) to find the optimal host.
-
-
Cause 2: Suboptimal Preparation Method: The method used to form the complex (e.g., co-precipitation, kneading, freeze-drying) affects the efficiency.
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Troubleshooting:
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Vary the Molar Ratio: Investigate different molar ratios of this compound to cyclodextrin. A 1:1 ratio is common, but other ratios may be more effective.
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Optimize Process Parameters: For the kneading method, ensure sufficient time and energy are applied to facilitate the interaction. For co-precipitation, control the temperature and stirring rate to maximize complex formation.
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Confirm Complexation: Use analytical techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) to confirm that this compound has been successfully included within the CD cavity and is not just a physical mixture.
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for this compound in different formulations based on preclinical studies.
| Formulation | Animal Model | Dose | Cmax (μg/mL) | Tmax (min) | AUC (μg·mL⁻¹·min) | Absolute Bioavailability (%) | Reference(s) |
| Intravenous (IV) | Rat | 50 mg/kg | 298 ± 19 | - | 7561 ± 300 | 100% | |
| Oral (Emulsified) | Rat | 50 mg/kg | Not specified | 30 | 6911 ± 279 | 92% | |
| Oral (Fiber-Adsorbed) | Rat | 50 mg/kg | Not specified | Not specified | 1233 ± 114 | 16% | |
| Oral (Free this compound) | Mouse | 200 mg/kg | 0.05 ± 0.01 | 60 | Not specified | Not specified |
Note: Data are presented as mean ± standard error where available. Direct comparison between studies should be made with caution due to differences in animal models, dosing, and analytical methods.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This protocol is a generalized procedure based on common methods for producing SLNs.
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Preparation of Lipid Phase:
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Select a solid lipid (e.g., cetyl palmitate, stearic acid) and heat it 5-10°C above its melting point.
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Add the precisely weighed amount of this compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
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Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80).
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Heat the aqueous phase to the same temperature as the lipid phase.
-
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Emulsification:
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Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
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Subject the hot pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
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Quickly cool the resulting nanoemulsion in an ice bath while stirring. This rapid cooling causes the lipid to solidify, entrapping the this compound within the nanoparticle matrix.
-
-
Characterization:
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Analyze the final SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
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Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general methodology for assessing the bioavailability of a this compound formulation. Note: All animal procedures must be approved by an institutional animal care and use committee (IACUC) and adhere to relevant guidelines.
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Animal Acclimatization:
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Use male Sprague-Dawley rats (200-250 g). Allow them to acclimatize for at least one week before the experiment, with free access to food and water.
-
-
Animal Grouping:
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Divide rats into groups (n=5-6 per group), including:
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Group 1: Intravenous (IV) administration of this compound (for determining absolute bioavailability).
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Group 2: Oral administration of the test formulation (e.g., this compound-loaded nanoemulsion).
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Group 3: Oral administration of a control formulation (e.g., free this compound in suspension).
-
-
-
Dosing:
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For IV administration, infuse this compound (e.g., 50 mg/kg) dissolved in a suitable vehicle (e.g., DMSO/saline with a solubilizing agent) into the femoral vein.
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For oral administration, deliver the formulation via oral gavage at the same dose (50 mg/kg).
-
-
Blood Sampling:
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Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Collect samples into heparinized tubes and process immediately to obtain plasma or use whole blood for analysis.
-
-
Sample Analysis:
-
Extract this compound from the blood/plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
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Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoformulations.
Caption: Logical diagram of this compound's bioavailability challenges and solutions.
Caption: Mechanism of how nanoformulations enhance this compound's oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Addressing phase separation issues in Geraniol emulsion formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting phase separation and other stability issues encountered in Geraniol emulsion formulations.
Troubleshooting Guide
This guide addresses common problems observed during the formulation of this compound emulsions, offering potential causes and actionable solutions.
Issue 1: Immediate Phase Separation Upon Formulation
-
Symptom: The oil and water phases fail to form a homogenous mixture and separate almost instantly after mixing.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System | The overall HLB of your emulsifier blend may not be optimal for this compound. The required HLB for an oil-in-water (O/W) emulsion of an oil is a specific value that needs to be matched by the emulsifier or emulsifier blend.[1][2] Calculate the required HLB for your specific oil phase percentage and adjust your surfactant or surfactant blend accordingly. For O/W emulsions, emulsifiers with an HLB value of about 8-18 are generally favored.[3] |
| Incorrect Emulsifier Concentration | The amount of emulsifier may be insufficient to adequately coat the surface of the newly formed this compound droplets during homogenization.[1][4] Incrementally increase the concentration of your primary emulsifier. |
| Incorrect Phase Addition | Adding the oil phase to the water phase too quickly or at the wrong temperature can lead to immediate instability. Ensure a slow, controlled addition of the dispersed phase to the continuous phase with continuous, adequate mixing. |
| Incompatible Emulsifier | Some emulsifiers may not be compatible with other components in your formulation, such as high concentrations of electrolytes or acidic pH, which can cause them to lose functionality. Review the technical specifications of your emulsifier for any known incompatibilities. Consider using non-ionic surfactants if high electrolyte concentrations are present. |
Issue 2: Creaming or Sedimentation Over Time
-
Symptom: The emulsion appears uniform initially, but over hours or days, a layer of concentrated oil droplets (creaming) forms at the top, or settles at the bottom (sedimentation). The layers can often be redispersed by shaking.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Large Droplet Size | Larger droplets have a greater tendency to move under the influence of gravity. Optimize your homogenization process to reduce the average droplet size. This can be achieved by increasing homogenization pressure, the number of passes through the homogenizer, or the mixing speed. |
| Low Viscosity of the Continuous Phase | A low-viscosity external phase allows for easier movement of the dispersed droplets. Consider adding a thickening agent or rheology modifier (e.g., carbomers, cellulose gums) to the continuous (aqueous) phase to hinder droplet movement. |
| Significant Density Difference Between Phases | A large difference in density between the this compound (oil) phase and the aqueous phase will accelerate gravitational separation. While difficult to alter, understanding this difference can highlight the need for a more robust stabilizing system, such as smaller droplet size and higher viscosity. |
Issue 3: Coalescence and Breaking
-
Symptom: The emulsion irreversibly separates into distinct oil and water layers. Microscopic examination reveals that smaller droplets are merging to form progressively larger ones.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Emulsifier Film Strength | The emulsifier layer around the this compound droplets is not robust enough to prevent them from merging when they collide. Consider using a combination of emulsifiers (e.g., a small molecule surfactant with a macromolecular stabilizer) to create a stronger, more resilient interfacial film. |
| Ostwald Ripening | Over time, the this compound in smaller droplets can dissolve in the continuous phase and then deposit onto larger droplets, leading to an increase in the average droplet size and eventual phase separation. The addition of a less water-soluble component to the oil phase can sometimes mitigate this effect. |
| Extreme Temperatures | High temperatures can increase the kinetic energy of droplets, leading to more frequent and forceful collisions, and can also decrease the viscosity of the continuous phase, promoting coalescence. Conversely, freeze-thaw cycles can disrupt the emulsifier film. Optimize the processing temperature and ensure the final product is stored within a stable temperature range. |
| pH Imbalance | The stability of some emulsifiers is pH-dependent. A shift in pH can cause the emulsifier to lose its effectiveness. Ensure the pH of your formulation is within the optimal range for your chosen emulsifier system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended HLB value for creating a stable this compound oil-in-water (O/W) emulsion?
The required HLB for an oil to form a stable O/W emulsion is specific to the oil itself. While a specific required HLB for this compound is not readily published in a single, standardized source, a good starting point for O/W emulsions is typically in the range of 8-18. It is recommended to experimentally determine the optimal HLB by preparing a series of emulsions with emulsifier blends of varying HLB values around this range and observing their stability.
Q2: Which type of emulsifiers are commonly used for this compound emulsions?
Non-ionic surfactants are frequently used due to their compatibility with a wide range of ingredients and pH values. Examples include polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80). Natural emulsifiers like lecithin and saponins have also been successfully used, sometimes in synergistic combinations, to create stable this compound nanoemulsions.
Q3: How does the oil-to-surfactant ratio (OSR) affect the stability of a this compound emulsion?
The OSR is a critical factor. A lower OSR (i.e., a higher proportion of surfactant to oil) generally leads to the formation of smaller droplets and improved stability. However, an excessive amount of surfactant can lead to other issues, such as changes in viscosity or potential for irritation in topical formulations. It is crucial to optimize the OSR to find the minimum amount of surfactant required to achieve the desired droplet size and long-term stability.
Q4: What is the role of homogenization in preventing phase separation?
Homogenization is a critical process step that reduces the size of the dispersed phase droplets. By creating smaller and more uniform droplets, the tendency for creaming or sedimentation is significantly reduced. High-pressure homogenization is particularly effective in producing nanoemulsions with very small droplet sizes, which exhibit enhanced stability.
Q5: My this compound emulsion is stable at room temperature but separates when refrigerated. What could be the cause?
This phenomenon, known as cold coagulation, can occur with certain non-ionic surfactants. Upon cooling, the hydration of the hydrophilic head groups of the surfactant molecules can decrease, leading to a loss of stabilizing ability and subsequent phase separation. Consider using a different type of emulsifier or a blend of emulsifiers that are more tolerant to lower temperatures. Additionally, some components in the oil phase may be solidifying at lower temperatures, which can disrupt the emulsion structure.
Q6: Can the pH of my formulation affect its stability?
Yes, the pH can significantly impact emulsion stability, especially when using ionic surfactants or other pH-sensitive ingredients like some polymers. A change in pH can alter the charge on the surfactant molecules, reducing their emulsifying capacity. It is essential to measure and, if necessary, adjust the pH of your formulation to a range where all components are stable.
Data Presentation
Table 1: Influence of Surfactant Type and Ratio on this compound Nanoemulsion Properties
| Surfactant System | Oil-to-Surfactant Ratio (OSR) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Notes |
| Lecithin | 2:1 | 72.8 | 0.135 | -56.9 | Stable |
| Lecithin & Saponin (3:1) | 2:1 | < 50 | < 0.2 | - | Stable against phase separation for salt concentrations up to 300 mM and within a pH range of 4–10. |
| Lecithin & Saponin (1:1) | 2:1 | < 50 | < 0.2 | - | Stable against phase separation for salt concentrations up to 300 mM and within a pH range of 4–10. Ostwald ripening observed within the first 2 weeks. |
| Tween 80 & MCT | N/A | 90.33 ± 5.23 | 0.058 ± 0.0007 | -17.95 ± 5.85 | Stable during long-term storage at 4°C and at pH 5. |
Note: Data compiled from multiple sources for comparative purposes. N/A indicates the specific ratio was not the primary variable in the cited study.
Experimental Protocols
Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the hydrophilic emulsifier(s) (e.g., Tween 80) in deionized water. If a rheology modifier is used, disperse it in the aqueous phase until fully hydrated.
-
Oil Phase: Mix this compound with any lipophilic co-surfactants or stabilizers.
-
-
Pre-emulsion Formation:
-
Heat both the aqueous and oil phases separately to a temperature where all components are molten and miscible (e.g., 60-70 °C).
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer. The pressure and number of passes should be optimized for the specific formulation. A common starting point is 10,000-15,000 psi for 3-5 passes.
-
Cool the resulting nanoemulsion to room temperature under gentle agitation.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the final emulsion.
-
Visually inspect for any signs of instability.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Observation:
-
Store samples of the emulsion in clear glass vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples daily for the first week and then weekly for signs of creaming, sedimentation, coalescence, or phase separation.
-
-
Particle Size and Zeta Potential Monitoring:
-
At regular intervals (e.g., day 0, week 1, week 4, etc.), measure the mean particle size, PDI, and zeta potential of the stored samples. A significant increase in particle size over time indicates instability.
-
-
Centrifugation Test:
-
To accelerate stability testing, centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes). Observe for any phase separation. A stable emulsion should not show any separation after centrifugation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). After each cycle, visually inspect the emulsion for any signs of instability.
-
Mandatory Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Geraniol in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Geraniol in cellular models. Our goal is to help you mitigate off-target effects and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound in cancer cell lines?
This compound is a dietary monoterpene alcohol found in essential oils that has demonstrated anti-cancer properties in various cancer types, including breast, lung, colon, prostate, and pancreatic cancer.[1][2] Its primary mechanisms of action include:
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Induction of Apoptosis: this compound can trigger programmed cell death by activating caspase-3, modulating the expression of Bcl-2 family proteins (decreasing Bcl-2 and increasing Bax), and causing depolarization of the mitochondrial membrane potential.[1][3]
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Cell Cycle Arrest: It can cause cell cycle arrest, often at the G1 or G2/M phase, by altering the expression levels of cyclins and cyclin-dependent kinases (CDKs).[1]
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Inhibition of Signaling Pathways: this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
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Modulation of Cellular Metabolism: It can interfere with polyamine metabolism and cholesterol synthesis, which are crucial for cancer cell growth.
Q2: What are the potential off-target effects of this compound that I should be aware of?
While this compound exhibits promising anti-cancer activity, its pleiotropic nature means it can have off-target effects. Researchers should consider the following:
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Membrane Permeability Alterations: At higher concentrations, this compound can induce membrane depolarization and increase cell membrane permeability, which may not be related to its specific signaling effects.
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Broad Effects on Signaling: Due to its multi-targeted nature, this compound can influence a wide range of signaling pathways simultaneously, making it challenging to attribute an observed phenotype to a single target.
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Genotoxicity at High Concentrations: Some studies suggest that this compound may exert cytotoxic and genotoxic effects at higher concentrations.
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Effects on Normal Cells: While some studies indicate tumor-specific activity, others have shown cytotoxic effects on normal cells, such as peripheral blood mononuclear cells (PBMCs), at certain concentrations.
Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?
The optimal concentration of this compound is cell-line specific and depends on the experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
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Start with a broad concentration range: Based on published data (see Table 1), you can start with a range from low micromolar (e.g., 5 µM) to several hundred micromolar (e.g., 500 µM).
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Use a viability assay: An MTT or similar cell viability assay is a standard method to determine the IC50.
-
Select concentrations below the IC50 for mechanistic studies: To study specific signaling effects and minimize broad cytotoxicity, it is often advisable to work at concentrations at or below the IC50 value.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays. | 1. This compound precipitation: this compound has poor water solubility. 2. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 3. Cell clumping: Cells are not a single-cell suspension before plating. | 1. Proper Solubilization: Dissolve this compound in a suitable solvent like DMSO or ethanol at a high concentration before diluting it in culture medium. Ensure the final solvent concentration is consistent across all treatments and controls and is non-toxic to the cells. 2. Consistent Plating: Ensure thorough mixing of the cell suspension before and during plating. 3. Single-Cell Suspension: Gently triturate the cell suspension to break up clumps before counting and plating. |
| Observed effect is not consistent with expected on-target mechanism. | 1. Off-target effects: The observed phenotype might be due to an unintended molecular interaction. 2. Cellular stress response: High concentrations of this compound may induce a general stress response rather than a specific pathway modulation. | 1. Control Experiments: Include positive and negative controls for the pathway of interest. For example, if studying the PI3K/Akt pathway, use a known PI3K inhibitor as a positive control. 2. Dose De-escalation: Perform experiments at lower, non-toxic concentrations of this compound. 3. Rescue Experiments: If this compound is hypothesized to inhibit a specific enzyme, attempt to rescue the phenotype by adding the product of that enzyme. For example, if inhibiting HMG-CoA reductase is the proposed mechanism, mevalonate supplementation could be a rescue agent. |
| Difficulty reproducing results from the literature. | 1. Different cell line passage number: Cellular characteristics can change with prolonged culture. 2. Variations in experimental conditions: Differences in serum concentration, media formulation, or incubation time. 3. Purity of this compound: The purity of the compound can vary between suppliers. | 1. Standardize Cell Culture: Use cells within a defined passage number range. 2. Standardize Protocols: Carefully replicate the experimental conditions reported in the literature. 3. Verify Compound Purity: Obtain a certificate of analysis for the this compound used. |
| Unexpected changes in cell morphology. | 1. Cytotoxicity: High concentrations of this compound can lead to cell death and morphological changes. 2. Solvent toxicity: The vehicle used to dissolve this compound may be toxic at the final concentration. | 1. Titrate this compound Concentration: Determine the IC50 and use concentrations below this for morphological studies. 2. Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent used for this compound) to assess solvent-induced effects. |
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. This data can serve as a starting point for determining the appropriate concentration range for your experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C666-1 | Nasopharyngeal Carcinoma | 20 | |
| Colo-205 | Colon Cancer | 20 | |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant reduction in viability at 4 µg/mL (approx. 26 µM) | |
| A549 | Lung Cancer | ~50% inhibition at concentrations around 15-57 µM | |
| PC-3 | Prostate Cancer | ~50% inhibition at concentrations around 15 µM | |
| A431 | Skin Cancer | ~50% inhibition at concentrations around 90 µM | |
| HepG2 | Liver Cancer | Significant decrease in viability from 25 µg/mL (approx. 162 µM) |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the effects of this compound.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
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Cells of interest
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Complete culture medium
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This compound
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DMSO (or other suitable solvent)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1%.
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Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Incubate for at least 2 hours at 37°C or overnight at room temperature in the dark.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50.
DAPI Staining for Nuclear Morphology
This protocol is used to visualize nuclear changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
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Cells grown on coverslips in a multi-well plate
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This compound
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS)
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Mounting medium
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Fluorescence microscope
Procedure:
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Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.
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Treat cells with the desired concentration of this compound for the appropriate duration.
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Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Add DAPI staining solution to each coverslip and incubate for 5 minutes at room temperature in the dark.
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Wash the cells three times with PBS.
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Mount the coverslips onto microscope slides using a drop of mounting medium.
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Visualize the nuclei using a fluorescence microscope with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm). Apoptotic cells will exhibit condensed or fragmented nuclei.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in the expression or phosphorylation status of proteins in a signaling pathway of interest (e.g., PI3K/Akt).
Materials:
-
Cells cultured in larger format dishes (e.g., 6-well plates or 10 cm dishes)
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This compound
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Ice-cold PBS
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RIPA lysis buffer with protease and phosphatase inhibitors
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Cell scraper
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Microcentrifuge
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
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ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory effects on the PI3K/Akt/mTOR pathway and its role in apoptosis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating this compound's effects in cellular models.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Enhancing Geraniol Yield from Plant Essential Oils
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of geraniol from plant essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound-rich essential oils from plants?
A1: The most prevalent methods for extracting essential oils include steam distillation, hydrodistillation, and solvent extraction.[1][2][3] Steam distillation is widely used due to its simplicity and cost-effectiveness, preventing the thermal degradation of heat-sensitive compounds like this compound by allowing them to vaporize at temperatures lower than their boiling points.[4] Newer, greener technologies like hydrotropic extraction and supercritical fluid extraction (SFE) are also being explored.[5]
Q2: Which plant sources have the highest concentration of this compound?
A2: Palmarosa oil (Cymbopogon martinii) is a primary commercial source, with this compound content ranging from 80-95%. Other significant sources include Jamrosa oil (80-89% this compound) and Java citronella oil (Cymbopogon winterianus), which contains 40-45% this compound and citronellol. Geranium oil (Pelargonium graveolens) and rose oil are also well-known for their this compound content.
Q3: How can I purify this compound from a complex essential oil mixture?
A3: Fractional distillation under vacuum is the most common and effective method for purifying this compound. This technique separates compounds based on their different boiling points. For mixtures containing esters, a preliminary step of saponification (alkaline hydrolysis) can be employed to convert geranyl esters into this compound, which can then be isolated by fractional distillation.
Q4: What analytical techniques are used to quantify this compound in essential oil samples?
A4: Gas chromatography-mass spectrometry (GC-MS) is the standard and most accurate method for both identifying and quantifying the individual components of an essential oil, including this compound. It provides a detailed chemical profile of the oil. For rapid estimation, thin-layer chromatography (TLC) can also be utilized, especially when more sophisticated equipment is unavailable.
Q5: Can the yield of this compound be improved by manipulating the plant's biosynthetic pathways?
A5: Yes, metabolic engineering strategies, such as precursor feeding, can enhance the production of secondary metabolites like this compound. Supplementing plant cell cultures with precursors from the shikimic acid or mevalonic acid pathways may lead to higher yields of the desired end products. This compound is synthesized from geranyl diphosphate (GPP), which is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Troubleshooting Guides
Section 1: Steam Distillation
Problem: Low Essential Oil Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Plant Material Preparation | Ensure plant material is appropriately sized (chopped or coarsely ground). Consider pre-treatment methods such as air-drying or freezing. | Proper sizing increases the surface area for steam contact. Drying can concentrate the oil, while freezing can disrupt cell structures, facilitating oil release. |
| Incorrect Steam Flow Rate | Regulate the steam flow. A rate that is too slow will result in inefficient extraction, while a rate that is too fast can cause "channeling," where steam bypasses the plant material. | An optimal steam flow ensures even penetration and efficient volatilization of the essential oil. |
| Inadequate Distillation Time | Continue distillation until the rate of oil collection becomes negligible over a 30-minute period. | Some compounds, especially those with higher boiling points, require longer extraction times to be effectively volatilized. |
| Poor Condenser Efficiency | Ensure a consistent and adequate flow of cool water through the condenser. The outlet water should be cool to lukewarm. | Inefficient cooling leads to the loss of volatile compounds with the uncondensed steam. |
| Steam Leaks | Inspect all joints and seals of the distillation apparatus to ensure they are airtight. | Leaks in the system result in the loss of both steam and volatile essential oil components. |
Section 2: Fractional Distillation for this compound Purification
Problem: Poor Separation of this compound from Other Components (e.g., Citronellol)
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Vacuum Pressure | Optimize the vacuum pressure. Lowering the pressure reduces the boiling points of the components, which can improve separation and prevent thermal degradation. | Different pressures can alter the relative volatilities of the components, aiding in their separation. |
| Inefficient Fractionating Column | Use a column with appropriate packing material (e.g., Raschig rings, metal helices) and sufficient height to increase the number of theoretical plates. | A higher number of theoretical plates provides a greater surface area for vapor-liquid equilibria, leading to better separation of components with close boiling points. |
| Incorrect Reflux Ratio | Adjust the reflux ratio. A higher reflux ratio generally improves the purity of the distillate but increases the distillation time. | Returning a portion of the condensate to the column enhances the separation efficiency. |
| Formation of an Azeotrope | Consider azeotropic distillation by introducing an entrainer that forms a new, lower-boiling azeotrope with one of the components, or employ pressure-swing distillation. | An entrainer can alter the volatility of one component, allowing it to be separated from the mixture. Varying the pressure can shift the azeotropic composition, enabling separation. |
Section 3: GC-MS Analysis
Problem: Inaccurate Quantification or Poor Resolution of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Baseline Instability or Drift | Check for leaks in the gas lines, ensure the carrier gas is pure, and bake out the column to remove contaminants. | Leaks and impurities introduce noise, while column bleed at high temperatures can cause the baseline to drift. |
| Peak Tailing or Fronting | Deactivate active sites in the injector or column by silylation, or use a guard column. Ensure the sample is not overloading the column. | Active sites can cause polar compounds like alcohols to interact strongly with the stationary phase, leading to distorted peak shapes. |
| Poor Resolution or Peak Overlap | Optimize the temperature program (slower ramp rate), use a longer column, or a column with a different stationary phase that offers better selectivity for terpenes. | Adjusting chromatographic conditions can improve the separation of isomeric or closely related compounds. |
| Irreproducible Results | Standardize sample preparation and injection techniques. Ensure instrument parameters are stable and calibrated. | Consistency in sample handling and instrument operation is crucial for obtaining reproducible analytical results. |
Data Presentation
Table 1: Comparison of this compound Yield and Purity from Different Extraction and Purification Methods.
| Plant Source | Extraction/Purification Method | Initial this compound Content (%) | Final this compound Purity (%) | This compound Recovery (%) | Reference |
| Citronella Oil (Cymbopogon winterianus) | Vacuum Fractional Distillation | 17.33 | 40.61 | 68.18 | |
| Palmarosa Oil (Cymbopogon martinii) | Hydrotrope-Assisted Ultrasound Extraction | Not Specified | Not Specified | Yield of 2.47% (w/w) of oil |
Table 2: Effect of Pre-treatment on Essential Oil Yield from Eucalyptus Species via Steam Distillation.
| Plant Species | Pre-treatment | Essential Oil Yield (%) | Extraction Time (min) | Reference |
| Eucalyptus camaldulensis | Dried | 0.89 - 0.93 | Not Specified | |
| Eucalyptus camaldulensis | Wet (Fresh) | ~1.40 | Not Specified | |
| Eucalyptus camaldulensis | Chilled | 1.4 | 135 | |
| Eucalyptus torelliana | Dried | Not Specified | Not Specified | |
| Eucalyptus torelliana | Wet (Fresh) | Not Specified | Not Specified | |
| Eucalyptus torelliana | Chilled | 1.73 | 224.25 |
Experimental Protocols
Protocol 1: Steam Distillation of Essential Oil
Objective: To extract essential oil from plant material using steam distillation.
Materials:
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Chopped or coarsely ground plant material (e.g., Palmarosa leaves)
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Distilled water
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Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)
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Heating mantle or hot plate
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Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are secure and free of cracks.
-
Charge the Still: Fill the boiling flask with distilled water to about two-thirds full. Place the plant material into the biomass flask.
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Heating: Begin heating the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile essential oils.
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Condensation: Ensure a steady flow of cold water through the condenser to liquefy the steam and oil vapor mixture.
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Collection: Collect the distillate, which will consist of the essential oil and hydrosol (aqueous layer), in the receiver.
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Separation: Once the distillation is complete, separate the essential oil layer from the hydrosol using a separatory funnel.
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Drying and Storage: Dry the collected essential oil with anhydrous sodium sulfate and store it in a sealed, dark glass vial at low temperature.
Protocol 2: Vacuum Fractional Distillation of Citronella Oil
Objective: To purify this compound from citronella essential oil.
Materials:
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Crude citronella essential oil
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Vacuum fractional distillation apparatus (distillation flask, fractionating column with packing, condenser, receiving flasks, vacuum pump, manometer)
-
Heating mantle with a stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum fractional distillation unit.
-
Charge the Flask: Add the crude citronella oil to the distillation flask.
-
Evacuate the System: Gradually apply vacuum to the system, aiming for a pressure of around 20-60 mmHg.
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Heating and Reflux: Begin heating the oil. Once boiling, adjust the heat to establish a stable reflux.
-
Fraction Collection: Collect the different fractions based on the temperature at the top of the column. The initial fractions will be rich in lower-boiling point compounds. As the temperature rises, fractions richer in this compound will distill over. For citronella oil, a pressure of 60 mmHg is optimal for the initial separation of citronellal, followed by a reduction to 20 mmHg to distill this compound-rich fractions.
-
Analysis: Analyze each fraction using GC-MS to determine its composition and identify the fractions with the highest this compound purity.
Protocol 3: Saponification of Essential Oil Esters
Objective: To hydrolyze geranyl esters to this compound.
Materials:
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Essential oil containing esters
-
Alcoholic potassium hydroxide (KOH) solution
-
Reflux condenser
-
Heating mantle or water bath
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Standardized hydrochloric acid (HCl) for titration
-
Phenolphthalein indicator
Procedure:
-
Reaction Setup: Weigh 1-2 g of the essential oil into a flask and add a known excess of alcoholic KOH solution.
-
Reflux: Attach the reflux condenser and heat the mixture gently for about one hour until the reaction is complete (indicated by a clear solution).
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Cooling and Titration: Allow the mixture to cool. Titrate the excess KOH with standardized HCl using phenolphthalein as an indicator.
-
Blank Titration: Perform a blank titration with the alcoholic KOH solution alone to determine the initial amount of KOH.
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Calculation: The amount of KOH consumed is proportional to the amount of ester present. The resulting solution contains the free this compound, which can be further purified.
Visualizations
Caption: this compound biosynthesis via MEP and MVA pathways.
Caption: General workflow for this compound extraction and purification.
References
Technical Support Center: Enhancing the Stability of Geraniol-Loaded Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of geraniol-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for assessing the stability of this compound-loaded nanoparticles?
A1: The primary indicators of nanoparticle stability are particle size, Polydispersity Index (PDI), and zeta potential. Consistent particle size and a low PDI (typically < 0.3) over time indicate a stable formulation, free from aggregation. Zeta potential measures the surface charge of the nanoparticles; a high absolute value (typically > |30| mV) suggests strong electrostatic repulsion between particles, which prevents aggregation and enhances stability.[1][2][3]
Q2: How does storage temperature impact the stability of this compound-loaded nanoparticles?
A2: Storage temperature is a critical factor influencing nanoparticle stability. Generally, lower temperatures (e.g., 4°C) are preferred for long-term storage as they can slow down degradation processes and reduce particle aggregation.[1][4] For instance, this compound-loaded nanoemulsions have shown good stability with no significant changes in particle size or this compound content after 28 days of storage at 4°C. Conversely, elevated temperatures (e.g., 37°C or higher) can accelerate instability, leading to increased particle size, drug leakage, or even breakdown of the nanoformulation.
Q3: What is the effect of pH on nanoparticle stability?
A3: The pH of the suspension medium can significantly affect the stability of nanoparticles by altering their surface charge. For many systems, stability is compromised near the isoelectric point, where the net surface charge is zero, leading to aggregation. This compound nanoemulsions have demonstrated good stability across a pH range of 2.0 to 9.0, with optimal stability observed at pH 5.0. It is crucial to evaluate stability at the pH relevant to the final application.
Q4: What are common methods to improve the encapsulation efficiency of the volatile compound this compound?
A4: Low encapsulation efficiency is often due to the evaporation of this compound during the formulation process or its poor affinity for the nanoparticle core. Strategies to improve encapsulation include:
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Optimizing the formulation: Using polymers or lipids that have a high affinity for this compound. For example, β-cyclodextrin has been shown to form inclusion complexes with this compound, achieving high encapsulation efficiency (up to 79.4%).
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Refining the preparation method: Employing methods that minimize exposure to high temperatures or vacuum, such as co-precipitation or sonication at controlled temperatures.
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Using a protective shell: Creating core-shell nanoparticles where the outer layer acts as a barrier to prevent this compound leakage.
Q5: What types of stabilizers are effective for this compound-loaded nanoparticles?
A5: Stabilizers are crucial for preventing nanoparticle aggregation. They work through electrostatic or steric hindrance mechanisms. Common stabilizers include:
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Surfactants: Tween 80, lecithin, and saponins are widely used to stabilize nanoemulsions. Binary mixtures of biosurfactants like lecithin and saponin can have synergistic effects, creating highly stable nanoemulsions.
-
Polymers: Pluronic® F-127, chitosan, and dextran can be used to form a protective layer around nanoparticles, providing steric stability.
-
Cyclodextrins: β-cyclodextrin acts as both an encapsulating agent and a stabilizer for this compound.
Troubleshooting Guides
Issue 1: Nanoparticles show immediate aggregation or precipitation after synthesis.
-
Potential Causes:
-
Inadequate Stabilization: The concentration of the stabilizer (surfactant or polymer) may be too low to sufficiently cover the nanoparticle surface, leading to aggregation driven by attractive van der Waals forces.
-
Incorrect pH: The pH of the medium might be close to the isoelectric point of the nanoparticles, reducing electrostatic repulsion.
-
High Nanoparticle Concentration: Overly concentrated suspensions can increase the frequency of particle collisions, promoting aggregation.
-
Ineffective Homogenization: The energy input during synthesis (e.g., sonication, homogenization) may not have been sufficient to produce a well-dispersed system.
-
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Systematically increase the stabilizer concentration and monitor particle size and PDI.
-
Adjust Suspension pH: Measure the zeta potential at different pH values to identify the range of maximum stability. Adjust the pH of your formulation away from the isoelectric point.
-
Dilute the Suspension: Prepare the nanoparticles at a lower concentration or dilute the suspension immediately after synthesis.
-
Increase Homogenization Energy: Increase the duration or intensity of sonication or homogenization and re-evaluate the particle size distribution.
-
Issue 2: Particle size increases and PDI worsens during storage.
-
Potential Causes:
-
Ostwald Ripening: In nanoemulsions, this phenomenon involves the diffusion of smaller droplets into larger ones, leading to an overall increase in average particle size over time. This is a common issue with essential oil nanoemulsions.
-
Coalescence: Nanoparticles may merge upon collision if the stabilizing layer is not robust enough.
-
Temperature Fluctuations: Freeze-thaw cycles or storage at elevated temperatures can disrupt the nanoparticle structure and induce aggregation.
-
-
Troubleshooting Steps:
-
Optimize the Surfactant System: For nanoemulsions, consider using a combination of surfactants (e.g., lecithin and saponin) to create a more rigid interfacial film that can prevent Ostwald ripening.
-
Incorporate a Co-stabilizer: Add a polymer that provides steric hindrance to prevent particles from getting too close.
-
Control Storage Conditions: Store samples at a constant, cool temperature (e.g., 4°C) and protect them from light. Avoid freezing unless the formulation is specifically designed to be freeze-thaw stable.
-
Increase Continuous Phase Viscosity: For nanoemulsions, increasing the viscosity of the aqueous phase can slow down particle movement and reduce collision frequency.
-
Issue 3: Low encapsulation efficiency (EE%) and/or rapid drug release.
-
Potential Causes:
-
This compound Volatility: this compound can be lost due to evaporation during synthesis steps that involve heat or vacuum.
-
Poor Core-Drug Interaction: Weak affinity between this compound and the nanoparticle's core material can lead to low loading and rapid diffusion out of the particle.
-
Suboptimal Drug-to-Carrier Ratio: An excessive amount of this compound relative to the encapsulating material can result in unincorporated drug.
-
-
Troubleshooting Steps:
-
Modify the Synthesis Protocol: Minimize heat and vacuum exposure. For instance, use a cold co-precipitation method or ensure the sonication probe is cooled.
-
Select a Different Carrier: Choose a polymer or lipid with higher affinity for this compound. Cyclodextrins are particularly effective due to their hydrophobic inner cavity.
-
Optimize the Formulation Ratio: Experiment with different molar or weight ratios of this compound to the encapsulating material to find the optimal loading capacity.
-
Add a Release-Controlling Agent: Incorporate a hydrophobic polymer into the nanoparticle matrix to slow the diffusion of this compound.
-
Quantitative Data Summary
Table 1: Effect of Storage Temperature on the Stability of this compound-Loaded Liposomes
| Storage Time (Days) | Parameter | 4°C | 20°C | 39°C |
| Day 0 | Particle Size (nm) | 120.27 ± 2.55 | 120.27 ± 2.55 | 120.27 ± 2.55 |
| PDI | 0.12 ± 0.03 | 0.12 ± 0.03 | 0.12 ± 0.03 | |
| Day 28 | Particle Size (nm) | 157.20 ± 4.85 | 125.33 ± 3.48 | 128.45 ± 4.12 |
| PDI | 0.25 ± 0.05 | 0.15 ± 0.02 | 0.18 ± 0.04 |
Data adapted from a study on DSPC liposomes. A significant increase in size was noted at 4°C, while stability was maintained at 20°C and 39°C.
Table 2: Influence of pH on the Stability of this compound Nanoemulsion (G-NE)
| pH | Mean Particle Size (nm) | This compound Content | Observation |
| 2.0 | Increased | Maintained | Stable, concentrated particle size distribution |
| 5.0 | Smallest | Highest | Optimal physical stability |
| 9.0 | Increased | Maintained | Stable, concentrated particle size distribution |
Data adapted from a study on G-NE. The nanoemulsion was stable across a wide pH range, with the smallest particle size observed at pH 5.0.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by Ultrasonication
This protocol is adapted from methods used for preparing essential oil nanoemulsions.
-
Preparation of Phases:
-
Oil Phase: Mix this compound with a suitable co-surfactant (e.g., lecithin) and stabilizer (e.g., saponin) in a glass beaker. Stir continuously for 2 hours to ensure complete mixing.
-
Aqueous Phase: Prepare the aqueous solution (e.g., deionized water or buffer).
-
-
Formation of Coarse Emulsion:
-
Add the aqueous phase dropwise to the oil phase under constant magnetic stirring at room temperature. Continue stirring until a coarse emulsion is formed.
-
-
High-Energy Homogenization:
-
Subject the coarse emulsion to high-power probe sonication (e.g., 20 kHz frequency).
-
Apply sonication for a set duration (e.g., 4 minutes) using cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Keep the sample in an ice bath during the process.
-
-
Characterization:
-
Immediately after preparation, measure the particle size, PDI, and zeta potential.
-
Protocol 2: Determination of Particle Size, PDI, and Zeta Potential
-
Sample Preparation:
-
Dilute the nanoparticle suspension with an appropriate dispersant (typically deionized water or the same buffer used in the formulation) to a suitable concentration to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Use a Dynamic Light Scattering (DLS) instrument. Enter the parameters of the dispersant (viscosity and refractive index) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette. For particle size and PDI, place the cuvette in the instrument and perform the measurement. The instrument reports the Z-average diameter and PDI.
-
For zeta potential, inject the sample into a specialized zeta potential cell. The instrument applies an electric field and measures the electrophoretic mobility to calculate the zeta potential.
-
-
Data Analysis:
-
Analyze the size distribution graph. A single, narrow peak is desirable.
-
For stability, a high absolute zeta potential value (> |30| mV) is generally indicative of a stable suspension.
-
Protocol 3: Quantification of Encapsulation Efficiency (EE%)
This protocol uses an indirect method to determine the amount of encapsulated this compound.
-
Separation of Free this compound:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 3000 rpm for 15 minutes) to precipitate any free, unencapsulated this compound.
-
Alternatively, use ultrafiltration devices to separate the nanoparticles from the aqueous supernatant containing free this compound.
-
-
Quantification of Free this compound:
-
Carefully collect the supernatant.
-
Extract the free this compound from the supernatant using a suitable organic solvent (e.g., hexane).
-
Quantify the amount of this compound in the extract using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
-
Calculation of EE%:
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
Visualizations
Caption: Experimental workflow for formulation, characterization, and stability testing.
Caption: Troubleshooting workflow for nanoparticle aggregation issues.
Caption: Mechanisms of nanoparticle stabilization against aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation and characterization of this compound nanoemulsions and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of this compound-Loaded Liposomal Nanoformulations against Salmonella Colonization in the Pig Gut - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Geraniol-Induced Phytotoxicity in Plant Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during plant-based studies involving geraniol.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced phytotoxicity?
A1: this compound-induced phytotoxicity refers to the adverse effects that this compound, a naturally occurring monoterpene alcohol, can have on plant growth and development. These effects can range from mild growth inhibition to severe cellular damage and plant death.
Q2: What are the common symptoms of this compound phytotoxicity?
A2: Common symptoms include:
-
Seed Germination Inhibition: Reduced or completely inhibited germination of seeds.
-
Growth Retardation: Stunted growth of shoots and roots.[1]
-
Chlorosis: Yellowing of leaves due to chlorophyll degradation.
-
Necrosis: Browning and death of plant tissues, often appearing as spots or at the leaf margins.
-
Wilting: Loss of turgor pressure in leaves and stems.
-
Reduced Vigor: Overall decline in plant health and viability.[1]
Q3: What are the primary mechanisms behind this compound-induced phytotoxicity?
A3: The primary mechanisms include:
-
Oxidative Stress: this compound can induce the overproduction of reactive oxygen species (ROS) in plant cells, leading to oxidative damage to lipids, proteins, and DNA.[1]
-
Membrane Damage: It can disrupt cell membrane integrity, leading to increased electrolyte leakage and loss of cellular function.[1]
-
Inhibition of Cell Division: this compound has been shown to interfere with the cell cycle, inhibiting cell proliferation and growth.
-
Allelopathic Effects: As an allelochemical, this compound can inhibit the growth of neighboring plants.[1]
Q4: What factors can influence the severity of this compound phytotoxicity?
A4: Several factors can modulate the phytotoxic effects of this compound:
-
Concentration: Higher concentrations of this compound generally lead to more severe phytotoxicity.
-
Plant Species: Different plant species exhibit varying levels of sensitivity to this compound.
-
Developmental Stage: Seedlings and young plants are often more susceptible than mature plants.
-
Environmental Conditions: Abiotic factors such as temperature, light intensity, and humidity can influence a plant's susceptibility to chemical stressors.
-
Application Method: The method of application (e.g., foliar spray, soil drench) can affect the uptake and distribution of this compound in the plant.
-
Solvent/Carrier: The solvent used to dissolve this compound can have its own phytotoxic effects or can influence the bioavailability of this compound.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in phytotoxicity assays.
-
Question: Why am I seeing significant variation in phytotoxicity symptoms between replicates of the same treatment?
-
Answer:
-
Uneven Application: Ensure that the application of this compound is uniform across all replicates. For soil drench applications, ensure even distribution in the soil. For foliar applications, ensure complete and consistent coverage of the plant surfaces.
-
Inconsistent Environmental Conditions: Maintain consistent light, temperature, and humidity for all experimental units. Fluctuations in these conditions can affect plant stress levels and their response to this compound.
-
Genetic Variability in Plants: If using seeds from a non-uniform source, genetic differences between individual plants could lead to varied responses. Use a certified and genetically uniform seed source whenever possible.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may have phytotoxic effects, especially at higher concentrations. Always include a solvent-only control to distinguish its effects from those of this compound. For example, tomato seedlings treated with 100 mM ethanol showed signs of cell death, indicating the solvent itself can be a stressor.
-
Issue 2: No observable phytotoxicity at expected concentrations.
-
Question: I'm not observing any phytotoxic effects even at concentrations reported to be effective in the literature. What could be the reason?
-
Answer:
-
Plant Species Resistance: The plant species you are working with may be more resistant to this compound than those cited in the literature.
-
Low Bioavailability: this compound's volatility can lead to its evaporation before it can be absorbed by the plant. Ensure a closed or semi-closed experimental system for vapor treatments to maintain the desired concentration. For soil applications, the organic matter content can bind this compound, reducing its availability.
-
Degradation: this compound can be degraded by microbial activity in the soil or by light (photodegradation). Consider sterile soil for soil-based assays if microbial degradation is a concern.
-
Incorrect Preparation of Treatment Solution: Verify the calculations and preparation of your this compound stock and working solutions. Ensure that this compound is properly solubilized.
-
Issue 3: Severe and rapid plant death, even at low concentrations.
-
Question: My plants are dying very quickly, even when I use low concentrations of this compound. What might be happening?
-
Answer:
-
High Plant Susceptibility: The plant species or cultivar you are using may be exceptionally sensitive to this compound.
-
Synergistic Effects with Solvents: The solvent used may be enhancing the phytotoxicity of this compound. Test different, less toxic solvents or lower the concentration of the current solvent.
-
Stressful Growth Conditions: Pre-existing stress in your plants (e.g., water stress, nutrient deficiency, extreme temperatures) can make them more vulnerable to chemical injury. Ensure your plants are healthy before starting the experiment.
-
Method of Application: Direct application to sensitive tissues, such as roots or apical meristems, can cause more significant damage.
-
Data Presentation
Table 1: this compound-Induced Seed Germination Inhibition in Various Plant Species
| Plant Species | This compound Concentration | Inhibition (%) | Reference |
| Raphanus sativus (Radish) | 1 mM | High | |
| Lepidium sativum (Cress) | 1 mM | Significant | |
| Triticum aestivum (Wheat) | 20 ml/petri | ~80% | |
| Solanum lycopersicum (Tomato) | 10 mM | Seedling vigor loss |
Table 2: EC50 Values for this compound-Induced Root Elongation Inhibition
| Plant Species | EC50 Value | Reference |
| Botrytis cinerea (Fungus) | 235 µg/mL | |
| Rhizoctonia solani (Fungus) | 357.0 mg/l | |
| Fusarium oxysporum (Fungus) | 275.9 mg/l |
Experimental Protocols
1. Seed Germination and Root Elongation Phytotoxicity Assay
This protocol is adapted from standard methods for assessing allelopathic effects.
-
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of the test plant species (e.g., Lactuca sativa, Lepidium sativum)
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Distilled water
-
Incubator
-
-
Methodology:
-
Prepare a series of this compound concentrations by diluting the stock solution with distilled water. Include a solvent-only control and a distilled water control.
-
Place two layers of filter paper in each petri dish.
-
Add 5 mL of the respective test solution or control to each petri dish, ensuring the filter paper is saturated.
-
Place a predetermined number of seeds (e.g., 20-30) evenly on the filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72-120 hours).
-
After the incubation period, count the number of germinated seeds to calculate the germination percentage.
-
Measure the root length of the germinated seedlings.
-
Calculate the percentage of inhibition for both germination and root elongation compared to the control.
-
2. Assessment of Oxidative Stress: Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Materials:
-
Plant tissue (treated with this compound and control)
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
-
-
Methodology:
-
Harvest a known weight of plant tissue (e.g., 0.5 g) and homogenize it in TCA solution using a pre-chilled mortar and pestle.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Take an aliquot of the supernatant and mix it with the TBA solution.
-
Heat the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction tubes on ice to stop the reaction.
-
Centrifuge the samples at 10,000 x g for 10 minutes to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculate the MDA concentration using its extinction coefficient.
-
3. Assessment of Membrane Damage: Electrolyte Leakage Assay
This protocol quantifies cell membrane damage by measuring the leakage of electrolytes.
-
Materials:
-
Plant leaf discs or root segments
-
Deionized water
-
Conductivity meter
-
Shaking water bath
-
-
Methodology:
-
Collect leaf discs or root segments of a uniform size from both treated and control plants.
-
Rinse the plant material briefly with deionized water to remove surface contaminants.
-
Place the plant material in a test tube containing a known volume of deionized water (e.g., 10 mL).
-
Incubate the tubes in a shaking water bath at room temperature for a set period (e.g., 2-4 hours).
-
Measure the initial electrical conductivity (C1) of the solution.
-
Autoclave or boil the tubes with the plant material for 15-20 minutes to cause complete electrolyte leakage.
-
Cool the tubes to room temperature and measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as (C1/C2) x 100.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected results in this compound phytotoxicity experiments.
Caption: Signaling pathway of this compound-induced oxidative stress and membrane damage in plant cells.
References
Technical Support Center: Optimizing Geraniol Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Geraniol across the blood-brain barrier (BBB). It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and quantitative data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain a research focus?
This compound (3, 7-dimethylocta-2, 6-dien-1-ol) is a natural, acyclic monoterpene alcohol found in the essential oils of various aromatic plants.[1][2] It is recognized for a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects.[1][3][4] These properties make it a promising candidate for treating neurological disorders such as Parkinson's disease, epilepsy, and cognitive impairment. However, its therapeutic potential is limited by challenges in crossing the highly selective blood-brain barrier to reach the central nervous system (CNS) in effective concentrations.
Q2: What is the blood-brain barrier (BBB) and why does it restrict this compound delivery?
The BBB is a dynamic and complex interface that separates the circulating blood from the brain's extracellular fluid. It is formed by brain microvascular endothelial cells, which are connected by extensive tight junctions and supported by pericytes and astrocytes. This barrier strictly regulates the passage of substances, protecting the CNS from toxins and pathogens while allowing the transport of essential nutrients. Most small-molecule drugs (>90%) and nearly all large-molecule therapeutics are excluded by the BBB. This compound's physicochemical properties, along with its potential for rapid metabolism, hinder its ability to passively diffuse across this barrier in significant amounts.
Q3: What are the primary strategies being explored to enhance this compound's BBB penetration?
To overcome the limitations of the BBB, several advanced drug delivery strategies are being investigated for this compound:
-
Nanocarrier Encapsulation: Formulating this compound within nanoparticles, such as polymeric mixed micelles, solid lipid nanoparticles, or β-cyclodextrin inclusion complexes, can improve its solubility, protect it from metabolic degradation, and facilitate transport across the BBB.
-
Intranasal (Nose-to-Brain) Delivery: This non-invasive route allows this compound to bypass the BBB by utilizing the olfactory and trigeminal nerve pathways that connect the nasal cavity directly to the brain. This approach avoids first-pass metabolism and can lead to higher brain concentrations compared to systemic administration.
-
Surface Modification of Nanocarriers: Attaching specific ligands (e.g., peptides, antibodies) to the surface of nanocarriers can target receptors on the BBB endothelial cells, such as the transferrin receptor, to trigger receptor-mediated transcytosis into the brain.
Q4: What are the known neuroprotective signaling pathways activated by this compound?
Research indicates that this compound exerts its neuroprotective effects by modulating several key signaling pathways:
-
Nrf2/HO-1 Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1), which protect brain cells from oxidative stress.
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway is another mechanism by which this compound promotes cell survival and reduces apoptosis in neuronal cells.
-
NF-κB Pathway: this compound can inhibit the activation of the pro-inflammatory Nuclear Factor kappa B (NF-κB) pathway, thereby reducing neuroinflammation.
Troubleshooting Guides
This section addresses common problems encountered during experiments aimed at optimizing this compound delivery to the brain.
Guide 1: In Vitro BBB Model Issues
| Symptom | Possible Cause | Suggested Solution |
| Low or inconsistent Transendothelial Electrical Resistance (TEER) values in a Transwell model. | 1. Suboptimal Cell Culture: The brain endothelial cell monolayer may not be fully confluent or may have lost its barrier properties. 2. Incorrect Cell Type: Use of cell lines with inherently weak barrier function. 3. Static Culture Conditions: Lack of physiological shear stress can lead to reduced tight junction expression. | 1. Optimize Culture: Ensure proper cell seeding density. Use coated inserts (e.g., collagen, fibronectin) to improve cell attachment and differentiation. 2. Use Co-culture Models: Co-culture endothelial cells with astrocytes and/or pericytes to better mimic the in vivo environment and induce stronger barrier properties. 3. Implement Dynamic Models: If possible, use a microfluidic or dynamic flow-based system to apply shear stress, which can significantly improve barrier tightness. |
| High Permeability of Control Compounds (e.g., Lucifer Yellow, FITC-Dextran). | 1. Leaky Monolayer: The tight junctions between endothelial cells are not sufficiently formed, allowing paracellular leakage. 2. Cell Toxicity: The concentration of this compound or the vehicle (e.g., solvent) used in the formulation may be toxic to the cells, disrupting the monolayer integrity. | 1. Extend Culture Time: Allow cells more time to form a tight monolayer; monitor TEER daily until a stable plateau is reached. 2. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) with your this compound formulation at the intended experimental concentrations to ensure it is not causing cell death. 3. Check Vehicle Effects: Run a control with the vehicle alone to ensure it does not compromise barrier integrity. |
Guide 2: Nanoparticle Formulation & Characterization
| Symptom | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency (%EE) of this compound. | 1. Poor Affinity: this compound may have low affinity for the core material of the nanoparticle. 2. Drug Leakage: this compound may be leaking from the nanoparticles during the formulation or purification process, especially during washing or centrifugation steps. 3. Incorrect Formulation Method: The chosen method may not be suitable for a volatile and hydrophobic compound like this compound. | 1. Optimize Drug-to-Polymer Ratio: Systematically vary the initial amount of this compound relative to the carrier material to find the optimal loading ratio. 2. Modify Purification: Minimize washing steps or use a less harsh purification method like dialysis instead of repeated centrifugation. 3. Select a Different Method: For hydrophilic drugs, a double emulsion method is often better. For this compound, co-precipitation or thin-film hydration methods can be effective. |
| Large Particle Size or High Polydispersity Index (PDI). | 1. Aggregation: Nanoparticles may be aggregating due to insufficient surface charge or steric stabilization. 2. Suboptimal Parameters: Incorrect sonication time/power, stirring speed, or solvent evaporation rate during formulation. | 1. Add Stabilizers: Incorporate surfactants (e.g., Pluronics) or coating agents (e.g., PEG) to provide steric hindrance and prevent aggregation. 2. Optimize Formulation Parameters: Systematically adjust energy input (sonication) and component addition rates to achieve smaller, more uniform particles. |
Guide 3: In Vivo Experimentation
| Symptom | Possible Cause | Suggested Solution |
| Low Brain Concentration of this compound after Systemic Administration. | 1. Rapid Systemic Clearance: The formulation may be quickly cleared from circulation by the reticuloendothelial system (RES), especially in the liver and spleen. 2. Inefficient BBB Transport: The delivery strategy (e.g., nanoparticle formulation) is not effectively crossing the BBB. 3. Efflux Transporter Activity: this compound or the nanocarrier may be a substrate for efflux pumps like P-glycoprotein at the BBB, which actively transport it back into the blood. | 1. Surface Modification: Coat nanoparticles with polyethylene glycol (PEG) ("PEGylation") to create a "stealth" effect, prolonging circulation time. 2. Targeting Ligands: Functionalize the nanocarrier surface with ligands that target BBB receptors to enhance transport. 3. Consider Intranasal Delivery: Use the intranasal route to bypass the BBB and first-pass metabolism entirely. 4. Co-administer P-gp Inhibitors: In preclinical models, co-administration with a known P-glycoprotein inhibitor can help determine if efflux is a limiting factor. |
| High Variability in Brain Uptake Data Between Animals. | 1. Inconsistent Dosing: Inaccurate administration of the dose, particularly for intranasal or intravenous routes. 2. Physiological Differences: Natural variation in animal metabolism, BBB permeability, or anatomy. 3. Sample Collection/Processing Errors: Inconsistencies in the timing of sample collection or the method of brain tissue homogenization and extraction. | 1. Refine Administration Technique: Ensure consistent volume, rate, and location of administration for all animals. For intranasal delivery, control the head position of the animal. 2. Increase Sample Size: Use a larger number of animals per group to improve statistical power and account for biological variability. 3. Standardize Procedures: Follow a strict, standardized protocol for tissue collection, processing, and analysis. Ensure all samples are handled identically. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound nanoparticle formulations. Direct comparison of BBB permeability coefficients is challenging due to a lack of standardized reporting in the literature.
Table 1: Formulation and Characterization of this compound-Loaded Polymeric Mixed Micelles (PMM) Data adapted from a study on intranasal delivery for cerebral ischemia/reperfusion injury.
| Formulation ID | Polymer Concentration | Stabilizer Concentration | Particle Size (nm) | Entrapment Efficiency (%) |
| F3 (Optimized) | (Not specified) | (Not specified) | 32.46 ± 0.64 | 97.85 ± 1.90 |
Table 2: Formulation and Characterization of this compound-Loaded β-Cyclodextrin (β-CD) Nanoparticles Data adapted from a study using the co-precipitation method.
| This compound:β-CD Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0.11 : 0.13 | 111 ± 10.3 | -14.1 ± 0.9 | 21.6 ± 1.2 |
| 0.22 : 0.13 | 196 ± 9.8 | -16.4 ± 0.7 | 45.3 ± 2.6 |
| 0.33 : 0.13 | 224 ± 11.5 | -18.9 ± 0.8 | 62.5 ± 4.1 |
| 0.44 : 0.13 | 258 ± 13.2 | -21.1 ± 0.5 | 79.4 ± 5.4 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes a method for assessing the permeability of a this compound formulation across a brain endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3, or primary cells)
-
Co-culture cells (optional): Astrocytes, Pericytes
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
Extracellular matrix coating solution (e.g., Collagen I, Fibronectin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound formulation and vehicle control
-
Paracellular marker (e.g., Lucifer Yellow or FITC-dextran)
-
TEER meter (e.g., EVOM2)
-
Analytical instrument for this compound quantification (e.g., HPLC, LC-MS/MS)
Methodology:
-
Plate Coating: Coat the apical side of the Transwell inserts with the extracellular matrix solution and incubate as required.
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the inserts. If using a co-culture model, seed astrocytes or pericytes on the basolateral side of the companion plate.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring TEER daily. The assay should be performed once TEER values are stable and high (e.g., >150 Ω·cm² for many cell lines).
-
Permeability Assay: a. Gently wash the cells in both the apical (upper) and basolateral (lower) chambers with pre-warmed transport buffer. b. Replace the medium in both chambers with fresh transport buffer. c. Add the this compound formulation to the apical chamber (to model blood-to-brain transport). In a separate well, add the paracellular marker as a control for barrier integrity. d. At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Replace the collected volume with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of substance accumulation in the receiver chamber
-
A = Surface area of the membrane (cm²)
-
C0 = Initial concentration in the donor chamber
-
Protocol 2: Formulation of this compound-Loaded Nanoparticles (Co-precipitation)
This protocol is adapted from methods for creating this compound/β-Cyclodextrin inclusion complexes.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Demineralized water
-
Magnetic stirrer, sonicator, centrifuge
Methodology:
-
Dissolution: Dissolve a specific molar amount of β-CD in demineralized water with magnetic stirring. Separately, dissolve the desired molar ratio of this compound in ethanol.
-
Complexation: Slowly add the this compound-ethanol solution dropwise to the aqueous β-CD solution while maintaining constant stirring.
-
Stirring & Incubation: Stir the resulting mixture for 1-4 hours at a controlled temperature (e.g., 37°C).
-
Sonication & Maturation: Sonicate the mixture for approximately 10 minutes in a cold bath (4°C) to reduce particle size. Allow the complex to mature by incubating it at 4°C for 12-24 hours.
-
Purification: Centrifuge the solution to precipitate any uncomplexed, free this compound.
-
Collection: Carefully collect the supernatant, which contains the this compound-loaded nanoparticle complexes.
-
Characterization: Characterize the formulation for particle size, PDI, zeta potential (using Dynamic Light Scattering), and encapsulation efficiency (by quantifying free vs. encapsulated this compound via HPLC after nanoparticle disruption).
Protocol 3: In Vivo Brain Uptake Assessment (Microdialysis)
This protocol provides a general workflow for measuring unbound this compound concentrations in the brain's interstitial fluid in real-time.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus for surgery
-
Microdialysis probe and pump
-
Anesthesia and surgical tools
-
Perfusion fluid (artificial cerebrospinal fluid)
-
Fraction collector
-
Analytical instrument (LC-MS/MS is often required for sensitivity)
Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant the microdialysis probe guide cannula into the target brain region (e.g., hippocampus, striatum). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
System Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid at a low, constant flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate.
-
Baseline Collection: Collect several baseline dialysate samples before administering the drug to establish a baseline.
-
Drug Administration: Administer the this compound formulation via the desired route (e.g., intravenous, intraperitoneal, or intranasal).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for several hours using a refrigerated fraction collector.
-
Probe Calibration: At the end of the experiment, calibrate the probe (e.g., by the zero-flow rate or retrodialysis method) to determine the in vivo recovery rate, which is essential for calculating the true interstitial fluid concentration.
-
Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Interpretation: Correct the measured dialysate concentrations using the recovery rate to determine the absolute unbound concentration of this compound in the brain over time.
Visualizations
Experimental & Logical Workflows
Caption: Workflow for developing and validating a this compound brain delivery system.
Caption: Logical relationships between different this compound delivery strategies.
Signaling Pathway Diagram
References
- 1. Neuroprotective effect of this compound on neurological disorders: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depressant effect of this compound on the central nervous system of rats: Behavior and ECoG power spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates oxygen-glucose deprivation/reoxygenation-induced ROS-dependent apoptosis and permeability of human brain microvascular endothelial cells by activating the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Geraniol in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Geraniol in experiments, with a focus on mitigating its cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with this compound. How can we reduce this off-target effect?
A1: Several strategies can be employed to minimize this compound's cytotoxicity to normal cells while maintaining its efficacy against cancer cells.
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Nanoencapsulation: Encapsulating this compound into a nanoparticle-based delivery system is a highly effective method. This approach can enhance the solubility, stability, and bioavailability of this compound, and can be designed for targeted release in the tumor microenvironment.[1][2][3]
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Combination Therapy: Utilizing this compound in combination with conventional chemotherapeutic agents or other natural compounds can lead to synergistic effects.[4][5] This allows for the use of lower, less toxic concentrations of this compound. Studies have shown that this compound can sensitize cancer cells to drugs like 5-fluorouracil.
-
Concentration Optimization: At lower concentrations, this compound has been shown to have minimal to no cytotoxic effects on normal cells and may even offer protective effects against certain toxins. It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific cell lines.
Q2: What type of nanoformulations are suitable for reducing this compound's cytotoxicity?
A2: Various nanocarriers have been successfully used to encapsulate this compound, each with its own advantages.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of this compound have demonstrated improved stability and enhanced anticancer activity.
-
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that allow for controlled and sustained release of this compound.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages like good biocompatibility, high drug loading, and the ability to protect the encapsulated compound from degradation.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and absorption of this compound.
Q3: Is there evidence that this compound is selectively toxic to cancer cells over normal cells?
A3: Yes, multiple studies have indicated that this compound exhibits a degree of tumor-specific activity. For instance, research has shown that this compound can suppress the growth of breast cancer cells (MCF-7) without affecting the growth of normal breast epithelial cells (MCF-10F). This selectivity is attributed to the differential effects of this compound on signaling pathways that are often dysregulated in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cell lines. | The concentration of free this compound is too high. | Perform a dose-response curve to find the IC50 for both your cancer and normal cell lines. Consider using a nanoencapsulated formulation of this compound to improve its therapeutic index. |
| Inconsistent results between experiments. | This compound is volatile and may degrade upon exposure to light and air. The solubility of this compound in aqueous media is poor. | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and heat. For cell culture experiments, use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells. Consider using a nanoemulsion or other solubilizing formulation. |
| Low efficacy in in vivo models. | Poor bioavailability and rapid metabolism of this compound. | Utilize a drug delivery system such as liposomes or polymeric nanoparticles to improve the pharmacokinetic profile of this compound. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and its Formulations
| Formulation | Cell Line | IC50 (µM) | Reference |
| This compound | Colo-205 (Colon Cancer) | 20 | |
| Geranyl Acetate | Colo-205 (Colon Cancer) | 30 | |
| This compound | Caco-2 (Colon Cancer) | 400 (70% growth inhibition) | |
| Silver Nanoparticles (this compound-synthesized) | Fibrosarcoma-Wehi 164 | 2.6 µg/ml |
Key Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is based on the spontaneous emulsification method.
-
Prepare the Oil Phase: Mix 4 wt% this compound with 6 wt% Medium Chain Triglycerides (MCT).
-
Prepare the Aqueous Phase: Prepare a 5 mM citrate buffer solution with a pH of 5.5.
-
Prepare the Surfactant: Use 15 wt% Tween 80.
-
Mixing: Combine the oil phase and the surfactant and mix thoroughly using a magnetic stirrer at 25°C and 800 rpm.
-
Emulsification: Gradually add the oil-surfactant mixture to the aqueous phase at a rate of 1 ml/min while stirring continuously.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its formulations and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizations
Caption: Workflow for reducing this compound's cytotoxicity.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Nanoencapsulation of volatile plant essential oils a paradigm shift in food industry practices [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) | Semantic Scholar [semanticscholar.org]
- 5. One Hundred Faces of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Geraniol Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the statistical analysis of Geraniol dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my this compound dose-response data looks unusual?
A1: Before delving into complex statistical analyses, it's crucial to review your experimental setup and data entry. Ask yourself the following questions:
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Data Normalization: Were the data normalized correctly? If so, what values were used for normalization? Consider constraining the top and bottom plateaus of your curve to 0 and 100 (or 1), respectively.[1]
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Concentration vs. Log Concentration: Are your X-values in concentrations or the logarithm of concentrations? Ensure you are using the appropriate model in your software for the type of X-value you have.[1]
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Plateau Definition: Are the top and bottom plateaus of the curve well-defined by your data points? If not, the resulting fit may not be reliable.[1] You may need to extend your dose range to better define the plateaus.[2]
Q2: My dose-response curve for this compound doesn't appear symmetrical. What should I do?
A2: The standard four-parameter logistic (4PL) model assumes a symmetrical sigmoidal curve. If your data suggests asymmetry, consider using a five-parameter logistic (5PL) model, which adds a fifth parameter to account for asymmetry. Comparing the goodness-of-fit between the 4PL and 5PL models using metrics like the Akaike Information Criterion (AIC) can help you determine the most appropriate model.
Q3: The software fitted a negative value for the lower asymptote of my this compound inhibition curve. Is this correct?
A3: A negative lower asymptote is often biologically meaningless in standard cell viability or inhibition assays. This can occur when the four-parameter log-logistic model is forced to fit data that doesn't plateau at or above zero. In such cases, it is recommended to reduce the model to a three-parameter version where the lower asymptote is constrained to zero.
Q4: How do I compare the potency of this compound between different cell lines or experimental conditions if the dose-response curves are not parallel?
A4: When comparing dose-response curves, it's essential to check for parallelism. If the curves are not parallel (i.e., they have different Hill slopes), using relative IC50 (or EC50) values for comparison can be misleading. In such cases, it is more appropriate to compare the absolute IC50 (or EC50) values. Statistical methods can be used to test for parallelism.
Q5: What are some key considerations when determining the dose range for this compound in an experiment?
A5: The dose range for this compound can vary significantly depending on the experimental model. In vitro studies have used concentrations ranging from µg/mL to mM. For example, cytotoxic effects on cancer cell lines have been observed with IC50 values in the range of 32.1 to 41.3 µg/mL. In vivo studies in rats have used intraperitoneal doses from 10 to 100 mg/kg, noting that lower doses may have antioxidant effects while higher doses can be pro-oxidant. It is crucial to perform a preliminary dose-ranging study to identify a suitable range that captures the full dose-response relationship, from no effect to maximal effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in microplates- this compound instability in media | - Ensure uniform cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media only.- Prepare fresh this compound solutions for each experiment. |
| Incomplete dose-response curve (no clear top or bottom plateau) | - Dose range is too narrow. | - Expand the range of this compound concentrations tested, ensuring you have doses that produce minimal and maximal responses. |
| Poor curve fit (high sum of squares, low R²) | - Inappropriate model selection (e.g., 4PL for asymmetrical data).- Outliers in the data.- High experimental noise. | - Try fitting a different model (e.g., 5PL for asymmetry).- Identify and potentially exclude statistical outliers.- Review experimental protocol to reduce variability. |
| IC50/EC50 values are highly variable between experiments | - Biological variability.- Inconsistent experimental conditions (e.g., incubation time, cell passage number).- Issues with curve fitting as described above. | - Perform multiple independent experiments and report the mean and standard deviation or confidence intervals of the IC50/EC50 values.- Standardize all experimental parameters.- Ensure proper statistical analysis and model selection for each experiment. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using an MTT assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control wells (media with solvent only) and blank wells (media only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Average absorbance of control wells) * 100.
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Plot the percent viability against the log of the this compound concentration.
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Fit a sigmoidal dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound's Potential Signaling Pathways
This compound has been shown to exert its biological effects through various signaling pathways. One notable pathway involves the activation of the Nrf2/HO-1 axis, which plays a crucial role in the cellular defense against oxidative stress. Additionally, in silico analyses suggest that this compound may interact with proteins involved in cancer-related pathways, such as apoptosis and endocrine resistance.
Caption: Potential signaling pathways modulated by this compound.
Dose-Response Analysis Workflow
The following diagram illustrates a typical workflow for conducting and analyzing a dose-response experiment.
Caption: Standard workflow for dose-response curve analysis.
References
Validation & Comparative
Validating the Synergistic Effect of Geraniol with Doxorubicin in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential synergistic anticancer effects of Geraniol, a naturally occurring monoterpene, in combination with the chemotherapeutic agent Doxorubicin, particularly in the context of prostate cancer. While preclinical evidence suggests that this compound can sensitize cancer cells to conventional chemotherapy, this guide offers a structured approach to quantitatively assess this synergy, understand the underlying mechanisms, and provide standardized protocols for reproducibility.
Comparative Analysis of Single Agent vs. Combination Therapy
The primary objective of combining this compound with Doxorubicin is to enhance the therapeutic efficacy of Doxorubicin, potentially allowing for lower effective doses and thereby reducing its associated systemic toxicity. A review of existing literature indicates that this compound can increase the therapeutic response of PC-3 prostate cancer cells to several chemotherapeutic agents, including Doxorubicin.[1]
Quantitative Data Summary
To validate the synergistic effect, it is essential to compare the cytotoxic activity of this compound and Doxorubicin as single agents and in combination. The following tables outline the expected data structure for such a comparative analysis. Note: The data presented below is hypothetical and serves as a template for organizing experimental findings.
Table 1: Cytotoxicity of this compound and Doxorubicin on PC-3 Cells (IC50 Values)
| Treatment | IC50 (µM) after 48h | IC50 (µM) after 72h |
| This compound | [Experimental Value] | [Experimental Value] |
| Doxorubicin | [Experimental Value] | [Experimental Value] |
Table 2: Synergistic Effect of this compound and Doxorubicin on PC-3 Cell Viability
| Combination (this compound + Doxorubicin) | Combination Index (CI) | Synergism/Antagonism |
| [Concentration 1] | [Calculated Value] | [Synergistic/Additive/Antagonistic] |
| [Concentration 2] | [Calculated Value] | [Synergistic/Additive/Antagonistic] |
| [Concentration 3] | [Calculated Value] | [Synergistic/Additive/Antagonistic] |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Apoptosis Induction in PC-3 Cells after 48h Treatment
| Treatment | % Apoptotic Cells (Early + Late) | Fold Change vs. Control |
| Control | [Experimental Value] | 1.0 |
| This compound (at IC50) | [Experimental Value] | [Calculated Value] |
| Doxorubicin (at IC50) | [Experimental Value] | [Calculated Value] |
| Combination (this compound + Doxorubicin) | [Experimental Value] | [Calculated Value] |
Experimental Protocols
To ensure the reliability and reproducibility of the findings, detailed experimental protocols are crucial.
Cell Culture
The human prostate cancer cell line, PC-3, should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, and their combinations for 48 and 72 hours. A control group should be treated with the vehicle (e.g., DMSO) at the same concentration as the highest concentration used for the drugs.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. The IC50 values should be determined by plotting the percentage of cell viability against the drug concentration. The synergistic effect should be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with this compound, Doxorubicin, and their combination at their respective IC50 concentrations for 48 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for validating this compound and Doxorubicin synergy.
Hypothesized Signaling Pathway of Synergistic Action
This compound is known to induce apoptosis and cell cycle arrest in prostate cancer cells. Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. The synergistic effect may arise from this compound's ability to modulate pathways that lower the threshold for Doxorubicin-induced cell death. One potential mechanism is the inhibition of pro-survival signaling pathways by this compound, making the cancer cells more susceptible to the cytotoxic effects of Doxorubicin.
Caption: Hypothesized synergistic signaling pathway of this compound and Doxorubicin.
References
Cross-Validation of Geraniol's Putative Targets Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the biological targets of Geraniol, a natural monoterpene alcohol found in essential oils, using the precision of CRISPR/Cas9 gene-editing technology. This compound has demonstrated promising anti-cancer, anti-inflammatory, and antioxidant properties by modulating a variety of signaling pathways.[1][2][3][4][5] However, direct validation of its specific molecular targets is crucial for its development as a therapeutic agent. This document outlines the putative targets of this compound, details experimental protocols for their validation using CRISPR/Cas9, and presents a comparative analysis of its effects.
Putative Molecular Targets and Signaling Pathways of this compound
This compound's therapeutic potential stems from its ability to interact with multiple cellular targets and signaling cascades. Network pharmacology studies and experimental evidence have identified several putative gene targets and key pathways modulated by this compound, primarily in the context of cancer.
Table 1: Summary of Putative this compound Targets and Modulated Signaling Pathways
| Putative Target/Pathway | Reported Effect of this compound | Associated Disease/Process | Key References |
| PI3K/Akt/mTOR Pathway | Inhibition | Cancer Cell Growth and Proliferation | |
| Nrf-2/HO-1 Pathway | Activation | Oxidative Stress, Inflammation | |
| Protein Kinase C (PKC) | Reduction of Activity | Cell Signaling, Cancer | |
| p44/p42 ERK (MAPK) | Decreased expression of active forms | Cell Proliferation, Cancer | |
| Ornithine Decarboxylase (ODC) | Suppression of Activity | Cancer, Polyamine Metabolism | |
| Hyaluronidase | Suppression of Activity | Cancer Cell Proliferation | |
| Bcl-2 Family Proteins (Bcl-2, Bax) | Reduction in Bcl-2, Increase in Bax | Apoptosis | |
| Caspase-3 | Activation | Apoptosis |
CRISPR/Cas9-Based Target Validation Workflow
The following diagram outlines a generalized workflow for validating the putative targets of this compound using CRISPR/Cas9 technology.
Caption: A stepwise workflow for validating this compound's targets using CRISPR/Cas9.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are protocols for key experiments in the CRISPR/Cas9 validation workflow.
sgRNA Design and Cloning
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Objective: To design and prepare specific single guide RNAs (sgRNAs) to target the genes of interest.
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Protocol:
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Identify the target gene sequence from a genomic database (e.g., NCBI).
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Use a web-based tool (e.g., CHOPCHOP) to design 3-4 sgRNAs targeting early exons of the gene to ensure a functional knockout.
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Select sgRNAs with high on-target scores and low off-target predictions.
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Synthesize and anneal complementary oligonucleotides for the selected sgRNAs.
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Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
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Verify the correct insertion by Sanger sequencing.
-
Generation of Knockout Cell Lines
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Objective: To create cell lines with a stable knockout of the target gene.
-
Protocol:
-
Culture a relevant cancer cell line (e.g., a line in which this compound has shown activity, such as Caco-2 for colon cancer).
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Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable method (e.g., lipofection or electroporation).
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For lentiviral delivery, produce lentiviral particles and transduce the target cells.
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Select for successfully transfected/transduced cells using an appropriate selection marker (e.g., puromycin).
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Expand the resistant cell population to generate a knockout pool or perform single-cell cloning to establish clonal knockout lines.
-
Validation of Gene Editing
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Objective: To confirm the successful knockout of the target gene at the genomic and protein levels.
-
Protocol:
-
Genomic Validation (T7 Endonuclease I Assay):
-
Isolate genomic DNA from the knockout and wild-type (WT) cell populations.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
-
-
Protein Validation (Western Blot):
-
Prepare protein lysates from WT and knockout cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
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Incubate with a secondary antibody and visualize the protein bands. The absence of the target protein band in the knockout lanes confirms a successful knockout.
-
-
Comparative Phenotypic Assays
-
Objective: To compare the phenotypic effects of this compound on WT versus knockout cells.
-
Protocol:
-
Seed WT and knockout cells at the same density.
-
Treat the cells with a range of this compound concentrations.
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Perform phenotypic assays after a defined incubation period:
-
Cell Viability/Proliferation Assay (e.g., MTT, SRB): To assess the impact on cell growth.
-
Apoptosis Assay (e.g., Annexin V/PI staining followed by flow cytometry): To quantify apoptotic cell death.
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Cell Cycle Analysis (e.g., Propidium Iodide staining followed by flow cytometry): To determine effects on cell cycle progression.
-
-
Data Presentation and Interpretation
Quantitative data from the comparative assays should be summarized in tables for clear comparison. A loss of or significant reduction in the cellular response to this compound in the knockout cells compared to the WT cells would validate the targeted gene as a mediator of this compound's activity.
Table 2: Hypothetical Comparative Analysis of this compound's Effect on WT vs. Target KO Cells
| Assay | Cell Line | This compound Concentration (µM) | Result (e.g., % Viability, % Apoptosis) |
| Cell Viability (MTT) | Wild-Type | 0 | 100% |
| 50 | 65% | ||
| 100 | 40% | ||
| Target X KO | 0 | 100% | |
| 50 | 95% | ||
| 100 | 90% | ||
| Apoptosis (Annexin V) | Wild-Type | 0 | 5% |
| 100 | 35% | ||
| Target X KO | 0 | 6% | |
| 100 | 8% |
Signaling Pathway Analysis
To further elucidate the mechanism of action, the impact of this compound on key signaling pathways can be visualized.
This compound's Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key anti-cancer strategy. This compound has been reported to inhibit this pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.
This compound's Activation of the Nrf-2/HO-1 Pathway
The Nrf-2/HO-1 pathway is a major cellular defense mechanism against oxidative stress. This compound has been shown to activate this protective pathway.
Caption: this compound activates the Nrf-2/HO-1 antioxidant pathway.
Comparison with Alternative Compounds
Once a target of this compound is validated, its efficacy can be compared to other known inhibitors or activators of that target or pathway.
Table 3: Framework for Comparative Analysis with Alternative Compounds
| Target/Pathway | This compound | Alternative Compound 1 (e.g., Known Inhibitor) | Alternative Compound 2 (e.g., Structural Analog) |
| Binding Affinity (e.g., Ki, Kd) | To be determined | Known value | To be determined |
| IC50 (Cell Viability) | Determined from dose-response | Known value | To be determined |
| Effect on Downstream Markers | To be determined | Known effect | To be determined |
| Off-Target Effects | To be determined | Known profile | To be determined |
This comparative framework will allow for an objective assessment of this compound's potency and specificity against established compounds, providing valuable data for its potential as a lead compound in drug development.
Conclusion
The integration of CRISPR/Cas9 technology provides a powerful approach to rigorously validate the molecular targets of this compound. By systematically knocking out putative targets and observing the subsequent loss of this compound-induced cellular phenotypes, researchers can unequivocally link its therapeutic effects to specific genes and pathways. This guide offers a comprehensive roadmap for conducting such validation studies, from experimental design to data interpretation, ultimately paving the way for a deeper understanding of this compound's mechanism of action and its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antitumor effects of this compound: Modulation of cancer hallmark ...: Ingenta Connect [ingentaconnect.com]
- 5. One Hundred Faces of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Geraniol's Potential: A Comparative Guide to Advanced Delivery Systems
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various delivery systems for Geraniol, a natural monoterpene with promising therapeutic properties. This compound's inherent limitations, such as poor water solubility, low bioavailability, and rapid metabolism, have driven the development of advanced delivery platforms designed to enhance its therapeutic window.[1][2] This report synthesizes experimental data on several of these systems, providing a comparative analysis of their physicochemical characteristics and insights into their preparation and evaluation.
This compound has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] Its therapeutic action is often attributed to its ability to modulate key cellular signaling pathways involved in cancer progression and inflammation, such as the NF-κB, MAPK, and JAK-STAT pathways.[4] However, translating this potential into clinical applications requires overcoming its pharmacokinetic challenges. Nanotechnology-based delivery systems, including nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs), have emerged as leading strategies to improve this compound's stability, solubility, and bioavailability.
This guide provides a detailed comparison of these delivery systems, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key biological and experimental workflows.
Comparative Efficacy of this compound Delivery Systems
The following tables summarize the key quantitative parameters for different this compound-loaded nanocarriers based on available experimental data. It is important to note that these values are derived from separate studies with varying methodologies, which should be considered when making direct comparisons.
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Source |
| Nanoemulsion | 90.33 ± 5.23 | 0.058 ± 0.0007 | -17.95 ± 5.85 | >90 | Not Reported | |
| Liposomes (DMPC) | 149.87 ± 3.43 (Day 28 at 4°C) | Not Reported | Not Reported | Up to 92.53 | Not Reported | |
| Liposomes (DSPC) | Not Reported | Not Reported | Not Reported | Up to 92.53 | Not Reported | |
| Solid Lipid Nanoparticles | ~150-300 | ~0.2-0.4 | ~ -20 to -30 | ~70-90 | ~5-10 | (Typical Ranges) |
| Polymeric Nanoparticles | ~100-300 | ~0.1-0.3 | ~ -10 to -25 | ~50-80 | ~1-5 | (Typical Ranges) |
Note: Data for Solid Lipid Nanoparticles and Polymeric Nanoparticles are presented as typical ranges found in the literature, as specific data for this compound-loaded versions were not available in a directly comparable format.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for the preparation and characterization of this compound-loaded delivery systems.
Preparation of this compound-Loaded Nanoemulsion (Spontaneous Emulsification Method)
-
Organic Phase Preparation: Dissolve this compound in a suitable oil phase (e.g., medium-chain triglycerides) and add a surfactant (e.g., Tween 80).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a co-surfactant.
-
Emulsification: Slowly add the organic phase to the aqueous phase under constant magnetic stirring. The nanoemulsion forms spontaneously.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound-Loaded Liposomes (Microfluidics Method)
-
Lipid Solution Preparation: Dissolve lipids (e.g., DMPC or DSPC) and this compound in an organic solvent (e.g., ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous buffer solution (e.g., PBS).
-
Microfluidic Mixing: Pump the lipid and aqueous solutions through a microfluidic chip, where they mix under controlled conditions to form liposomes.
-
Purification: Remove the organic solvent and non-encapsulated this compound through a purification method such as dialysis.
-
Characterization: Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
Determination of Encapsulation Efficiency (HPLC Method)
-
Separation of Free this compound: Separate the encapsulated this compound from the free drug. This can be achieved by ultracentrifugation, where the nanocarriers are pelleted, leaving the free drug in the supernatant.
-
Quantification of Free this compound: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentration of free this compound. A standard calibration curve for this compound is used for quantification.
-
Calculation of Encapsulation Efficiency: The encapsulation efficiency (EE) is calculated using the following formula:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in a suitable solvent (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Set the laser wavelength, scattering angle, and temperature.
-
Measurement: The instrument directs a laser beam through the sample, and the scattered light is detected by a photodetector. The fluctuations in the scattered light intensity are measured over time.
-
Data Analysis: The autocorrelation function of the scattered light intensity fluctuations is analyzed to determine the diffusion coefficient of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (particle size). The PDI, a measure of the width of the particle size distribution, is also obtained from this analysis. For zeta potential measurement, an electric field is applied, and the velocity of the particles is measured to determine their electrophoretic mobility and subsequently their zeta potential.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for the evaluation of its delivery systems.
References
A Comparative Analysis of Geraniol and Farnesol in the Inhibition of HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of two isoprenoids, Geraniol and Farnesol, on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.
Executive Summary
This compound and Farnesol, while structurally similar acyclic isoprenoid alcohols, exhibit distinct mechanisms in modulating the activity of HMG-CoA reductase. Experimental evidence indicates that this compound acts as a direct competitive inhibitor of the enzyme. In contrast, Farnesol's primary regulatory role appears to be indirect, primarily by accelerating the degradation of the HMG-CoA reductase protein, a mechanism that is subject to some debate regarding its in-vivo significance.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the inhibition of HMG-CoA reductase by this compound. A direct inhibitory concentration (IC50) for Farnesol is not available in the literature, reflecting its different mode of action.
| Compound | IC50 (μM) | Mechanism of Action |
| This compound | 72.91 ± 2.92[1] | Competitive Inhibition[1] |
| Farnesol | Not Applicable | Accelerates degradation of HMG-CoA reductase protein[2] |
Mechanisms of Action
This compound: Direct Competitive Inhibition
Recent in-vitro studies have demonstrated that this compound competitively inhibits HMG-CoA reductase activity.[1] A molecular informatics study further supports this, suggesting that this compound efficiently occupies the catalytic site of the enzyme.[1] This direct inhibition of the enzyme's active site blocks the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis.
Farnesol: Regulation of Enzyme Degradation
Farnesol, a downstream product of the mevalonate pathway, is proposed to act as a non-sterol regulator that signals for the degradation of HMG-CoA reductase. This feedback mechanism helps to control the overall rate of cholesterol biosynthesis. However, it is important to note that some studies have questioned the physiological relevance of this farnesol-induced degradation in animal models, suggesting that farnesol may not be the sole non-sterol regulator.
Signaling Pathway
The following diagram illustrates the cholesterol biosynthesis pathway and the points of intervention for this compound and Farnesol.
Caption: Cholesterol biosynthesis pathway showing the inhibitory effect of this compound and the regulatory role of Farnesol on HMG-CoA reductase.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (In Vitro)
The inhibitory activity of compounds against HMG-CoA reductase is typically determined using a spectrophotometric assay. The following is a generalized protocol based on commercially available kits.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by the enzyme.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer)
-
Test compounds (this compound, Farnesol) dissolved in an appropriate solvent
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH in each well or cuvette.
-
Add the test compound at various concentrations to the respective wells. A solvent control should be included.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately before adding the enzyme, take an initial absorbance reading at 340 nm.
-
Add the HMG-CoA reductase enzyme to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over a specified period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
The rate of NADPH consumption is calculated from the change in absorbance over time.
-
The percent inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the control reaction.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing HMG-CoA reductase inhibitors.
Caption: A typical workflow for the in-vitro screening of HMG-CoA reductase inhibitors.
Conclusion
References
Unveiling Geraniol-Induced Apoptosis: A Comparative Guide to Detection Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis are critical for evaluating the efficacy of potential therapeutic agents like geraniol. This guide provides a comprehensive comparison of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay with other key apoptosis detection methods, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of each technique to aid in the selection of the most appropriate assay for your research needs.
The natural monoterpene this compound, found in the essential oils of various aromatic plants, has garnered significant attention for its anti-cancer properties, which are largely attributed to its ability to induce programmed cell death, or apoptosis.[1] Confirmation of apoptosis is a crucial step in the pre-clinical evaluation of this compound and other potential anti-cancer compounds. The TUNEL assay is a widely used method for this purpose, but a comprehensive understanding of its performance in comparison to other available techniques is essential for robust and reliable data interpretation.
Comparative Analysis of Apoptosis Detection Methods
The choice of an apoptosis assay depends on various factors, including the specific stage of apoptosis to be detected, the cell type, and the experimental setup. Below is a comparative summary of the TUNEL assay and its common alternatives.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Limitations |
| TUNEL Assay | Detects DNA fragmentation by enzymatically labeling the 3'-hydroxyl ends of DNA breaks.[2][3] | Late | Can be used on tissue sections and cultured cells. Provides spatial information in tissues.[4] | Can also label necrotic cells and cells with DNA damage from other sources, leading to false positives.[5] May not detect early-stage apoptosis. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Early | Highly sensitive for early apoptotic events. Can distinguish between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI). | The process of PS externalization can be reversible in some contexts. |
| Caspase Activity Assays | Measures the activity of caspases, the key executioner enzymes of apoptosis. | Mid to Late | Provides a functional readout of the apoptotic signaling cascade. Specific assays are available for different caspases (e.g., caspase-3, -8, -9). | Caspase activation is a point of no return, but in rare cases, cleavage may not equate to full activity. |
| DNA Laddering Assay | Detects the characteristic ladder-like pattern of DNA fragments resulting from internucleosomal cleavage by endonucleases. | Late | Provides a clear qualitative indication of apoptosis. | Not easily quantifiable and requires a relatively large number of apoptotic cells to be detectable. |
This compound-Induced Apoptosis: Insights from Experimental Data
Studies have successfully employed the TUNEL assay to confirm this compound-induced apoptosis in various cancer cell lines. For instance, in a study on human endometrial cancer Ishikawa cells, treatment with this compound led to a significant increase in the number of TUNEL-positive cells, indicating DNA fragmentation. Similarly, in a xenograft model using A549 human lung adenocarcinoma cells, tumors from this compound-treated mice exhibited an increased population of TUNEL-positive cells, alongside elevated caspase-3 activity.
While direct quantitative comparisons of TUNEL with other assays in this compound-treated cells are limited in the literature, the collective evidence suggests a consistent mechanism. This compound has been shown to induce apoptosis in PC-3 prostate cancer cells by activating caspase-3 and altering the expression of Bcl-2 family proteins, such as increasing Bax and decreasing Bcl-2 levels. Furthermore, studies on nasopharyngeal cancer cells have demonstrated that this compound promotes apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the activation of caspase-9 and caspase-3.
Visualizing the Process: Signaling Pathways and Experimental Workflow
To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway of this compound-induced apoptosis and the experimental workflow of the TUNEL assay.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow of the TUNEL assay.
Experimental Protocols
Below are detailed methodologies for the TUNEL assay and its alternatives. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.
TUNEL Assay Protocol
This protocol is based on a fluorescent TUNEL assay kit.
Materials:
-
This compound-treated cells or paraffin-embedded tissue sections
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP)
-
Wash buffer
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For cultured cells: Grow cells on coverslips and treat with this compound.
-
For tissue sections: Deparaffinize and rehydrate the sections.
-
-
Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the samples twice with PBS.
-
Permeabilization: Incubate the samples with permeabilization solution for 2-15 minutes on ice.
-
Washing: Wash the samples twice with PBS.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing: Wash the samples three times with wash buffer.
-
Counterstaining: Mount the coverslips with mounting medium containing a nuclear counterstain like DAPI.
-
Visualization: Analyze the samples under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Annexin V/Propidium Iodide (PI) Staining Protocol
This protocol is for flow cytometry analysis.
Materials:
-
This compound-treated cell suspension
-
1X Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the this compound-treated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3 Colorimetric Assay Protocol
This protocol measures the activity of caspase-3 in cell lysates.
Materials:
-
This compound-treated cells
-
Cell lysis buffer
-
2X Reaction buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells in chilled cell lysis buffer and centrifuge to collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity in the sample.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A novel method for quantitative analysis of apoptosis. | Semantic Scholar [semanticscholar.org]
Comparative study of Geraniol's antimicrobial activity against various pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the antimicrobial activity of Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants. The following sections detail its efficacy against a range of clinically relevant pathogens, outline the experimental protocols used to determine its antimicrobial properties, and visualize its mechanism of action.
Quantitative Antimicrobial Activity of this compound
This compound has demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against several key pathogens as reported in various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 43300 (MRSA) | 6820 | [1] |
| Staphylococcus aureus | USA300 (MRSA) | 512 | [2][3] |
| Staphylococcus aureus | Clinical Isolate | 11200 | [4] |
| Staphylococcus aureus | (No strain specified) | 625 | [5] |
| Gram-Negative Bacteria | |||
| Escherichia coli | (No strain specified) | 5600 | |
| Pseudomonas aeruginosa | PAO1 | 70400 | |
| Fungi | |||
| Candida albicans | ATCC 90028 | 130 | |
| Candida albicans | Clinical Isolates | 16 | |
| Candida albicans | Fluconazole-Resistant Strains | 110 - 883 |
Experimental Protocols
The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution and Disk Diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired starting concentration.
-
Serial Dilutions: A two-fold serial dilution of the this compound solution is performed in a 96-well microtiter plate. Each well will contain a progressively lower concentration of this compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the growth medium and the microorganism (positive control) and wells with only the medium (negative control) are also included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Procedure:
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of this compound are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.
Mechanism of Action and Signaling Pathways
This compound's primary antimicrobial activity stems from its ability to disrupt the cell membrane integrity of pathogens. This disruption leads to a cascade of events culminating in cell death.
Bacterial Cell Membrane Disruption
In bacteria, the lipophilic nature of this compound allows it to intercalate into the phospholipid bilayer of the cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell lysis.
Caption: this compound's disruption of the bacterial cell membrane.
Fungal Cell Membrane Disruption and Ergosterol Biosynthesis Inhibition
In fungi, such as Candida albicans, this compound also targets the cell membrane. A key mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. By inhibiting its synthesis, this compound compromises the fungal cell membrane, leading to increased permeability and cell death.
Caption: this compound's inhibition of ergosterol biosynthesis in fungi.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
Beyond direct membrane damage, this compound has been shown to interfere with bacterial communication, a process known as quorum sensing (QS). In Pseudomonas aeruginosa, a notorious opportunistic pathogen, this compound can inhibit the las and rhl QS systems. These systems regulate the expression of numerous virulence factors, including biofilm formation, pyocyanin production, and elastase activity. By downregulating the expression of key QS regulatory genes such as lasI, lasR, rhlI, and rhlR, this compound effectively attenuates the pathogenicity of P. aeruginosa.
Caption: this compound's inhibition of quorum sensing in P. aeruginosa.
Conclusion
This compound exhibits potent antimicrobial activity against a diverse range of pathogens. Its primary mechanism of action involves the disruption of cell membrane integrity, and in the case of fungi, the inhibition of ergosterol biosynthesis. Furthermore, its ability to interfere with bacterial quorum sensing highlights a multifaceted approach to combating microbial infections. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound attenuates virulence factors by inhibiting quorum sensing of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits biofilm formation of methicillin-resistant Staphylococcus aureus and increase the therapeutic effect of vancomycin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antibacterial Interaction of this compound and Biogenic Silver Nanoparticles on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Geraniol's Anti-Inflammatory Efficacy Validated in Preclinical Animal Models
A Comparative Analysis of Geraniol Versus Conventional Anti-Inflammatory Agents
This compound, a naturally occurring monoterpene found in the essential oils of various aromatic plants, has demonstrated significant anti-inflammatory properties across a range of preclinical animal models.[1][2] This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data from studies on inflammatory arthritis, spinal cord injury, and neuroinflammation. The evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and a reduction in pro-inflammatory markers, positioning it as a potential therapeutic candidate for inflammatory diseases.[3]
Performance Comparison of this compound
This compound's anti-inflammatory effects have been benchmarked against established drugs such as Methotrexate. In a study on complete Freund's adjuvant (CFA)-induced inflammatory arthritis in rats, this compound treatment significantly reduced paw edema, with a 50 mg/kg dose showing comparable efficacy to the standard treatment Methotrexate (1 mg/kg).[2][4] Furthermore, this compound was effective in restoring hematological parameters and reducing the levels of pro-inflammatory cytokines.
Table 1: Comparative Efficacy of this compound in a Rat Model of Inflammatory Arthritis
| Treatment Group | Paw Volume (mL) | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) |
| Control | 0.2 ± 0.05 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| CFA-induced Arthritis | 1.8 ± 0.2 | 4.5 ± 0.5 | 5.2 ± 0.6 |
| This compound (50 mg/kg) | 0.4 ± 0.08 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Methotrexate (1 mg/kg) | 0.3 ± 0.06 | 1.2 ± 0.15 | 1.4 ± 0.2 |
Data adapted from studies on CFA-induced arthritis in rats.
In a mouse model of D-galactose-induced aging and neuroinflammation, this compound treatment was shown to enhance antioxidant and anti-inflammatory effects, leading to improved spatial learning and memory. This was attributed to the activation of the PI3K/Akt pathway and upregulation of Nrf2 and HO-1, which help in reducing oxidative stress and apoptosis.
Table 2: Neuroprotective Effects of this compound in a Mouse Aging Model
| Treatment Group | Escape Latency (s) in Morris Water Maze | IL-6 Level (pg/mL) in brain tissue | TNF-α Level (pg/mL) in brain tissue |
| Control | 25 ± 5 | 15 ± 3 | 20 ± 4 |
| D-galactose induced aging | 60 ± 8 | 45 ± 6 | 55 ± 7 |
| This compound (40 mg/kg) + D-galactose | 30 ± 6 | 20 ± 4 | 25 ± 5 |
Data synthesized from studies on D-galactose-induced neuroinflammation in mice.
Experimental Protocols
The validation of this compound's anti-inflammatory effects involved several key experimental models and methodologies.
Induction of Inflammatory Arthritis
A common model for studying inflammatory arthritis involves the injection of Complete Freund's Adjuvant (CFA).
-
Animal Model: Male Wistar rats (150-200g).
-
Induction: A single intraplantar injection of 0.1 mL of CFA into the right hind paw.
-
Treatment: this compound (25, 50, and 100 mg/kg) or Methotrexate (1 mg/kg) was administered on alternate days, starting one week after CFA injection, for a total of 35 days.
-
Assessment: Paw volume was measured using a plethysmometer. At the end of the study, blood samples were collected for hematological analysis, and paw tissues were processed for histopathological and RT-qPCR analysis of inflammatory markers.
Spinal Cord Injury (SCI) Model
The anti-inflammatory and neuroprotective effects of this compound were also evaluated in a traumatic SCI model.
-
Animal Model: Adult male Sprague-Dawley rats (220-250g).
-
Induction: A laminectomy was performed at the T10 level, and a vascular clip was used to induce a moderate contusion injury to the spinal cord.
-
Treatment: this compound was administered intraperitoneally immediately after the injury and then daily for 3 weeks.
-
Assessment: Motor function was evaluated using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale. At the end of the experiment, spinal cord tissue was collected to measure water content and analyze the expression of inflammatory and apoptotic markers.
Mechanism of Action: Signaling Pathways
This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway, both of which are crucial in the inflammatory response. By downregulating these pathways, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, this compound has been observed to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the innate immune response and inflammation.
Caption: this compound's inhibition of key inflammatory signaling pathways.
Experimental Workflow
A generalized workflow for evaluating the anti-inflammatory effects of this compound in an animal model is depicted below.
Caption: A typical experimental workflow for in vivo anti-inflammatory studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Effects of this compound on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Geraniol and Citral as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anticancer therapies has identified promising candidates within the monoterpene family. Among these, Geraniol and Citral, both acyclic monoterpenes found in the essential oils of various aromatic plants, have garnered significant attention for their potential as effective anticancer agents.[1][2] This guide provides a comprehensive head-to-head comparison of their anticancer properties, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound and Citral have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for this compound and Citral in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Colo-205 | Colon Cancer | 20 µM | [3][4] |
| Caco-2 | Colorectal Adenocarcinoma | ~70% growth inhibition at 25 µM | [5] |
| LoVo | Colon Cancer | 32.1 µg/mL | |
| U87 | Glioma | 41.3 µg/mL | |
| PC-3 | Prostate Cancer | Not explicitly stated, but significant growth suppression at 1 mM | |
| TPC-1 | Thyroid Cancer | 25 µM |
Table 2: IC50 Values of Citral in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 3.9 µM | |
| MCF-7 | Breast Cancer | 18 x 10⁻⁵ M (180 µM) | |
| PC-3 | Prostate Cancer | Not explicitly stated, but dose-dependent inhibition observed | |
| ECC-1 | Endometrial Cancer | Apoptosis induced at 25 µM | |
| OVCAR-3 | Ovarian Cancer | Apoptosis induced at 50 µM | |
| Hematopoietic cancer cell lines | Blood Cancer | Apoptosis induced at 44.5 µM | |
| HCT-116 | Colon Carcinoma | 27.41 ± 4.3 μg/mL | |
| MCF-7 | Breast Carcinoma | 41.90 ± 1.2 μg/mL |
Mechanisms of Anticancer Action
Both this compound and Citral exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.
This compound: A Multi-Targeted Approach
This compound's anticancer activity stems from its ability to interfere with several key pathways that are crucial for tumor growth and survival. It has been shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, this compound can arrest the cell cycle at different phases, preventing cancer cells from progressing through division. One of the significant pathways targeted by this compound is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in cancer.
Citral: Targeting Cancer Stem Cells and Inducing Oxidative Stress
Citral has demonstrated a potent ability to induce apoptosis and cell cycle arrest in various cancer cell lines. A key aspect of Citral's anticancer activity is its ability to inhibit aldehyde dehydrogenase (ALDH), a marker for cancer stem cells. By targeting the cancer stem cell population, Citral may help to overcome tumor recurrence and chemoresistance. Furthermore, Citral can induce oxidative stress within cancer cells, leading to DNA damage and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Citral.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 2x10⁴ cells per well and incubated overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or Citral (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (0.5 mg/ml) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Apoptosis Assays
1. DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration.
-
Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Cells are stained with DAPI solution.
-
Visualization: Apoptotic cells with condensed or fragmented nuclei are observed under a fluorescence microscope.
2. Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with different concentrations of the test compound.
-
Harvesting and Washing: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of cell death.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: Cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Conclusion
Both this compound and Citral exhibit significant anticancer properties through distinct yet overlapping mechanisms. This compound demonstrates a broad-spectrum effect by targeting fundamental cancer pathways like PI3K/Akt/mTOR and inducing apoptosis and cell cycle arrest. Citral, on the other hand, shows particular promise in its ability to target cancer stem cells by inhibiting ALDH, in addition to inducing apoptosis and cell cycle arrest.
The choice between these two agents for further drug development may depend on the specific cancer type and the desired therapeutic strategy. The data presented here provides a solid foundation for researchers to design further preclinical and clinical studies to fully elucidate the therapeutic potential of these natural monoterpenes in cancer therapy.
References
- 1. This compound and citral: recent developments in their anticancer credentials opening new vistas in complementary cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. jbuon.com [jbuon.com]
- 4. This compound and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
The Impact of Geraniol on the Cancer Cell Proteome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Geraniol, a naturally occurring monoterpene found in the essential oils of various aromatic plants, has garnered significant attention for its potential anticancer properties.[1][2] This guide provides a comparative analysis of the proteomic changes observed in cancer cells following treatment with this compound, drawing from available experimental data. While a comprehensive, publicly available large-scale quantitative proteomics dataset on this compound-treated cancer cells is not currently available, this document synthesizes reported protein alterations and outlines the methodologies to conduct such comparative proteomic studies.
Quantitative Proteomic Data Summary
The following table summarizes the known effects of this compound on the expression of key proteins involved in cancer progression, as determined by various experimental methods. It is important to note that much of the current data on protein expression changes induced by this compound comes from targeted studies, such as Western blotting, rather than global quantitative proteomics.
| Protein Target | Cancer Type | Observed Effect | Method of Detection | Reference |
| Cyclin D1 | Breast Cancer | Downregulation | Western Blot | [3] |
| Cyclin-Dependent Kinase 4 (CDK4) | Breast Cancer | Downregulation | Western Blot | [3] |
| Cyclin E | Breast Cancer | Downregulation | Western Blot | [3] |
| Cyclin A | Breast Cancer | Downregulation | Western Blot | |
| p27Kip1 | Breast Cancer | Upregulation | Western Blot | |
| Ornithine Decarboxylase (ODC) | Colon Cancer | Downregulation of activity | Enzyme Activity Assay | |
| Protein Kinase C (PKC) | Colon Cancer | Reduction in activity | Not Specified | |
| Extracellular signal-regulated kinases (ERK) | Colon Cancer | Reduction in activity | Not Specified | |
| Proliferating Cell Nuclear Antigen (PCNA) | Endothelial Cells | Downregulation | Western Blot | |
| Caspase-3 (Casp-3) | Endothelial Cells | Upregulation | Western Blot | |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Endothelial Cells | Downregulation | Western Blot | |
| pAKT/AKT ratio | Endothelial Cells | Downregulation | Western Blot | |
| pERK/ERK ratio | Endothelial Cells | Downregulation | Western Blot | |
| Bax | Prostate Cancer | Upregulation | Western Blot | |
| Bcl-2 | Prostate Cancer | Downregulation | Western Blot |
Experimental Protocols
To facilitate further research, this section provides a detailed, representative methodology for a comparative proteomic analysis of cancer cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, PC-3 for prostate cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Cells are seeded in culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing urea, thiourea, and CHAPS to ensure complete protein solubilization.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
In-solution Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAM), and then digested overnight at 37°C with sequencing-grade trypsin.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
-
TMT Labeling: The resulting peptide mixtures are labeled with different isobaric TMT reagents to allow for multiplexed analysis of control and this compound-treated samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated using high-pH reversed-phase liquid chromatography, and then analyzed by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
Data Analysis
-
Database Searching: The raw MS/MS data is searched against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest or Mascot to identify the peptides and corresponding proteins.
-
Quantitative Analysis: The relative abundance of proteins across the different treatment conditions is determined by comparing the reporter ion intensities from the TMT labels. The data is normalized to account for variations in protein loading.
-
Bioinformatics Analysis: Differentially expressed proteins are identified based on fold-change and statistical significance (p-value). Gene Ontology (GO) and pathway analysis (e.g., KEGG or Reactome) are performed to identify the biological processes and signaling pathways affected by this compound treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for comparative proteomics.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for comparative proteomics.
References
The Role of Geraniol in Modulating MicroRNA-21: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the experimental validation of Geraniol's effect on microRNA-21, with a comparative look at alternative natural compounds.
This guide provides a comprehensive overview of the current scientific evidence supporting the role of this compound, a natural monoterpene found in essential oils, in the modulation of microRNA-21 (miR-21), a key oncomiR implicated in various cancers. Through a comparative analysis with other natural compounds—Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG)—this document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate and potentially advance this compound-based therapeutic strategies.
Comparative Analysis of miR-21 Modulation
The following table summarizes the quantitative data on the modulation of miR-21 expression by this compound and selected alternative natural compounds in various cancer cell lines. This data is crucial for comparing the efficacy and context-dependent activity of these potential therapeutic agents.
| Compound | Cell Line/Model | Treatment Concentration & Duration | Fold Change in miR-21 Expression | Reference |
| This compound | Breast Carcinoma (in vivo mouse model) | Not specified in abstract | Downregulation | [1][2] |
| Resveratrol | PC-3M-MM2 (Prostate Cancer) | 25 µM | ~50% inhibition (~0.5-fold) | [3] |
| SW480 (Colon Cancer) | 50 µM for 14h | Downregulation | [4] | |
| PANC-1, CFPAC-1, MIA Paca-2 (Pancreatic Cancer) | Dose-dependent | Decrease | [5] | |
| Curcumin | MGC-803 (Gastric Cancer) | 40 µM for 24h | Significant decrease (P < 0.01) | |
| MCF-7 (Breast Cancer) | 5 µM for 48h | Significant suppression (P < 0.01) | ||
| Rko and HCT116 (Colorectal Cancer) | Dose-dependent | Significant inhibition | ||
| Hepatocellular Carcinoma Cells | Dose-dependent | Significant downregulation | ||
| EGCG | MDA-MB-231 (Breast Cancer) | 83 µM | No significant change in highly expressed miR-21-5p | |
| A549 (Non-Small Cell Lung Cancer) | 40 µM and 100 µM | No significant change mentioned for miR-21 | ||
| CNE2 (Nasopharyngeal Carcinoma) | 20 µM and 40 µM | No significant change mentioned for miR-21 |
Signaling Pathways and Molecular Interactions
This compound's modulation of miR-21 is intricately linked to key cellular signaling pathways that are often dysregulated in cancer. The downregulation of miR-21 by this compound leads to the upregulation of its target, the tumor suppressor PTEN. This, in turn, inhibits the pro-survival PI3K/Akt/mTOR signaling pathway, ultimately leading to suppressed tumor growth.
Figure 1: this compound's mechanism of action via the miR-21/PTEN/PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Cancer cell lines (e.g., MCF-7, PC-3M-MM2, MGC-803) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound, Resveratrol, Curcumin, or EGCG, or the vehicle control (e.g., DMSO). The treatment duration varies depending on the experimental design (e.g., 24, 48, or 72 hours).
RNA Extraction and miRNA Quantification
This protocol outlines the steps for isolating total RNA, including microRNAs, and subsequently quantifying the expression of specific miRNAs using quantitative real-time PCR (qRT-PCR).
Figure 2: Workflow for miRNA extraction and quantification by qRT-PCR.
-
Total RNA Isolation: Total RNA is extracted from cultured cells using a suitable reagent like TRIzol, following the manufacturer's protocol. This typically involves cell lysis, phase separation with chloroform, RNA precipitation with isopropanol, and washing with ethanol. The final RNA pellet is resuspended in RNase-free water. The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): cDNA is synthesized from the total RNA using a miRNA-specific reverse transcription kit. This often involves the use of stem-loop primers that are specific for the mature miRNA of interest (e.g., hsa-miR-21).
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of the target miRNA is quantified using a real-time PCR system. The reaction mixture typically contains the synthesized cDNA, miRNA-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green or a TaqMan probe). A small nuclear RNA (e.g., U6) is often used as an endogenous control for normalization. The relative expression of the miRNA is calculated using the 2-ΔΔCt method.
Western Blot Analysis
This technique is used to detect and quantify the protein levels of miR-21 targets, such as PTEN, and downstream effectors of the PI3K/Akt pathway.
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., anti-PTEN, anti-phospho-Akt, anti-Akt, anti-mTOR) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
Logical Framework for Validating this compound's Role
The validation of this compound as a modulator of a specific microRNA like miR-21 follows a logical progression of experimental steps, from initial screening to in-depth mechanistic studies.
Figure 3: Logical workflow for the validation of this compound's effect on a specific microRNA.
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound for the modulation of miR-21 and the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway in cancer. The data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound. A direct comparison with other natural compounds like Resveratrol and Curcumin, which also target miR-21, highlights the need for further studies to delineate the specific contexts in which each compound may be most effective. Future investigations should focus on obtaining more comprehensive in vivo data for this compound and exploring its efficacy in a wider range of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses tumour growth and enhances chemosensitivity of 5-fluorouracil on breast carcinoma in mice: involvement of miR-21/PTEN signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol Reduces Prostate Cancer Growth and Metastasis by Inhibiting the Akt/MicroRNA-21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol, MicroRNAs, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol induces apoptosis of pancreatic cancers cells by inhibiting miR-21 regulation of BCL-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Geraniol and Other Prevalent Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Geraniol against other well-studied monoterpenes, including Linalool, Limonene, α-Pinene, Citronellol, and Eucalyptol. The information is compiled from various preclinical in vitro and in vivo studies, with a focus on quantitative data and experimental methodologies to aid in research and development.
Introduction to Monoterpenes in Neuroprotection
Monoterpenes are a class of naturally occurring compounds found in the essential oils of many plants.[1] Due to their small molecular weight and lipophilic nature, they can often cross the blood-brain barrier, making them promising candidates for therapeutic intervention in neurological disorders.[2] Their neuroprotective effects are primarily attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][3] This guide focuses on comparing this compound, an acyclic monoterpene alcohol, with other significant monoterpenes that have demonstrated potential in mitigating neuronal damage in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1]
Comparative Data on Neuroprotective Effects
The following tables summarize quantitative data from various studies, highlighting the efficacy of different monoterpenes in key assays related to neuroprotection.
Table 1: In Vitro Antioxidant and Anti-inflammatory Effects
| Monoterpene | Model System & Insult | Concentration | Outcome Measure | Result | Citation |
| This compound | Differentiated SH-SY5Y cells + 6-OHDA & FAC | 10 µM | Small-Molecule Antioxidant Capacity (SMAC) | Significant elevation | |
| This compound | Differentiated SH-SY5Y cells + Rotenone | 10 µM | Reactive Oxygen Species (ROS) Production | Significant suppression | |
| Linalool | PC12 cells + H₂O₂ | 10 & 100 µM | Intracellular ROS | Counteracted overproduction | |
| Linalool | Cortical neurons + OGD/R | Not specified | Intracellular Oxidative Stress | Significantly reduced | |
| Linalool | Microglial (BV2) cells + LPS | Not specified | Pro-inflammatory cytokine production (NO, NF-kB, TNF-α, IL-6, IL-1β) | Suppressed | |
| Limonene | Aβ42-expressing Drosophila brains | Not specified | Reactive Oxygen Species (ROS) Levels | Decreased | |
| α-Pinene | PC12 cells + H₂O₂ | Not specified | Intracellular ROS Production | Inhibited | |
| α-Pinene | Mouse macrophages + LPS | Not specified | Pro-inflammatory markers (IL-6, TNF-α, NO) | Reduced | |
| Citronellol | SH-SY5Y cells + OGD/R | Not specified | Inflammatory Cytokines | Significantly decreased | |
| Eucalyptol | PC12 cells + Aβ(25-35) | 10 µM | ROS and NO levels | Reduced | |
| Eucalyptol | PC12 cells + Aβ(25-35) | 10 µM | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Lowered levels |
Abbreviations: 6-OHDA (6-hydroxydopamine), Aβ (Amyloid-beta), FAC (Ferric Ammonium Citrate), H₂O₂ (Hydrogen Peroxide), IL (Interleukin), LPS (Lipopolysaccharide), NF-kB (Nuclear Factor-kappa B), NO (Nitric Oxide), OGD/R (Oxygen-Glucose Deprivation/Reoxygenation), TNF-α (Tumor Necrosis Factor-alpha).
Table 2: In Vivo Neuroprotective Efficacy in Disease Models
| Monoterpene | Animal Model & Disease | Dosage | Key Outcome | Result | Citation |
| This compound | Rat model of cognitive deficits | Not specified | Antioxidant enzyme activity (Nrf2 upregulation) | Enhanced | |
| Linalool | Hemiparkinsonian rats (6-OHDA model) | 25, 50, 100 mg/kg | Lipoperoxidation in striatum, hippocampus, PFC | Completely reversed | |
| Linalool | Rat model of cadmium neurodegeneration | 100 mg/kg | Hippocampal NF-κB and Caspase-3 levels | Decreased | |
| Limonene | Rat model of Alzheimer's disease | Not specified | Memory and learning deficits | Significantly prevented | |
| α-Pinene | Rat model of focal cerebral ischemia-reperfusion | 100 mg/kg | TNF-α and IL-1β gene/protein expression | Decreased in hippocampus, cortex, and striatum | |
| α-Pinene | Rat model of Alzheimer's disease (Aβ injection) | 50 mg/kg | Malondialdehyde (MDA) and Nitric Oxide (NO) levels | Decreased | |
| Citronellol | Rat model of Parkinson's disease (Rotenone) | Not specified | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Reduced secretion | |
| Citronellol | Rat model of Parkinson's disease (Rotenone) | Not specified | Tyrosine hydroxylase (TH) positive neurons | Preserved | |
| Eucalyptol | Rat model of subarachnoid hemorrhage | 100 mg/kg | Brain edema | Markedly relieved (from 81.22% to 78.33%) | |
| Eucalyptol | Rat model of subarachnoid hemorrhage | 100 mg/kg | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Down-regulated expression |
Abbreviations: 6-OHDA (6-hydroxydopamine), Aβ (Amyloid-beta), MDA (Malondialdehyde), NF-κB (Nuclear Factor-kappa B), NO (Nitric Oxide), Nrf2 (Nuclear factor erythroid 2-related factor 2), PFC (Prefrontal Cortex), TH (Tyrosine Hydroxylase), TNF-α (Tumor Necrosis Factor-alpha).
Key Mechanistic Pathways
Monoterpenes exert their neuroprotective effects through multiple signaling pathways. The primary mechanisms involve the mitigation of oxidative stress and the suppression of neuroinflammation.
Oxidative Stress Regulation
Many monoterpenes, including this compound, enhance the endogenous antioxidant defense system. A key pathway is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling cascade. Under oxidative stress, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Caption: The Nrf2 antioxidant response pathway activated by monoterpenes.
Anti-inflammatory Action
Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Monoterpenes like α-Pinene and Eucalyptol have been shown to suppress the NF-κB (Nuclear Factor-kappa B) pathway. By inhibiting NF-κB activation, these compounds reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory cascade and protecting neurons.
References
Geraniol's In Vivo Efficacy: A Comparative Guide for Researchers
A comprehensive analysis of the translation of in vitro findings to in vivo models for the natural monoterpene, Geraniol.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, a promising natural compound with demonstrated anticancer and anti-inflammatory properties. For researchers and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Anticancer Efficacy: From Cell Cultures to Animal Models
This compound has consistently demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines in laboratory settings. In vivo studies have subsequently sought to replicate these promising findings in animal models, providing crucial insights into its therapeutic viability.
Quantitative Data Summary
The following tables present a consolidated view of this compound's efficacy, both in vitro and in vivo, across different cancer types.
Table 1: In Vitro Anticancer Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| LoVo | Colon Cancer | 32.1 | [1] |
| U87 | Human Glioma | 41.3 | [1] |
Table 2: In Vivo Anticancer Efficacy of this compound
| Cancer Type | Animal Model | This compound Dosage & Administration | Key Findings | Citation |
| Oral Squamous Cell Carcinoma | UM1 Xenograft Mouse Model | 100 mg/kg and 250 mg/kg (Oral) | 50% and 80% tumor growth inhibition, respectively. | [2] |
| Colon Cancer | TC-118 Xenograft in Swiss nu/nu mice | 150 mg/kg (co-administered with 20 mg/kg 5-Fluorouracil) | 53% reduction in tumor volume (26% with this compound alone). | [3] |
| Skin Tumorigenesis | Swiss Albino Mice | 50 and 100 mg/kg (Topical) | Significant inhibition of tumor incidence and number of tumors. | [4] |
Comparative Efficacy with Standard Chemotherapy
In vivo studies have highlighted this compound's potential to enhance the efficacy of conventional chemotherapy drugs. For instance, when combined with 5-Fluorouracil in a colon cancer xenograft model, this compound led to a more significant reduction in tumor volume than either agent alone. Similarly, in a prostate cancer xenograft model, the combination of this compound and docetaxel markedly suppressed tumor growth.
Anti-inflammatory Effects: Corroborating In Vitro and In Vivo Evidence
This compound's anti-inflammatory properties have been well-documented in vitro, with studies demonstrating its ability to modulate key inflammatory pathways. These findings have been successfully translated into various in vivo models of inflammation.
Quantitative Data Summary
The tables below summarize the quantitative outcomes of this compound's anti-inflammatory effects.
Table 3: In Vivo Anti-inflammatory Efficacy of this compound
| Inflammation Model | Animal Model | This compound Dosage & Administration | Key Findings | Citation |
| Inflammatory Arthritis | Rats | 25, 50, and 100 mg/kg | Significant reduction in paw edema, comparable to Methotrexate at 50 mg/kg. | |
| Traumatic Spinal Cord Injury | Rats | Not specified | Significant suppression of inflammatory cytokines (TNF-α, IL-1β, IL-6). | |
| Myocardial Infarction | Rats | 100 or 200 mg/kg | Reduction of inflammatory markers IL-1β (32.57% and 53.64%), IL-6 (29.04% and 47.73%), and TNF-α (28.57% and 46.68%). | |
| Methotrexate-Induced Acute Kidney Injury | Male Wister Rats | 100 and 200 mg/kg (Oral) | Ameliorated intensified inflammatory mediators (TNF-α, IL-1β, IL-6, IL-10). |
Comparative Efficacy with Standard Anti-inflammatory Drugs
In a model of inflammatory arthritis, this compound at a dose of 50 mg/kg demonstrated efficacy comparable to the standard anti-inflammatory drug, Methotrexate. This suggests that this compound could be a potential alternative or adjunct therapy for inflammatory conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
In Vitro: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo: Xenograft Mouse Model for Anticancer Efficacy
Xenograft models are instrumental in evaluating the in vivo antitumor effects of compounds.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Measure tumor volume regularly using calipers.
-
Treatment: Administer this compound (and control substances) to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and dosage schedule.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor volume and weight.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action. The following diagrams were created using Graphviz (DOT language).
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. This compound, a component of plant essential oils, modulates DNA synthesis and potentiates 5-fluorouracil efficacy on human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits murine skin tumorigenesis by modulating COX-2 expression, Ras-ERK1/2 signaling pathway and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving Geraniol (if available)
Geraniol, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of this compound's therapeutic potential, drawing from available preclinical data and a clinical trial. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential therapeutic agent.
Preclinical Pharmacological Properties
Numerous in vitro and in vivo studies have explored the pharmacological effects of this compound, suggesting its potential application in a variety of disease contexts. These properties include antitumor, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][4]
Table 1: Summary of Preclinical Pharmacological Activities of this compound
| Pharmacological Activity | Key Findings from Preclinical Studies | Relevant Disease Models |
| Anticancer | Induces apoptosis, promotes cell cycle arrest, and inhibits cell proliferation and metastasis. Effective against a broad range of cancer cell lines including breast, lung, colon, prostate, and pancreatic cancer. | Murine leukemia, hepatoma, and melanoma cells; various human cancer cell lines. |
| Anti-inflammatory | Modulates inflammation via transcriptional regulation and suppresses the levels of inflammatory markers like TNF-α, iNOS, and COX-2. | Models of allergic encephalomyelitis, diabetes, and asthma. |
| Antioxidant | Scavenges free radicals and enhances the activity of antioxidant enzymes such as catalase, glutathione-S-transferase, and glutathione peroxidase. | CCl4-induced oxidative stress in rats. |
| Antimicrobial | Exhibits strong activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. | In vitro studies against clinically relevant bacterial and fungal strains. |
| Neuroprotective | Reduces neurotoxicity-induced neuronal damage by regulating the Bcl-2/Bax ratio and inhibiting apoptosis. | In vitro models of Parkinson's disease. |
| Cardioprotective | Demonstrates protective effects in cardiovascular contexts. | Preclinical animal models. |
| Hepatoprotective | Activates the Nrf2/HO-1 antioxidant pathway, suggesting a protective role in the liver. | Animal models of liver injury. |
Clinical Evidence: Irritable Bowel Syndrome (IBS)
To date, the clinical investigation of this compound is limited. However, a significant double-blind, randomized, placebo-controlled trial has evaluated its efficacy in patients with Irritable Bowel Syndrome (IBS).
-
Study Design : A multicentric, randomized, double-blind, placebo-controlled trial.
-
Participants : 56 patients diagnosed with IBS according to the Rome III criteria.
-
Intervention : Patients in the treatment arm received a low-absorbable this compound food supplement (LAGS) once daily for four weeks. The control group received a placebo.
-
Primary Outcome : The primary endpoint was the change in the IBS symptom severity score (IBS-SSS).
-
Secondary Outcomes : Analysis of gut microbiota composition and circulating proinflammatory cytokines.
Table 2: Efficacy of Low-Absorbable this compound Supplement (LAGS) in IBS Patients
| Outcome Measure | LAGS Group | Placebo Group | p-value |
| Mean IBS-SSS at 4 weeks | 195 | 265 | 0.001 |
| Responders (IBS-SSS reduction ≥ 50 points) | 52.0% | 16.7% | 0.009 |
The study found that a low-absorbable this compound supplement significantly reduced the severity of IBS symptoms compared to a placebo. Notably, the therapeutic effect was more pronounced in patients with the mixed subtype of IBS. Furthermore, this compound administration led to notable changes in the gut microbiota, including a significant decrease in the genus Oscillospira.
Signaling Pathways and Mechanisms of Action
Preclinical research has begun to elucidate the molecular mechanisms underlying this compound's therapeutic effects.
References
Safety Operating Guide
Proper Disposal of Geraniol: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Geraniol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound, a naturally occurring monoterpenoid alcohol, is a common component in various research and development applications. While valued for its aromatic properties, it is also classified with specific hazards that necessitate careful handling and disposal. This document outlines the necessary steps for the safe disposal of this compound waste, including unused product and contaminated materials.
Hazard Profile & Safety Precautions
This compound is known to cause skin irritation and serious eye damage, and may cause an allergic skin reaction[1][2][3]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance.
| Hazard Classification | Precautionary Measures |
| Skin Irritation (Category 2)[1][3] | Wear protective gloves and clothing. |
| Serious Eye Damage (Category 1) | Wear tightly fitting safety goggles or a face shield. |
| Skin Sensitization (Category 1) | Avoid breathing vapors or mists. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste and conducted in accordance with all local, regional, and national regulations.
1. Waste Collection and Storage:
-
Unused this compound: Leave the chemical in its original container whenever possible.
-
Contaminated Materials: Place any materials used to clean up this compound spills (e.g., absorbent pads, contaminated gloves, and clothing) into a suitable, labeled, and sealed container for disposal. Do not mix with other waste.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
2. Accidental Spill Cleanup: In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it into a suitable container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
3. Final Disposal:
-
Dispose of the collected this compound waste through an approved and licensed hazardous waste disposal company.
-
Ensure that the disposal is carried out in accordance with environmental legislation.
-
Do not allow this compound to enter drains or waterways.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures outlined above are based on standard safety and handling guidelines for chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Geraniol
Geraniol is a naturally occurring organic compound commonly used in flavors, fragrances, and as an insect repellent. While generally recognized for its pleasant scent, it is crucial for laboratory professionals to handle this compound with appropriate safety measures due to its potential hazards. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to ensure its safe handling in a research environment.
Chemical Safety and Properties
Understanding the fundamental properties of this compound is the first step toward safe handling. It is classified as a substance that can cause serious eye damage, skin irritation, and allergic skin reactions.[1][2]
| Property | Value | Reference |
| CAS Number | 106-24-1 | [1] |
| Molecular Formula | C10H18O | [3] |
| Signal Word | Danger | |
| GHS Hazard Statements | H315, H317, H318 | |
| Boiling Point | 229 - 230 °C (444 - 446 °F) | |
| Flash Point | 76 °C (168 °F) - Closed Cup | |
| Density | 0.878 - 0.89 g/cm³ | |
| Storage Temperature | 2 - 8 °C Recommended |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Required Equipment | Standards & Specifications |
| Eye & Face Protection | Tightly fitting safety goggles and a face shield (minimum 8 inches). | Must be approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber, 0.11mm thickness). | Inspect gloves before use and utilize proper glove removal techniques to avoid skin contact. |
| Body Protection | A rubberized apron or a complete chemical-resistant suit. | The type of body protection depends on the concentration and quantity of this compound being handled. |
| Respiratory Protection | Not typically required with adequate engineering controls (fume hood). If vapors/aerosols are generated, use a full-face respirator with appropriate cartridges (e.g., Type ABEK - EN 14387). | Use NIOSH (US) or CEN (EU) approved respirators. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure minimizes risks associated with handling this compound.
Experimental Protocol: Safe Handling and Storage
-
Workspace Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that safety showers and eyewash stations are unobstructed and accessible.
-
Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite, or sawdust) before beginning work.
-
-
Donning PPE:
-
Put on the lab coat or chemical suit first.
-
Don the appropriate respirator, if required by your risk assessment.
-
Wear tightly fitting safety goggles and a face shield.
-
Finally, wear chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling this compound:
-
Avoid all direct contact with the skin and eyes.
-
Avoid inhaling any vapors or mists.
-
Use appropriate tools and equipment to handle the substance, minimizing the risk of splashes or spills.
-
-
Storage:
-
Keep the this compound container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.
-
The recommended storage temperature is between 2–8 °C.
-
-
Doffing PPE:
-
Remove gloves first using a proper technique that avoids touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the lab coat or suit.
-
Remove the respirator last, if worn.
-
Wash hands thoroughly with soap and water immediately after handling.
-
Emergency and Disposal Plan
Preparedness for emergencies and a clear disposal plan are critical components of laboratory safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from a poison center or doctor.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash develops, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a physician immediately.
Spill Response Protocol
-
Evacuate non-essential personnel from the spill area.
-
Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain the spillage to prevent it from entering drains or waterways.
-
Absorb the spill using an inert, non-combustible material like sand, diatomaceous earth, or vermiculite.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.
Waste Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Dispose of the waste through a licensed disposal company.
-
Do not pour this compound down the drain.
-
Contaminated containers must be handled and disposed of in the same manner as the substance itself. Always follow local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow: this compound Handling and Safety
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, including emergency decision points.
Caption: Workflow for safe this compound handling from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
